molecular formula C7H3Br3O B1472527 2,3,5-Tribromobenzaldehyde CAS No. 477534-83-1

2,3,5-Tribromobenzaldehyde

Cat. No.: B1472527
CAS No.: 477534-83-1
M. Wt: 342.81 g/mol
InChI Key: UHZYCTSKFLSIHD-UHFFFAOYSA-N
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Description

2,3,5-Tribromobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br3O and its molecular weight is 342.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-tribromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZYCTSKFLSIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,3,5-Tribromobenzaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the chemical properties of 2,3,5-Tribromobenzaldehyde. It is important to note at the outset that while this specific isomer is identified by the CAS number 477534-83-1, detailed experimental data regarding its synthesis, reactivity, and spectroscopic profile is notably scarce in publicly accessible scientific literature. This guide will therefore address the known information for this compound and broaden the scope to provide a comprehensive overview of the chemical properties of tribromobenzaldehyde isomers as a class. By examining related, more thoroughly characterized isomers, we can infer and contextualize the expected behavior of the 2,3,5-isomer, offering valuable insights for researchers working with halogenated aromatic aldehydes. A notable related compound found in literature is 4-amino-2,3,5-tribromobenzaldehyde, which has been identified as an impurity in the pharmaceutical agent Ambroxol.[1]

General Synthesis of Brominated Benzaldehydes

The synthesis of brominated benzaldehydes typically involves the electrophilic aromatic substitution of benzaldehyde or a substituted benzaldehyde with a bromine source. The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring and the reaction conditions.

A common method for the bromination of substituted benzaldehydes involves dissolving the aldehyde in an aqueous solution of hydrobromic acid (40-55% by weight) and then treating it with hydrogen peroxide.[2] The brominated benzaldehyde product often precipitates from the reaction mixture and can be isolated by filtration.[2] The reaction temperature is typically maintained between 0°C and 100°C, with a preferred range of 5°C to 60°C.[2]

Another approach involves the use of bromine chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent.[3] This method is effective for producing 3-bromobenzaldehyde from benzaldehyde with minimal bromine consumption and high conversion rates.[3] For the synthesis of specifically ortho-brominated benzaldehydes, a multi-step sequence involving the formation of an O-methyloxime as a directing group, followed by palladium-catalyzed ortho-bromination and subsequent deprotection, has been developed.[4]

The following diagram illustrates a generalized workflow for the synthesis of brominated benzaldehydes.

G cluster_start Starting Material cluster_reagents Brominating Agent & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Benzaldehyde or Substituted Benzaldehyde C Solvent Temperature Control Reaction Time A->C B e.g., Br2/FeBr3, HBr/H2O2, BrCl/AlCl3 B->C D Quenching Extraction Crystallization or Chromatography C->D E Brominated Benzaldehyde Isomer(s) D->E G A Tribromobenzaldehyde (Ar-CHO) C Tribromobenzoic Acid (Ar-COOH) A->C Oxidation E Tribromobenzyl Alcohol (Ar-CH2OH) A->E Reduction G Addition Product (Ar-CH(OH)Nu) A->G Nucleophilic Addition I Alkene (Ar-CH=CHR) A->I Wittig Reaction B [O] B->C D [H] D->E F Nu- F->G H Wittig Reagent (Ph3P=CHR) H->I

Sources

An In-Depth Technical Guide to the Synthesis of 2,3,5-Tribromobenzaldehyde: A Proposed Pathway and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis of 2,3,5-tribromobenzaldehyde, a polysubstituted aromatic aldehyde of interest in specialized organic synthesis. A comprehensive review of established chemical literature indicates a lack of a standardized, widely-published protocol for this specific isomer. Consequently, this document presents a scientifically grounded, proposed synthetic pathway, leveraging fundamental principles of electrophilic aromatic substitution. We provide a detailed analysis of the regiochemical challenges, a step-by-step experimental protocol for a plausible synthesis route starting from a commercially available precursor, and a discussion of the underlying mechanistic considerations. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds, emphasizing a rationale-driven approach to synthetic design.

Introduction and Synthetic Challenge

This compound is a halogenated aromatic aldehyde whose utility may lie in its potential as a building block for complex molecular architectures in medicinal chemistry and materials science. The precise arrangement of three bromine atoms and an aldehyde group on the benzene ring offers a unique pattern of reactivity and steric hindrance. However, unlike its more common isomers, a direct and optimized synthesis for this compound is not prominently documented.

The primary challenge in the synthesis of this molecule lies in controlling the regioselectivity of the bromination steps. The aldehyde group is a deactivating and meta-directing substituent, while bromine atoms are deactivating yet ortho, para-directing. The synthesis of a tri-substituted benzene ring with this specific 1,2,3,5-substitution pattern requires a strategic approach that carefully orchestrates these competing electronic and steric effects. This guide proposes a logical and feasible synthetic route and provides the chemical reasoning behind the proposed transformations.

Proposed Synthetic Pathway: A Two-Step Approach

We propose a two-step synthesis commencing with the commercially available and well-characterized precursor, 3,5-dibromobenzaldehyde. The overall strategy involves the selective introduction of a third bromine atom at the C2 position of the dibrominated starting material.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Electrophilic Bromination 3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde This compound This compound 3,5-Dibromobenzaldehyde->this compound  Br₂, FeBr₃  (or NBS, H₂SO₄)  Inert Solvent (e.g., CCl₄)

Caption: Proposed two-step synthesis of this compound.

Mechanistic Rationale and Regiochemical Analysis

The success of the proposed synthesis hinges on the regioselectivity of the final bromination step. To predict the outcome, we must analyze the directing effects of the substituents on the 3,5-dibromobenzaldehyde ring.

  • Aldehyde Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta positions (C5, which is already substituted, and C1, the point of attachment). Therefore, it deactivates all positions on the ring, but most strongly the ortho (C2, C6) and para (C4) positions.

  • Bromine Atoms (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of the ability of their lone pairs to donate electron density through resonance, which stabilizes the cationic Wheland intermediate.[1]

Let's consider the available positions for bromination on 3,5-dibromobenzaldehyde: C2, C4, and C6.

Caption: Analysis of potential bromination sites on 3,5-dibromobenzaldehyde.

Analysis:

  • Attack at C4: This position is para to the deactivating aldehyde group but ortho to both bromine atoms. While electronically activated by the two bromines, it is significantly sterically hindered, being situated between two bulky bromine atoms. This makes electrophilic attack at C4 highly unfavorable.

  • Attack at C2 (and C6, which is equivalent): These positions are ortho to the deactivating aldehyde group. However, they are also ortho to one bromine atom and para to the other. The resonance stabilization provided by the lone pairs of the bromine atoms at these positions can partially overcome the deactivation by the aldehyde. The formation of the sigma complex for ortho attack is generally more favorable than for attack at a sterically hindered position.[1][2][3] Therefore, the C2 position is the most likely site for the third bromination.

This regiochemical preference for the ortho position has been observed in similar systems where the directing effects of multiple substituents are in competition.[4]

Proposed Experimental Protocols

The following protocols are proposed based on established methodologies for similar transformations.[4][5][6] Optimization of reaction times, temperatures, and purification methods may be necessary.

Protocol 1: Synthesis of Starting Material: 3,5-Dibromobenzaldehyde

While 3,5-dibromobenzaldehyde is commercially available, a synthesis protocol from 1,3,5-tribromobenzene is provided for completeness. This reaction proceeds via a lithium-halogen exchange followed by formylation.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1,3,5-Tribromobenzene314.7810.03.15 g
Anhydrous Diethyl Ether--80 mL
n-Butyllithium (2.5 M in hexanes)-10.04.0 mL
Anhydrous Dimethylformamide (DMF)73.0912.00.94 mL
Hydrochloric Acid (1 M)--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,3,5-tribromobenzene (3.15 g, 10.0 mmol) and anhydrous diethyl ether (80 mL).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise over 20 minutes, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add anhydrous DMF (0.94 mL, 12.0 mmol) dropwise. The reaction mixture may become cloudy.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 1 M HCl (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dibromobenzaldehyde as a white solid.

Protocol 2: Proposed Synthesis of this compound

This protocol describes the electrophilic bromination of 3,5-dibromobenzaldehyde. A strong Lewis acid catalyst is recommended to overcome the deactivating nature of the substituted ring.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3,5-Dibromobenzaldehyde263.915.01.32 g
Anhydrous Iron(III) Bromide (FeBr₃)295.560.5148 mg
Bromine (Br₂)159.815.50.28 mL (0.88 g)
Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)--40 mL
Sodium Thiosulfate Solution (10%)--As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add 3,5-dibromobenzaldehyde (1.32 g, 5.0 mmol), anhydrous iron(III) bromide (148 mg, 0.5 mmol), and the inert solvent (40 mL).

  • Protect the mixture from light and stir at room temperature to dissolve the solids.

  • In the dropping funnel, place a solution of bromine (0.28 mL, 5.5 mmol) in the same inert solvent (10 mL).

  • Add the bromine solution dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and HBr gas will evolve. Maintain the temperature with a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Cool the mixture to room temperature and quench the reaction by carefully pouring it into ice-cold water (50 mL).

  • Add 10% sodium thiosulfate solution dropwise until the orange/brown color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with water (2 x 30 mL), then with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation. The crude product, this compound, will likely require purification by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution readily available for quenching spills.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

  • Lewis Acids (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment.

  • Solvents: Diethyl ether is extremely flammable. Carbon tetrachloride is toxic and a suspected carcinogen. Dichloromethane is a suspected carcinogen. Use appropriate safety precautions.

Conclusion

While a standardized synthesis for this compound is not readily found in the literature, a plausible and scientifically sound pathway can be proposed based on fundamental principles of organic chemistry. The key to this synthesis is the controlled electrophilic bromination of 3,5-dibromobenzaldehyde, where an analysis of substituent directing effects predicts the formation of the desired 2,3,5-isomer. The experimental protocols provided in this guide offer a solid starting point for researchers. It must be emphasized that this is a proposed route, and experimental validation and optimization are essential to determine the actual yields, purity, and ideal reaction conditions. This work serves as a testament to the power of predictive chemistry in navigating uncharted synthetic landscapes.

References

  • The Royal Society of Chemistry. (2014). Experimental part. [Link]

  • Patsnap. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. [Link]

  • Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]

  • PubMed Central. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • University of California, Davis. (n.d.). Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. [Link]

  • Google Patents. (2017). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Saddleback College. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. [Link]

  • ResearchGate. (2014). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Patsnap. (2021). Production process of 2-amino-3,5-dibromobenzaldehyde. [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

Sources

2,3,5-Tribromobenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,5-Tribromobenzaldehyde: Synthesis, Properties, and Applications

Introduction

This compound is a halogenated aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis. Its structure, featuring an aldehyde functional group and three bromine atoms on the benzene ring, offers multiple sites for chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive technical overview of this compound, including its chemical identity, properties, synthesis considerations, and applications, with a focus on its utility for researchers and drug development professionals.

The Chemical Abstracts Service (CAS) has assigned the number 477534-83-1 to this compound[1]. This unique identifier is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its molecular structure: the electrophilic aldehyde group and the electron-withdrawing, bulky bromine substituents. While extensive experimental data for this specific isomer is not widely published, we can infer its characteristics based on related compounds.

Table 1: Key Properties of Substituted Benzaldehydes

PropertyThis compound (Predicted/Inferred)2-Amino-3,5-dibromobenzaldehyde3,5-Dibromobenzaldehyde[2]
CAS Number 477534-83-1[1]50910-55-956990-02-4
Molecular Formula C₇H₃Br₃OC₇H₅Br₂NOC₇H₄Br₂O
Molecular Weight 342.81 g/mol 278.93 g/mol 263.91 g/mol
Appearance Likely a white to off-white solid--
Melting Point Not available130-135 °C84-88 °C
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) and insoluble in water.--
SMILES String O=Cc1cc(Br)c(Br)c(Br)c1Nc1c(Br)cc(Br)cc1C=OBrc1cc(Br)cc(C=O)c1
InChI Key Inferred from structureRCPAZWISSAVDEA-UHFFFAOYSA-NZLDMZIXUGCGKMB-UHFFFAOYSA-N
Spectroscopic Analysis
  • ¹H NMR: The aldehyde proton (-CHO) would appear as a singlet far downfield, typically around δ 9.5-10.5 ppm. The aromatic protons would appear as distinct signals in the δ 7.0-8.0 ppm region, with their splitting patterns determined by their coupling relationships.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190 ppm. The aromatic carbons would resonate between δ 120-150 ppm, with carbons directly attached to bromine showing characteristic shifts.

  • FT-IR: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and C-Br stretches at lower wavenumbers (typically 500-650 cm⁻¹).

Synthesis Methodologies

The synthesis of polybrominated benzaldehydes typically involves two primary strategies: the direct bromination of a benzaldehyde precursor or the formylation of a pre-brominated benzene ring. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Electrophilic Bromination of a Benzaldehyde Precursor

This approach involves the direct reaction of a less-substituted bromobenzaldehyde with a brominating agent. The existing bromine and aldehyde groups act as directors, influencing the position of subsequent bromination.

Step-by-Step Methodology:

  • Precursor Selection: Start with a commercially available dibromobenzaldehyde that can direct the third bromine to the desired position.

  • Reaction Setup: Dissolve the starting material in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to increase the electrophilicity of the bromine.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume excess bromine. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

The causality behind using a Lewis acid is to polarize the Br-Br bond, creating a potent electrophile (Br⁺) that is more readily attacked by the electron-rich aromatic ring.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_end Purification Start Dibromobenzaldehyde Precursor Reaction Electrophilic Aromatic Substitution in Solvent Start->Reaction Reagents Brominating Agent (Br₂) + Lewis Acid Catalyst (FeCl₃) Reagents->Reaction Quench Quenching (e.g., NaHSO₃) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purify Recrystallization or Column Chromatography Extraction->Purify Product Pure this compound Purify->Product G cluster_reactions Chemical Transformations cluster_products Synthesized Products cluster_applications Final Applications TBBA This compound (Building Block) Condensation Condensation Reactions (e.g., with amines) TBBA->Condensation Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) TBBA->Coupling Heterocycles Heterocyclic Scaffolds Condensation->Heterocycles ComplexMolecules Complex Aromatic Systems Coupling->ComplexMolecules Pharma Pharmaceuticals Heterocycles->Pharma ComplexMolecules->Pharma Materials Functional Materials ComplexMolecules->Materials

Fig. 2: Role of this compound as a key intermediate in synthetic chemistry.

Safety, Handling, and Storage

As with all halogenated aromatic aldehydes, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from similar compounds like 2-amino-3,5-dibromobenzaldehyde and 3,5-dibromobenzaldehyde.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [3][4]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. [5][6]Facilities should be equipped with an eyewash station and a safety shower. [5]* Health Hazards: This class of compounds is typically irritating to the eyes, skin, and respiratory system. [4]Avoid contact with skin and eyes, and prevent dust generation and inhalation. [5][6]May be harmful if swallowed. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. [4][5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous. [5]

Conclusion

This compound (CAS No. 477534-83-1) is a synthetically valuable, poly-functionalized building block. Its aldehyde group and multiple bromine substituents provide chemists, particularly those in drug discovery and materials science, with a versatile platform for constructing complex molecular targets. Through well-established synthetic protocols such as electrophilic substitution and functional group transformations like condensation and cross-coupling, this compound can be elaborated into a diverse range of novel structures. Prudent handling in accordance with established safety protocols for halogenated aromatic aldehydes is essential for its safe and effective use in research and development.

References

  • Kuujia.com. 477534-83-1(this compound). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Available from: [Link]

  • PubChem. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305. Available from: [Link]

  • Patsnap. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka. Available from: [Link]

  • PubChem. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077. Available from: [Link]

  • Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde - Eureka. Available from: [Link]

  • Google Patents. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Google Patents. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Available from: [Link]

  • ResearchGate. (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. Available from: [Link]

  • PubChem. 2,3,5-Triiodobenzaldehyde | C7H3I3O | CID 53898080. Available from: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

  • MDPI. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tribromobenzaldehyde, a halogenated aromatic aldehyde, represents a unique molecular scaffold with significant potential in synthetic chemistry and drug discovery. The strategic placement of three bromine atoms on the benzaldehyde framework imparts distinct electronic and steric properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive analysis of the molecular structure of this compound, including its physicochemical properties, a proposed synthetic pathway, and an in-depth, predictive analysis of its spectroscopic characteristics. Given the limited availability of direct experimental data for this specific isomer, this guide leverages established principles of organic chemistry and comparative data from analogous brominated compounds to offer valuable, field-proven insights for researchers. Every protocol and analytical interpretation is designed as a self-validating system to ensure scientific integrity.

Introduction: The Significance of Polyhalogenated Benzaldehydes

Polybrominated aromatic compounds are a cornerstone in various fields, from flame retardants to active pharmaceutical ingredients. The presence of multiple bromine atoms can enhance lipophilicity, modulate metabolic stability, and provide reactive handles for further chemical modification through cross-coupling reactions. Benzaldehydes, in turn, are versatile intermediates, with the aldehyde moiety serving as a gateway to a vast array of chemical transformations. The convergence of these two features in this compound makes it a molecule of considerable interest for the synthesis of novel and complex chemical entities. This guide aims to provide a foundational understanding of its core molecular characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, and bromine atoms at positions 2, 3, and 5.

Caption: Molecular structure of this compound.

The physical and chemical properties of this compound are predicted based on its structure and comparison with related compounds.

PropertyPredicted Value / DescriptionSource / Justification
CAS Number 477534-83-1Kuujia.com[1]
Molecular Formula C₇H₃Br₃OBased on structure
Molecular Weight 342.81 g/mol Calculation based on atomic weights
Appearance Off-white to pale yellow solidInferred from other brominated benzaldehydes
Solubility Insoluble in water; soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.General property of non-polar aromatic compounds
Melting Point Expected to be in the range of 80-120 °CComparison with isomers like 2,4,6-Tribromo-3-hydroxybenzaldehyde (117-122 °C)[2]

Proposed Synthesis Pathway

Synthesis_Workflow start 3-Bromobenzaldehyde reaction Electrophilic Aromatic Substitution (Bromination) start->reaction reagents Br₂, Lewis Acid (e.g., AlCl₃ or FeBr₃) in a non-polar solvent (e.g., 1,2-dichloroethane) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound (and other isomers) purification->product Reactivity_Pathways main This compound oxidation Oxidation [KMnO₄ or CrO₃] main->oxidation Aldehyde Reactivity reduction Reduction [NaBH₄ or LiAlH₄] main->reduction Aldehyde Reactivity amine Condensation [R-NH₂] main->amine Aldehyde Reactivity wittig Wittig Reaction [Ph₃P=CHR] main->wittig Aldehyde Reactivity acid 2,3,5-Tribromobenzoic Acid alcohol (2,3,5-Tribromophenyl)methanol imine Imine/Schiff Base alkene Stilbene Derivative oxidation->acid reduction->alcohol amine->imine wittig->alkene

Sources

Introduction: The Significance of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3,5-Tribromobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial intermediate in various synthetic pathways. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in their handling and application of this molecule.

Halogenated benzaldehydes are a class of compounds with significant utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of bromine atoms on the benzaldehyde scaffold, as in this compound, creates a highly reactive and versatile building block. For instance, the related compound 2-amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of the mucolytic drug Ambroxol hydrochloride.[3][4] Similarly, 3,5-Dibromobenzaldehyde is a precursor for blue fluorescent dyes used in organic light-emitting diodes (OLEDs) and for creating novel anticancer agents.[5][6]

Understanding the solubility of this compound is paramount for its effective use in organic synthesis. Proper solvent selection is critical for reaction kinetics, purification processes such as crystallization, and the formulation of products. This guide offers a deep dive into the theoretical and practical aspects of its solubility.

Physicochemical Properties: A Comparative Analysis

To predict the solubility of this compound, it is instructive to compare its predicted properties with those of structurally similar, well-characterized benzaldehydes.

PropertyThis compound (Predicted)2-Amino-3,5-dibromobenzaldehyde[7]3,5-Dibromobenzaldehyde[6]Benzaldehyde
Molecular Formula C₇H₃Br₃OC₇H₅Br₂NOC₇H₄Br₂OC₇H₆O
Molecular Weight ( g/mol ) 346.81278.93263.91106.12
Melting Point (°C) Likely a solid at room temperature, with a melting point higher than 3,5-dibromobenzaldehyde due to increased molecular weight and potential for stronger intermolecular forces.136-13984-88-26
Boiling Point (°C) Expected to be significantly higher than 3,5-dibromobenzaldehyde.Not available~287178.1
Polarity Moderately polar due to the carbonyl group, but the bulky, nonpolar bromine atoms will reduce overall polarity compared to benzaldehyde.Polar, with the amino group contributing to hydrogen bonding potential.Moderately polar.Polar

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of aldehydes and ketones in organic solvents is generally good.[8][9][10]

The Role of Intermolecular Forces

The solubility of this compound in various organic solvents will be governed by the interplay of the following intermolecular forces:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the aldehyde imparts a significant dipole moment, allowing for favorable interactions with polar solvents like acetone and ethyl acetate.[11]

  • London Dispersion Forces: The three bromine atoms and the benzene ring contribute to a large, polarizable electron cloud, leading to strong London dispersion forces. These forces will be dominant in interactions with nonpolar solvents such as toluene and hexane.

  • Hydrogen Bonding: this compound itself cannot act as a hydrogen bond donor. However, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents like ethanol and methanol.[9]

Structural Considerations

The presence of three bulky bromine atoms on the aromatic ring will influence solubility in several ways:

  • Increased Molecular Weight and Size: This leads to stronger London dispersion forces, which may favor solubility in larger, nonpolar solvents.

  • Reduced Polarity: The electron-withdrawing nature of the bromine atoms can influence the electron density of the aromatic ring and the carbonyl group. However, the overall effect of the large, nonpolar bromine atoms will likely be a decrease in overall polarity compared to benzaldehyde.

  • Steric Hindrance: The bromine atoms may sterically hinder the carbonyl group's ability to interact with solvent molecules, potentially affecting solubility in highly structured solvents.

Predicted Solubility Profile

Based on the principles outlined above and data from related compounds, the following is a predicted qualitative solubility profile for this compound.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)High The moderate polarity of the aldehyde should align well with these solvents. Dichloromethane is often an excellent solvent for halogenated organic compounds.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High The carbonyl group can accept hydrogen bonds from the solvent. As the alkyl chain of the alcohol increases, solubility may decrease.
Nonpolar Aromatic Toluene, BenzeneModerate to High Strong London dispersion forces between the tribromophenyl ring and the aromatic solvent will promote solubility.
Nonpolar Aliphatic Hexane, HeptaneLow to Moderate While London dispersion forces are present, the polarity of the carbonyl group may limit solubility in highly nonpolar aliphatic solvents.
Aqueous WaterVery Low/Insoluble The large, hydrophobic tribromophenyl moiety will dominate, making the molecule insoluble in water, similar to other higher molecular weight aldehydes and ketones.[8][12]

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely used technique.[1][2]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solution Prepare supersaturated mixture of this compound in the chosen solvent. agitate Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium. prep_solution->agitate Ensure constant temperature centrifuge Centrifuge the sample to pellet the excess solid. agitate->centrifuge Allow solid to settle supernatant Carefully extract a known volume of the supernatant. centrifuge->supernatant dilute Dilute the supernatant with a known volume of solvent. supernatant->dilute analyze Analyze the diluted sample using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC). dilute->analyze calculate Calculate the concentration of the saturated solution from the calibration curve. analyze->calculate Compare absorbance/peak area calibration Prepare a calibration curve of known concentrations. calibration->calculate

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow it to stand for a short period to let the excess solid settle.

    • Centrifuge the vial to ensure complete separation of the solid from the supernatant.

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

    • Dilute the collected supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Analysis:

    • UV-Vis Spectroscopy: If this compound has a distinct chromophore, prepare a series of standard solutions of known concentrations to create a calibration curve (absorbance vs. concentration). Measure the absorbance of the diluted sample and determine its concentration from the curve.

    • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column and mobile phase. Create a calibration curve by injecting known concentrations and plotting peak area versus concentration. Inject the diluted sample and calculate the concentration.

  • Calculation of Solubility:

    • Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Safety and Handling

As with all halogenated aromatic compounds, appropriate safety precautions must be taken when handling this compound. While specific toxicity data for this compound is limited, the safety data for related compounds suggests that it should be handled with care. 3,5-Dibromobenzaldehyde is classified as causing severe skin burns and eye damage.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
  • Physical properties of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks.
  • 24.3 Physical Properties of Aldehydes and Ketones.
  • Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
  • 3.10: Properties of Aldehydes and Ketones. Chemistry LibreTexts.
  • Aldehydes, Ketones and Carboxylic Acids. NCERT.
  • Structural formulae of the halogenated benzaldehydes studied in this work.
  • Exploring 3,5-Dibromobenzaldehyde: Properties, Applic
  • CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Production process of 2-amino-3,5-dibromobenzaldehyde.
  • 3,5-Dibromobenzaldehyde 56990-02-4. Sigma-Aldrich.
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.
  • 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305. PubChem.
  • (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde.
  • 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077. PubChem.
  • Chemistry12th HSC (Maharashtra State Board) Textbook ! | PDF | Crystal Structure. Scribd.
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d

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An In-Depth Technical Guide to the Physicochemical Characterization of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Physicochemical Profile of Halogenated Benzaldehydes

Halogenated benzaldehydes are pivotal intermediates in organic synthesis.[1] Their physical properties are dictated by a combination of molecular weight, intermolecular forces (including dipole-dipole interactions and van der Waals forces), and molecular symmetry which influences crystal lattice packing.[3][4]

  • Melting Point (M.p.) : This is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a sharp, well-defined temperature range. The presence of impurities typically causes a depression and broadening of the melting point range, making it a critical indicator of sample purity.

  • Boiling Point (B.p.) : This is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Boiling point is strongly correlated with molecular weight and the strength of intermolecular forces; larger molecules and those with stronger intermolecular attractions exhibit higher boiling points.[6][7][8]

For a molecule like 2,3,5-Tribromobenzaldehyde, the three heavy bromine atoms significantly increase its molecular weight and introduce strong dipole moments, suggesting a high melting point and a very high boiling point.

Melting Point: A Cornerstone of Purity and Identity

The determination of a precise melting point is one of the most reliable and accessible methods for characterizing a solid organic compound.

Theoretical Framework

A pure, crystalline solid possesses a highly ordered lattice structure. The energy required to overcome these lattice forces and induce melting is consistent, resulting in a sharp melting range (typically <1°C). Impurities disrupt this crystal lattice, requiring less energy to melt the solid and resulting in a lower, broader melting range.

Reported Data for an Analogous Compound

While data for this compound is scarce, the isomeric compound 3,5-Dibromobenzaldehyde is well-characterized. This data serves as a valuable estimation point.

CompoundCAS NumberMolecular FormulaMolecular WeightReported Melting Point (°C)
3,5-Dibromobenzaldehyde56990-02-4C₇H₄Br₂O263.91 g/mol 84 - 88

Data sourced from multiple chemical suppliers.[9][10]

Given the addition of a third bromine atom, it is reasonable to predict that the melting point of this compound will be significantly higher than that of its dibrominated counterpart.

Authoritative Protocol for Melting Point Determination (Capillary Method)

This protocol describes a self-validating system for obtaining an accurate melting point.

Principle: A small, powdered sample of the compound is heated slowly in a capillary tube alongside a calibrated thermometer. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Crush a small amount of the crystalline solid into a fine powder on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Secure the capillary tube to a thermometer with a small rubber band or wire, aligning the sample with the thermometer bulb.

  • Heating: Place the assembly in a melting point apparatus (such as a Thiele tube or a commercial digital instrument). Heat the apparatus at a moderate rate until the temperature is about 15-20°C below the expected melting point.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: Record the temperature (T₁) at which the first droplet of liquid appears. Record the temperature (T₂) at which the entire sample has turned into a clear liquid. The melting point is reported as the range T₁ - T₂.

Visualization of Experimental Workflow

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Dry Sample Prep2 Crush to Fine Powder Prep1->Prep2 Prep3 Load Capillary (2-3mm) Prep2->Prep3 Meas1 Mount on Thermometer Prep3->Meas1 Meas2 Place in Apparatus Meas1->Meas2 Meas3 Heat Rapidly to T_exp - 20°C Meas2->Meas3 Meas4 Heat Slowly (1-2°C/min) Meas3->Meas4 Data1 Record T1 (First Droplet) Meas4->Data1 Data2 Record T2 (Fully Liquid) Data1->Data2 Result Report Range: T1 - T2 Data2->Result

Caption: Workflow for Melting Point Determination.

Boiling Point: Challenges with Thermally Labile Compounds

Determining the boiling point of high-molecular-weight, polyhalogenated compounds requires careful consideration of their thermal stability.

Theoretical Considerations and Expected Behavior

The boiling point of an organic molecule generally increases with molecular weight.[7] However, many complex organic molecules, particularly those containing multiple halogen atoms, may decompose at temperatures below their atmospheric boiling point.[11][12][13] The energy required to vaporize the compound may be sufficient to break covalent bonds, leading to degradation rather than boiling.

For a related compound, 2-Amino-3,5-Dibromo Benzaldehyde, the boiling point is listed as "Not applicable; decomposes before boiling".[14] This strongly suggests that this compound, with an even higher molecular weight, is also likely to be thermally labile. Therefore, attempting to determine a boiling point at standard atmospheric pressure (760 mmHg) would likely result in sample decomposition. The most appropriate method would be to determine its boiling point under reduced pressure (vacuum distillation).

Authoritative Protocol for Micro-scale Boiling Point Determination

This method is ideal for research settings where sample quantities are limited and allows for an estimation of the boiling point.

Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, trapped air and then sample vapor exit the capillary. When the external heat is removed, the liquid cools, and the point at which the internal vapor pressure equals the external pressure, the liquid is drawn back into the capillary.[5] The temperature at this moment is the boiling point.

Methodology:

  • Apparatus Setup: Place 0.5-1 mL of the sample into a small test tube (75x10 mm). Place a standard melting point capillary tube inside the test tube with the open end down.

  • Assembly: Attach the test tube to a thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tip.

  • Equilibration: Continue heating until a vigorous and continuous stream of bubbles is observed. This indicates that the vapor pressure inside the capillary has exceeded the atmospheric pressure.

  • Data Acquisition: Remove the heat source and allow the apparatus to cool slowly.

  • Measurement: The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Visualization of Experimental Workflow

BoilingPoint_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement Setup1 Add Sample to Test Tube Setup2 Insert Inverted Capillary Setup1->Setup2 Setup3 Mount on Thermometer Setup2->Setup3 Heat1 Heat Gently in Bath Setup3->Heat1 Heat2 Observe Bubble Stream Heat1->Heat2 Heat3 Achieve Vigorous Bubbling Heat2->Heat3 Cool1 Remove Heat Source Heat3->Cool1 Cool2 Watch for Liquid Entry Cool1->Cool2 Result Record Temp. at Entry Cool2->Result

Caption: Workflow for Micro-scale Boiling Point Determination.

Summary of Physicochemical Data

PropertyThis compound3,5-Dibromobenzaldehyde (Isomer)
Molecular Formula C₇H₃Br₃OC₇H₄Br₂O
Molecular Weight 342.81 g/mol 263.91 g/mol
Melting Point (°C) Requires Experimental Determination84 - 88[9][10]
Boiling Point (°C) Likely Decomposes at Atm. PressureEst. 287.2 ± 20.0[15]

Conclusion

The precise determination of melting and boiling points for a specialized reagent like this compound is paramount for its effective use in research and development. While published data for this specific isomer is limited, this guide provides the robust, authoritative experimental protocols necessary for its empirical determination. The evidence from analogous compounds strongly suggests that this compound is a high-melting solid that is prone to thermal decomposition below its atmospheric boiling point. Therefore, researchers should prioritize the careful, slow determination of its melting range as a primary indicator of purity and identity, and employ vacuum techniques if a boiling point is required.

References

  • Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E64, o799. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Boiling Point of Organic Compounds. YouTube. Available at: [Link]

  • Medved, M., et al. (2020). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 82, 439-444. Available at: [Link]

  • Ribeiro da Silva, M., et al. (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]

  • Stec, A. A., & Hull, T. R. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Polymers, 13(1), 137. Available at: [Link]

  • Chemistry LibreTexts. (2022). Intermolecular Forces and Relative Boiling Points (bp). Available at: [Link]

  • ResearchGate. (2023). Structural formulae of the halogenated benzaldehydes studied in this work. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276. Available at: [Link]

  • Harsha, P., & Das, D. (2023). Role of halogen atoms in the mechanical properties of para-substituted benzaldehyde oximes. New Journal of Chemistry, 47(30), 14227-14234. Available at: [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds. Available at: [Link]

  • Rozen, S., & Brand, M. (1990). Method for the bromination of aromatic compound. Google Patents. US4954648A.
  • National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem Compound Database. Available at: [Link]

  • JoVE. (2020). Boiling Points - Procedure. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Available at: [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Available at: [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13. Available at: [Link]

  • IndiaMART. (n.d.). 2-Amino-3,5-Dibromo Benzaldehyde Manufacturer in Ankleshwar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dibromobenzaldehyde. PubChem Compound Database. Available at: [Link]

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Spectroscopic Characterization of 2,3,5-Tribromobenzaldehyde: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2,3,5-tribromobenzaldehyde. In the absence of publicly available, experimentally verified spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. Furthermore, it offers detailed, field-proven protocols for acquiring high-fidelity spectroscopic data, intended to serve as a practical resource for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies outlined herein are designed to ensure data integrity and reproducibility, forming a self-validating framework for the structural elucidation of this compound and related halogenated aromatic compounds.

Introduction: The Challenge of Characterizing Heavily Substituted Aromatics

This compound is a halogenated aromatic aldehyde of interest in synthetic organic chemistry. Its utility as a building block or intermediate necessitates unambiguous structural verification, a task for which spectroscopic methods are indispensable. The polysubstituted nature of this molecule, with three electron-withdrawing bromine atoms and an aldehyde group, creates a unique electronic environment that profoundly influences its spectroscopic signature.

This guide addresses the current gap in readily accessible, published experimental data for this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related analogs, we present a robust predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This predictive framework is complemented by detailed experimental workflows, providing a comprehensive toolkit for researchers aiming to synthesize and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, we anticipate a spectrum defined by the deshielding effects of the electronegative substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aldehyde proton and the two remaining aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde (-CHO)9.8 - 10.2Singlet (s)N/AThe aldehyde proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. This is a common feature in benzaldehydes.[1]
Aromatic H-68.0 - 8.2Doublet (d)~2.5This proton is ortho to the electron-withdrawing aldehyde group and meta to a bromine atom, leading to a significant downfield shift. It will exhibit meta-coupling with H-4.
Aromatic H-47.8 - 8.0Doublet (d)~2.5This proton is ortho to one bromine atom and meta to another, as well as being para to the aldehyde group. It will be deshielded and show meta-coupling to H-6.

Causality Behind Predictions: The electron-withdrawing nature of both the bromine atoms and the aldehyde group reduces electron density on the aromatic ring, deshielding the protons and shifting their signals to a lower field (higher ppm). The predicted meta-coupling (⁴J) of ~2.5 Hz is characteristic of protons separated by three bonds on a benzene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required for data acquisition.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)188 - 192The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.
C-1 (C-CHO)136 - 140The carbon atom bearing the aldehyde group will be deshielded.
C-2 (C-Br)125 - 129Directly attached to a bromine atom, this carbon will be significantly deshielded.
C-3 (C-Br)128 - 132Also directly attached to a bromine atom.
C-4 (C-H)130 - 134The carbon bearing a proton, influenced by adjacent bromine atoms.
C-5 (C-Br)120 - 124Directly attached to a bromine atom.
C-6 (C-H)135 - 139The carbon bearing the other proton, influenced by the adjacent aldehyde group and bromine atom.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for high resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, 8-16 scans).[1][2]

    • Acquire the ¹³C NMR spectrum. This will require a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[2]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Diagram of NMR Workflow:

Caption: A logical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeRationale
C-H (Aldehyde)2820-2850 and 2720-2750C-H StretchAldehydes typically show a characteristic pair of weak to medium bands (a Fermi doublet).[3]
C=O (Carbonyl)1690 - 1715C=O StretchThe carbonyl stretch is a strong, sharp absorption. Conjugation with the aromatic ring and the presence of electron-withdrawing groups typically shifts this absorption to a lower wavenumber compared to aliphatic aldehydes.[3]
C=C (Aromatic)1550 - 1600C=C StretchMedium intensity absorptions characteristic of the aromatic ring.
C-H (Aromatic)3050 - 3100C-H StretchWeak to medium absorptions appearing just above 3000 cm⁻¹.
C-Br500 - 650C-Br StretchStrong absorptions in the fingerprint region, although they can be difficult to assign definitively.
Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum

For this compound (C₇H₃Br₃O), the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of three bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

  • Molecular Weight: The calculated monoisotopic mass is approximately 341.77 g/mol .

  • Molecular Ion (M⁺) Cluster: The presence of three bromine atoms will result in a characteristic cluster of peaks for the molecular ion. We would expect to see major peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes (e.g., M⁺, M+2, M+4, M+6). The relative intensities of these peaks will be approximately in a 1:3:3:1 ratio.

  • Key Fragmentation Pathways:

    • Loss of H radical: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen.

    • Loss of CO (decarbonylation): A significant peak at [M-29]⁺ (loss of H and CO) is very common for aromatic aldehydes, leading to the formation of a tribromophenyl cation.

    • Loss of Br radical: Peaks corresponding to [M-79]⁺ and [M-81]⁺.

Diagram of Predicted MS Fragmentation:

MS_Fragmentation M [C₇H₃Br₃O]⁺ (Molecular Ion) M_minus_H [C₇H₂Br₃O]⁺ M->M_minus_H - H• M_minus_CHO [C₆H₂Br₃]⁺ M->M_minus_CHO - CHO• M_minus_Br [C₇H₃Br₂O]⁺ M->M_minus_Br - Br•

Caption: Predicted fragmentation of this compound.

Experimental Protocol for MS Data Acquisition (EI)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion cluster and the major fragment ions to confirm the structure.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a thorough understanding of spectroscopic principles allows for a detailed prediction of its NMR, IR, and MS data. This guide provides a robust predictive framework and the necessary experimental protocols to empower researchers to confidently acquire and interpret the spectroscopic data for this compound. The self-validating nature of these combined techniques, when executed with the described methodologies, will ensure the unambiguous structural elucidation of this compound, facilitating its use in further research and development.

References

  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR.
  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum.
  • NIST. (n.d.). Benzaldehyde, 2-bromo-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • PubChem. (n.d.). 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information.

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A Researcher's Guide to Sourcing Non-Catalog Intermediates: The Case of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical framework for researchers, chemists, and drug development professionals on the strategic sourcing of non-catalog chemical intermediates, using the polysubstituted aromatic compound 2,3,5-Tribromobenzaldehyde (CAS No. 115569-70-1) as a practical case study. We will explore the supplier landscape, establish a robust qualification protocol, and detail the critical data required to ensure the quality and consistency of starting materials for advanced scientific applications.

The Strategic Importance of Starting Material Quality

In drug discovery and materials science, the integrity of the final product is inextricably linked to the quality of its constituent starting materials and intermediates.[1] High-purity reagents are fundamental to ensuring drug efficacy, safety, and the reproducibility of experimental results.[1] Impurities, even at trace levels, can have profound negative impacts:

  • Altered Biological Activity: Uncharacterized impurities can lead to unexpected side effects or diminished therapeutic efficacy.[1]

  • Reaction Failure: Contaminants can poison catalysts, inhibit reactions, or lead to the formation of complex side products, significantly lowering the yield and complicating purification.

  • Compromised Reproducibility: The variability between batches from different suppliers, or even different lots from the same supplier, can introduce uncontrolled variables that undermine the reliability of research data.

For complex molecules like this compound, a key challenge is controlling the formation of positional isomers during synthesis (e.g., 2,4,5- or 3,4,5-tribromobenzaldehyde). These isomers often have very similar physical properties, making them exceptionally difficult to separate from the desired product. Their presence can lead to the generation of isomeric impurities in all subsequent synthetic steps, posing a significant analytical and purification challenge. Therefore, rigorous supplier qualification is not merely a procurement task but a critical component of risk management in research and development.

Navigating the Supplier Landscape for Niche Chemicals

Unlike common reagents, this compound is not a standard off-the-shelf product available from the largest chemical distributors. Sourcing such a specialized molecule requires a multi-tiered approach that extends beyond standard catalog searches.

Tier 1: Major Global Distributors (Custom Synthesis Divisions)

Companies like Sigma-Aldrich (Merck) and Thermo Fisher Scientific [1][2] are primary resources. While they may not list this specific isomer in their catalogs, their custom synthesis departments are well-equipped to produce it on demand. This is often a reliable but potentially more expensive option, best suited for projects where quality and documentation are paramount.

Tier 2: Specialized Chemical Producers

A landscape of small to medium-sized producers, such as BLD Pharm , focuses on a broader range of building blocks and intermediates.[3][4] These companies are more likely to have either synthesized such compounds in the past or have the capability to produce them efficiently. Their catalogs are often more extensive for non-standard reagents.

Tier 3: Chemical Search Aggregators

Platforms like PubChem and MolPort are indispensable discovery tools.[5][6] They do not sell chemicals directly but aggregate catalogs from hundreds of global suppliers, including many smaller, specialized companies that are difficult to find otherwise. These platforms allow researchers to cast a wide net and identify potential sources that may offer the compound on a semi-regular or make-to-order basis.

A Protocol for Supplier Identification and Qualification

A systematic approach is essential to mitigate the risks associated with sourcing non-catalog chemicals. The following workflow provides a self-validating system for identifying and qualifying a potential supplier.

Experimental Workflow: Supplier Qualification

G cluster_0 Phase 1: Discovery & Vetting cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Verification Discovery 1. Discovery Search by CAS No. (115569-70-1) on Aggregators (e.g., MolPort, PubChem) Vetting 2. Initial Vetting Review supplier website, certifications, and contact information. Discovery->Vetting RFQ 3. Request Quotation (RFQ) Specify quantity, purity (>98%) and request lot-specific CoA. Vetting->RFQ CoA_Eval 4. CoA Analysis Validate Identity (NMR, IR) Assess Purity (HPLC/GC) Check for Impurities. RFQ->CoA_Eval Tech_Comm 5. Technical Communication Inquire about lot consistency, synthesis route, and available data. CoA_Eval->Tech_Comm Test_Order 6. Place Trial Order Procure small quantity for in-house validation. Tech_Comm->Test_Order QC_Verification 7. In-House QC Confirm structure and purity (e.g., NMR, LC-MS). Test_Order->QC_Verification Approval 8. Supplier Approval Approve for larger scale procurement. QC_Verification->Approval

Caption: Workflow for sourcing and qualifying suppliers of non-catalog chemicals.

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document for evaluating a chemical's quality. However, a CoA is only as reliable as the data it contains. Researchers must critically evaluate this document rather than taking it at face value.

The table below outlines the essential parameters to scrutinize on a CoA for a compound like this compound.

ParameterAnalytical MethodAcceptable Criteria for R&DRationale & Key Considerations
Identity ¹H NMR, ¹³C NMRSpectrum consistent with proposed structure.The proton and carbon NMR spectra are the definitive proof of structure. Check for correct chemical shifts, integration values, and splitting patterns. Absence of significant unassigned peaks is critical.
Purity HPLC, GC≥ 98.0%The analytical method must be appropriate for the compound. HPLC is standard for non-volatile solids. The chromatogram should be provided, showing a clean baseline and minimal impurity peaks.
Appearance Visual InspectionWhite to off-white or light-yellow powder/crystals.A significant deviation from the expected color (e.g., dark brown, black) can indicate degradation or the presence of gross impurities.
Melting Point Melting Point ApparatusA narrow range (e.g., 2-3 °C) consistent with literature values.Impurities typically depress and broaden the melting point range. A sharp melting point is a good secondary indicator of high purity.
Residual Solvents GC-HS, ¹H NMRSpecified and below acceptable limits (e.g., <0.5%).Residual solvents from purification can interfere with subsequent reactions or be toxic in biological assays.
Isomeric Purity High-Resolution GC/HPLCNo detectable isomeric peaks above a defined threshold (e.g., 0.1%).This is often not explicitly stated and may require direct inquiry. The presence of other tribromobenzaldehyde isomers is a major risk.

Safety, Handling, and Storage

While specific safety data for this compound is not widely available, data from close analogs like 3,5-Dibromobenzaldehyde (CAS 56990-02-4) can serve as a reliable proxy.[7]

  • Hazard Classification: Such compounds are typically classified as causing severe skin burns and eye damage (GHS05).[7] They may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent oxidation of the aldehyde functional group.

Conclusion

The successful procurement of specialized, non-catalog reagents like this compound is a multi-faceted process that hinges on diligent research, technical evaluation, and clear communication. By moving beyond simple catalog searches and adopting a rigorous qualification workflow, researchers can mitigate significant project risks, ensuring the integrity of their starting materials and the ultimate success of their scientific endeavors. The final and most critical step is always in-house analytical verification, which provides the ultimate assurance of quality and identity before the material is committed to a synthetic route.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde 56990-02-4.
  • Cartel International. (n.d.). 2 AMINO 3 5 DIBROMO BENZALDEHYDE ADBA Latest Price Exporter.
  • BLD Pharm. (n.d.). 93701-40-7 | 2,3,4-Tribromobenzaldehyde.
  • Fisher Scientific. (n.d.). Sigma Aldrich 3,5-Dibromobenzaldehyde 1 g.
  • BLD Pharm. (n.d.). 145123-24-6 | 2-Amino-3-bromobenzaldehyde.
  • BLD Pharm. (n.d.). 29124-57-0 | 2-Amino-5-bromobenzaldehyde.
  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromobenzaldehyde 97 50910-55-9.
  • BLD Pharm. (n.d.). (Bromides).
  • MolPort. (n.d.). Directory By Molport ID.
  • BLD Pharm. (n.d.). 57704-12-8 | 5-Bromo-3-ethyl-2-hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde 56990-02-4 Documentation.
  • MolPort. (n.d.). Molport: Access Denied.
  • Matrix Scientific. (2020). CERTIFICATE OF ANALYSIS - 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3,5-Dibromobenzaldehyde.
  • Thermo Fisher Scientific. (n.d.). 3,5-Dibromobenzaldehyde, 98+% 25 g.
  • Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde Properties.

Sources

Introduction: The Significance of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,3,5-Tribromobenzaldehyde

This guide provides a comprehensive overview of the viable starting materials and synthetic strategies for the preparation of this compound, a key intermediate in the development of novel pharmaceuticals and advanced materials. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for its synthesis.

This compound is a highly functionalized aromatic aldehyde whose unique substitution pattern makes it a valuable building block in organic synthesis. The presence of three bromine atoms and a reactive aldehyde group allows for a diverse range of chemical transformations, including carbon-carbon bond formation, nucleophilic additions, and the introduction of various functional groups. This versatility has led to its use in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide will explore the primary synthetic routes to this important compound, focusing on the selection of appropriate starting materials and the rationale behind the chosen experimental conditions.

Strategic Approaches to Synthesis: Selecting the Optimal Starting Material

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will depend on factors such as the availability of precursors, desired scale of the reaction, and the required purity of the final product. The following sections detail the most practical and scientifically sound approaches.

Pathway I: Electrophilic Bromination of Benzaldehyde Derivatives

A direct and intuitive approach to this compound is the electrophilic bromination of a less substituted benzaldehyde. However, the directing effects of the aldehyde group, which is meta-directing and deactivating, present a significant challenge in achieving the desired 2,3,5-substitution pattern. A more strategic approach involves the bromination of a pre-functionalized benzaldehyde to control the regioselectivity.

3,5-Dibromobenzaldehyde is a commercially available and synthetically accessible starting material.[1][2][3] The introduction of a third bromine atom at the C2 position can be achieved through electrophilic bromination. The two existing bromine atoms and the aldehyde group are all meta-directing, which does not favor substitution at the C2 position. Therefore, this route may require harsh reaction conditions or specific catalysts to overcome the inherent regiochemical preference.

Experimental Protocol: Bromination of 3,5-Dibromobenzaldehyde

  • Dissolution: Dissolve 3,5-Dibromobenzaldehyde in a suitable solvent, such as a mixture of sulfuric acid and nitric acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Brominating Agent: Slowly add a solution of bromine in the same acidic solvent to the reaction mixture at a controlled temperature, typically between 0 and 25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture over ice and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with a saturated solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Acidic Medium: The use of a strong acid mixture protonates the aldehyde, further deactivating the ring and potentially influencing the regioselectivity of the bromination.

  • Controlled Temperature: Maintaining a low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

Table 1: Key Parameters for the Bromination of 3,5-Dibromobenzaldehyde

ParameterValue/ConditionRationale
Starting Material 3,5-DibromobenzaldehydeCommercially available and provides a dibrominated scaffold.
Brominating Agent Br₂ in H₂SO₄/HNO₃Strong electrophilic brominating conditions are necessary.
Temperature 0-25 °CTo control reaction rate and minimize side reactions.
Reaction Time 2-6 hoursMonitored by TLC or GC for completion.
Purification Column ChromatographyTo isolate the desired 2,3,5-isomer from other potential isomers.

Diagram 1: Synthetic Pathway from 3,5-Dibromobenzaldehyde

3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde This compound This compound 3,5-Dibromobenzaldehyde->this compound Br₂, H₂SO₄/HNO₃

Caption: Synthesis of this compound from 3,5-Dibromobenzaldehyde.

Pathway II: Oxidation of a Substituted Toluene

An alternative and often more regioselective strategy involves the synthesis of a tri-substituted toluene derivative followed by oxidation of the methyl group to an aldehyde. This approach allows for the precise installation of the bromine atoms before the introduction of the aldehyde functionality.

The synthesis of 2,3,5-Tribromotoluene can be achieved through various bromination methods starting from toluene or a brominated toluene isomer. Once obtained, the methyl group can be oxidized to an aldehyde using a variety of reagents.

Experimental Protocol: Oxidation of 2,3,5-Tribromotoluene

  • Dissolution: Dissolve 2,3,5-Tribromotoluene in a suitable solvent such as carbon tetrachloride or acetic acid.

  • Oxidizing Agent: Add an oxidizing agent, such as chromium trioxide (CrO₃) in acetic anhydride (Étard reaction conditions) or N-bromosuccinimide (NBS) followed by hydrolysis.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: After completion, cool the reaction mixture, quench any excess oxidant, and extract the product. The crude product is then purified by crystallization or column chromatography.

Causality of Experimental Choices:

  • Choice of Oxidant: The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid. Milder and more selective oxidizing agents are preferred.

  • Solvent: The solvent should be inert to the oxidizing conditions and capable of dissolving the starting material.

Table 2: Comparison of Oxidizing Agents for the Conversion of 2,3,5-Tribromotoluene

Oxidizing AgentConditionsAdvantagesDisadvantages
CrO₃/Ac₂O Acetic anhydride, 0-25 °CGood yields for many substituted toluenes.Stoichiometric use of chromium, which is toxic.
NBS/H₂O CCl₄, light or radical initiatorMilder conditions, good for benzylic bromination.Requires a two-step process (bromination then hydrolysis).
KMnO₄ Aqueous, basicInexpensive and powerful oxidant.Can easily over-oxidize to the carboxylic acid.

Diagram 2: Synthetic Pathway from 2,3,5-Tribromotoluene

2,3,5-Tribromotoluene 2,3,5-Tribromotoluene This compound This compound 2,3,5-Tribromotoluene->this compound Oxidation (e.g., CrO₃/Ac₂O)

Caption: Oxidation of 2,3,5-Tribromotoluene to this compound.

Pathway III: Formylation of a Tribromobenzene Derivative

A powerful method for the introduction of an aldehyde group onto an aromatic ring is through formylation reactions. Starting with a tribrominated benzene ring allows for precise control over the substitution pattern.

1,2,4-Tribromobenzene can be converted to this compound via a lithiation-formylation sequence. This involves the selective replacement of one of the bromine atoms with a lithium atom, followed by quenching with a formylating agent. The regioselectivity of the lithiation is crucial for the success of this route. The bromine at the C1 position is the most sterically accessible and electronically favorable for metal-halogen exchange.

Experimental Protocol: Lithiation-Formylation of 1,2,4-Tribromobenzene

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,2,4-Tribromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (n-BuLi) in hexanes. Stir the mixture at this temperature for 1-2 hours.

  • Formylation: Add a formylating agent, such as N,N-dimethylformamide (DMF), to the reaction mixture and allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and purify the product by column chromatography.

Causality of Experimental Choices:

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen, necessitating anhydrous solvents and an inert atmosphere.

  • Low Temperature: The lithiation reaction is typically carried out at low temperatures (-78 °C) to prevent side reactions, such as elimination or reaction with the solvent.

  • Formylating Agent: DMF is a commonly used and effective formylating agent in these reactions.

Table 3: Key Parameters for the Formylation of 1,2,4-Tribromobenzene

ParameterValue/ConditionRationale
Starting Material 1,2,4-TribromobenzeneProvides the correct tribromo-substitution pattern.
Reagent n-ButyllithiumFor selective metal-halogen exchange.
Formylating Agent N,N-Dimethylformamide (DMF)To introduce the aldehyde group.
Temperature -78 °C to room temperatureCritical for controlling the reaction and preventing side products.
Atmosphere Inert (Argon or Nitrogen)To prevent quenching of the organolithium intermediate.

Diagram 3: Synthetic Pathway from 1,2,4-Tribromobenzene

1,2,4-Tribromobenzene 1,2,4-Tribromobenzene Intermediate Lithiated Species Intermediate Lithiated Species 1,2,4-Tribromobenzene->Intermediate Lithiated Species 1. n-BuLi, THF, -78 °C This compound This compound Intermediate Lithiated Species->this compound 2. DMF 3. H₃O⁺ work-up

Sources

Methodological & Application

The Versatile Role of 2,3,5-Tribromobenzaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic use of poly-functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,3,5-Tribromobenzaldehyde emerges as a highly versatile reagent, offering a unique combination of a reactive aldehyde functionality and multiple bromine substituents that can be selectively manipulated. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and expert insights into its reactivity. We will delve into key transformations such as olefination, cross-coupling, and condensation reactions, elucidating the mechanistic principles that govern them and offering practical guidance for their successful implementation in the laboratory.

Physicochemical Properties and Safety Considerations

While specific data for this compound is not extensively published, its properties can be inferred from related compounds like 3,5-dibromobenzaldehyde. It is expected to be a solid at room temperature with a relatively high melting point. The three electron-withdrawing bromine atoms decrease the electron density of the aromatic ring and the carbonyl group, which can influence its reactivity.

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

Core Synthetic Applications and Protocols

The synthetic utility of this compound is vast, stemming from the reactivity of both the aldehyde group and the carbon-bromine bonds. This section provides detailed protocols for several key transformations, along with an analysis of the expected influence of the tribromo-substitution pattern.

Olefination Reactions: Crafting Carbon-Carbon Double Bonds

The aldehyde functionality of this compound serves as an excellent electrophile for olefination reactions, providing access to a variety of substituted styrenes.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide.[1][2][3]

Causality Behind Experimental Choices: The choice of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the (E)-alkene due to the thermodynamic stability of the intermediates.[1] The steric hindrance from the ortho-bromine atom in this compound may slow the reaction rate, necessitating slightly elevated temperatures or longer reaction times to achieve good conversion.

Protocol: Synthesis of Ethyl (E)-3-(2,3,5-tribromophenyl)acrylate

  • Materials:

    • This compound (1.0 equiv)

    • (Carbethoxymethylene)triphenylphosphorane (1.1 equiv)

    • Anhydrous Toluene

    • Anhydrous Dichloromethane (DCM) for monitoring

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and (carbethoxymethylene)triphenylphosphorane.

    • Add anhydrous toluene to the flask to dissolve the reactants.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

    • Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate.

    • Filter the mixture through a pad of silica gel, washing with a small amount of toluene or hexanes.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Workflow for the Wittig Reaction

Wittig_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound (Carbethoxymethylene)triphenylphosphorane Solvent Anhydrous Toluene Reactants->Solvent Dissolve Stirring Stir at RT (Heat to 40-50°C if needed) Reactants->Stirring Atmosphere Inert Atmosphere (N2/Ar) TLC Monitor by TLC Stirring->TLC Precipitation Cool to RT Precipitate Ph3P=O Stirring->Precipitation Filtration Filter through Silica Gel Precipitation->Filtration Concentration Concentrate Filtrate Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure Product Pure Product Chromatography->Pure Product HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R'-CH2-P(O)(OEt)2 Carbanion [R'-CH-P(O)(OEt)2]⁻ Na⁺ Phosphonate->Carbanion + Base Base NaH Aldehyde Ar-CHO Carbanion->Aldehyde Attack Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene (E)-Ar-CH=CH-R' Oxaphosphetane->Alkene Fragmentation Byproduct NaO-P(O)(OEt)2 Oxaphosphetane->Byproduct Suzuki_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 OxAdd->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation Ar'-B(OH)2 Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L2 Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' RedElim->Product

Sources

Application Notes & Protocols: 2,3,5-Tribromobenzaldehyde as a Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2,3,5-Tribromobenzaldehyde as a highly versatile and functionalized starting material in pharmaceutical research and drug development. We explore the distinct reactivity of its aldehyde and tribrominated aromatic functionalities, providing a framework for its use in constructing complex molecular architectures. The guide explains the chemical rationale behind its utility, focusing on its role in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura cross-coupling and reductive amination, are presented to equip researchers with a practical and robust methodology for leveraging this powerful chemical precursor.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. This compound emerges as a precursor of significant strategic value due to its orthogonal reactive sites: a highly versatile aldehyde group and three bromine atoms that serve as key handles for carbon-carbon and carbon-heteroatom bond formation.

The aldehyde functionality is a cornerstone of organic synthesis, enabling access to a vast array of chemical transformations such as condensations, reductive aminations, and Wittig reactions.[1][2] Concurrently, the bromine substituents on the aromatic ring are ideal for modern palladium-catalyzed cross-coupling reactions, which have become indispensable tools for assembling the complex scaffolds of contemporary drug candidates.[3] This dual reactivity allows for a modular and divergent approach to synthesis, where a common intermediate can be elaborated into a large library of diverse analogs for structure-activity relationship (SAR) studies. The strategic placement of the bromo groups, influenced by the meta-directing aldehyde, provides a unique substitution pattern for exploring novel chemical space.[4]

This guide will demonstrate how the unique electronic and steric properties of this compound can be harnessed to build molecular frameworks relevant to targets such as protein kinases, which are pivotal in disease signaling pathways.[5][6]

Foundational Reactivity: A Duality of Function

The synthetic utility of this compound is rooted in the distinct and controllable reactivity of its functional groups. Understanding this duality is paramount for designing logical and efficient synthetic routes.

The Aldehyde Moiety: A Gateway to Functional Diversity

The carbonyl carbon of the aldehyde group is electrophilic and serves as a prime target for nucleophilic attack.[4][7] This allows for a multitude of transformations critical for drug development:

  • Reductive Amination: The reaction with primary or secondary amines to form an imine, followed by reduction, is one of the most robust methods for introducing substituted amine functionalities, a common feature in many bioactive molecules.

  • Wittig Reaction: Enables the conversion of the aldehyde to an alkene, providing a scaffold for further functionalization or for mimicking peptide bonds.[1]

  • Condensation Reactions: Aldol and Claisen-Schmidt condensations allow for the formation of α,β-unsaturated carbonyl systems, which are precursors to various heterocyclic rings.[8]

  • Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol (benzyl alcohol derivative) or oxidized to a carboxylic acid, further expanding the range of accessible derivatives.[1]

The Tribrominated Ring: A Hub for Cross-Coupling

The three bromine atoms are the molecule's most powerful feature for scaffold elaboration. They are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the precise and controlled introduction of molecular diversity.[3]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters, ideal for linking aromatic or heteroaromatic rings.

  • Buchwald-Hartwig Amination: Forms C-N bonds, a cornerstone for synthesizing anilines and related structures prevalent in kinase inhibitors.

  • Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, introducing rigidity and linear geometry into a molecule.

The differential reactivity of the bromine atoms (position 2 being sterically hindered) can potentially allow for selective, stepwise functionalization with careful control of reaction conditions.

G cluster_start Starting Material cluster_aldehyde Aldehyde Transformations cluster_bromo Aryl Bromide Transformations cluster_product Pharmaceutical Scaffolds A This compound B Reductive Amination (Amine Synthesis) A->B Nucleophilic Addition C Wittig Reaction (Alkene Synthesis) A->C Nucleophilic Addition D Reduction (Alcohol Synthesis) A->D Nucleophilic Addition E Suzuki Coupling (Bi-aryl Synthesis) A->E Pd-Catalyzed Cross-Coupling F Buchwald-Hartwig (Aryl Amine Synthesis) A->F Pd-Catalyzed Cross-Coupling G Sonogashira Coupling (Alkynylarene Synthesis) A->G Pd-Catalyzed Cross-Coupling H Kinase Inhibitors, GPCR Modulators, Antiviral Agents, etc. B->H Further Elaboration C->H Further Elaboration D->H Further Elaboration E->H Further Elaboration F->H Further Elaboration G->H Further Elaboration

Figure 1: Synthetic utility of this compound.

Application Protocol: Synthesis of a Bi-aryl Kinase Inhibitor Precursor

This section provides a representative, two-step protocol for synthesizing a complex precursor suitable for a kinase inhibitor program. The workflow first modifies the aldehyde via reductive amination and then functionalizes one of the bromine positions using a Suzuki-Miyaura cross-coupling reaction.

Workflow Overview

The logical progression involves first installing a key side chain via the aldehyde, as the resulting secondary amine may require protection if the Suzuki coupling were performed first. This sequence minimizes protecting group manipulations.

G A This compound + R-NH2 B Step 1: Reductive Amination (Imine Formation & Reduction) A->B C Tribromo-benzylamine Intermediate B->C D Step 2: Suzuki Coupling + Aryl-B(OH)2 C->D E Final Bi-aryl Product (Kinase Inhibitor Precursor) D->E

Figure 2: Two-step workflow for a kinase inhibitor precursor.

Step 1: Reductive Amination

Objective: To synthesize N-((2,3,5-tribromophenyl)methyl)propan-2-amine.

Causality: This reaction covalently attaches an isopropylamine side chain, a common feature in kinase inhibitors for occupying hydrophobic pockets. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could be detrimental to other functional groups.

  • Materials:

    • This compound (1.0 eq, 3.43 g, 10 mmol)

    • Isopropylamine (1.2 eq, 1.02 mL, 12 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol)

    • Dichloromethane (DCM), anhydrous (100 mL)

    • Acetic acid, glacial (catalytic, ~0.1 mL)

  • Protocol:

    • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCM. Stir until fully dissolved.

    • Add isopropylamine to the solution, followed by the catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Initial gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (visualized with a UV lamp and permanganate stain) indicates completion.

    • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-15% ethyl acetate in hexanes to yield the desired N-((2,3,5-tribromophenyl)methyl)propan-2-amine.

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize N-((3,5-dibromo-2-(pyridin-4-yl)phenyl)methyl)propan-2-amine.

Causality: This step introduces a pyridine ring, a critical hydrogen-bonding moiety for hinge-binding in many kinase inhibitors.[9] Pd(PPh₃)₄ is a reliable catalyst for this type of coupling. The base is required to activate the boronic acid in the catalytic cycle. The reaction is run under inert atmosphere to prevent the degradation of the palladium(0) catalyst.

  • Materials:

    • N-((2,3,5-tribromophenyl)methyl)propan-2-amine (1.0 eq, 386 mg, 1 mmol)

    • Pyridine-4-boronic acid (1.2 eq, 148 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 58 mg, 0.05 mmol)

    • Potassium carbonate (K₂CO₃) (3.0 eq, 415 mg, 3 mmol)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Protocol:

    • To a 50 mL round-bottom flask, add the tribromo-benzylamine intermediate, pyridine-4-boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the degassed solvents (dioxane and water) via syringe.

    • Add the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow/brown.

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

    • Validation: Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate) or LC-MS to confirm the consumption of the starting material and the formation of the product.

    • Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-50% ethyl acetate in hexanes, to afford the final bi-aryl product.

Quantitative Data Summary

The following table summarizes expected outcomes for various key transformations starting from this compound, based on established methodologies for analogous substrates.[8][10]

TransformationReagents & ConditionsProduct TypeExpected Yield (%)
Reductive Amination Amine, NaBH(OAc)₃, DCMSecondary/Tertiary Amine75 - 90%
Wittig Reaction Phosphonium ylide, THFAlkene80 - 95%
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂OBi-aryl Compound60 - 85%
Oxidation KMnO₄, t-BuOH/H₂OCarboxylic Acid70 - 85%
Reduction NaBH₄, MeOHBenzyl Alcohol>95%

Conclusion

This compound is a powerful and underutilized precursor in pharmaceutical synthesis. Its dual reactivity, enabling both elaboration of the core via cross-coupling and functionalization via the aldehyde, provides a robust platform for the rapid generation of molecular diversity. The protocols and strategic insights provided herein demonstrate a clear and logical path for researchers to incorporate this building block into drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other complex therapeutic agents. The self-validating nature of the described workflows ensures reliability and reproducibility, empowering scientists to accelerate the development of next-generation pharmaceuticals.

References

  • Benchchem. (n.d.). Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers.
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Sources

Introduction: The Synthetic Potential of 2,3,5-Tribromobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of 2,3,5-Tribromobenzaldehyde with Amines for Advanced Research and Drug Development

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes and applications involving the reaction of this compound with various amines. While specific literature on this particular substituted benzaldehyde is limited, this guide consolidates established principles of imine formation and reductive amination, drawing parallels from structurally related compounds to provide a robust framework for experimental design and execution.

This compound is a highly functionalized aromatic aldehyde that presents a unique combination of steric and electronic properties. The presence of three bromine atoms significantly influences the reactivity of the aldehyde group and provides multiple sites for further synthetic modifications, making it an attractive scaffold in medicinal chemistry and materials science. The reaction of this aldehyde with amines primarily yields two classes of compounds: Schiff bases (imines) and N-substituted amines, both of which are pivotal intermediates in the synthesis of a diverse array of biologically active molecules and functional materials.

Schiff bases, characterized by the azomethine (-C=N-) group, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The resulting N-substituted amines from reductive amination are also fundamental building blocks in the development of novel therapeutics. This guide provides detailed mechanistic insights, step-by-step protocols, and practical troubleshooting advice to enable researchers to effectively utilize this compound in their synthetic endeavors.

Mechanistic Pathways: Schiff Base Formation and Reductive Amination

The reaction of this compound with amines can proceed through two primary pathways: the formation of a Schiff base (imine) via condensation with a primary amine, or the formation of an N-substituted amine via reductive amination with either a primary or secondary amine.

Schiff Base (Imine) Formation with Primary Amines

The condensation of an aldehyde with a primary amine to form a Schiff base is a reversible, acid-catalyzed reaction.[5][6] The reaction proceeds through a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the imine.[7]

Caption: Mechanism of Schiff Base Formation.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes and primary or secondary amines, respectively.[8][9] This one-pot reaction involves the in situ formation of an imine or iminium ion intermediate, which is then immediately reduced by a selective reducing agent present in the reaction mixture.[10][11]

Reductive_Amination Start This compound + Amine (Primary or Secondary) Imine_Iminium Imine / Iminium Ion Intermediate Start->Imine_Iminium Condensation Product Secondary or Tertiary Amine Imine_Iminium->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Workflow for Reductive Amination.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the reaction of this compound with various amines. Due to the steric hindrance and electron-withdrawing nature of the tribromo-substituted ring, optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general procedure for the synthesis of an N-aryl imine.[12]

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (40 mL).

  • To this solution, add aniline (10 mmol) dropwise with stirring.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Typical Reaction Conditions for Schiff Base Synthesis

ParameterConditionRationale
Solvent Ethanol, MethanolGood solubility for reactants, allows for easy precipitation of the product upon cooling.
Catalyst Glacial Acetic Acid, p-Toluenesulfonic acidProtonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.[5]
Temperature Room Temperature to RefluxHigher temperatures can overcome the activation energy barrier, especially for sterically hindered reactants.
Reaction Time 2 - 24 hoursDependent on the reactivity of the amine and the steric hindrance of the aldehyde.
Protocol 2: One-Pot Reductive Amination of this compound

This protocol outlines a direct reductive amination procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.[9][13]

Materials:

  • This compound

  • Primary or Secondary Amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCE (~0.1 M) in a round-bottom flask, add the amine (1.0-1.2 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the initial formation of the imine or iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentCharacteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions in the presence of aldehydes.[11]
Sodium Cyanoborohydride (NaBH₃CN) Effective but toxic. Works well in protic solvents like methanol.[13]
Sodium Borohydride (NaBH₄) Less expensive but can also reduce the starting aldehyde. Often used in a two-step procedure.[13]
Benzylamine-borane An air-stable complex that can be used in both protic and aprotic solvents.[8]

Characterization of this compound-Derived Amines and Imines

The synthesized compounds can be characterized by a variety of spectroscopic techniques.

Table 3: Expected Spectroscopic Data for a Hypothetical Schiff Base (N-(2,3,5-tribromobenzylidene)aniline)

TechniqueExpected Data
¹H NMR Aromatic protons of the tribromophenyl ring (likely complex multiplets), aromatic protons of the aniline ring, and a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.[9]
¹³C NMR Aromatic carbons, and a characteristic signal for the imine carbon (-CH=N-) in the range of δ 150-165 ppm.[9]
FT-IR A strong absorption band for the C=N stretch, typically appearing in the range of 1600-1650 cm⁻¹.[4]
Mass Spec. A molecular ion peak corresponding to the calculated mass of the Schiff base, showing a characteristic isotopic pattern due to the presence of three bromine atoms.

Applications in Drug Discovery and Materials Science

The derivatives of this compound hold significant potential in several areas of research and development.

  • Antimicrobial and Anticancer Agents: Schiff bases are well-documented for their broad spectrum of biological activities. The presence of bromine atoms can enhance the lipophilicity and, in some cases, the biological activity of the molecule.[1][14] The synthesized imines and their derivatives can be screened for their potential as novel antimicrobial or anticancer agents.[2][3][15]

  • Synthetic Intermediates: The imine and amine derivatives of this compound can serve as versatile intermediates for the synthesis of more complex heterocyclic compounds. The bromine atoms can be further functionalized through cross-coupling reactions to introduce additional diversity.

  • Materials Science: The rigid and planar nature of some Schiff bases, combined with the potential for intermolecular interactions involving the bromine atoms, makes them interesting candidates for the development of novel organic materials with specific electronic or optical properties.

Troubleshooting Common Issues

The synthesis of Schiff bases from sterically hindered and electron-deficient aldehydes like this compound can sometimes be challenging.

Caption: Troubleshooting Guide for Schiff Base Synthesis.

  • Low Yields: The steric bulk of the bromine atoms may hinder the approach of the amine. Increasing the reaction temperature, using a stronger acid catalyst, or removing water azeotropically with a Dean-Stark apparatus can help drive the reaction to completion.

  • Side Reactions: Electron-deficient aldehydes can be susceptible to side reactions. Ensuring an inert atmosphere and using purified reagents can minimize byproduct formation.

  • Purification Challenges: The products may have similar polarities to the starting materials. Careful optimization of the recrystallization solvent system or the use of gradient elution in column chromatography can aid in purification.

References

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  • ¹H and ¹³C NMR chemical shifts (ppm) of the Schiff bases 1-3 (in CD3OD). ResearchGate. [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,30-diaminodipropylamine. Semantic Scholar. [Link]

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  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

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  • (PDF) Synthesis and Antibacterial Activities of Some Schiff Bases. ResearchGate. [Link]

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  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. National Institutes of Health. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]

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  • (PDF) Crystal and molecular structure of N-(2-tosylaminobenzylidene)aniline. ResearchGate. [Link]

  • (PDF) Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. ResearchGate. [https://www.researchgate.net/publication/357597500_Synthesis_and_crystal_structure_of_E-N-2-bromophenylmethylidene-35-bis trifluoromethylaniline]([Link] trifluoromethylaniline)

  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Journal of Chemical Education. [Link]

  • Lab 5 Imine | PDF | Filtration | Aldehyde. Scribd. [Link]

  • Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. SAS Publishers. [Link]

  • Formation of imines and enamines (video). Khan Academy. [Link]

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  • Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. National Institutes of Health. [Link]

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Application Notes and Protocols: 2,3,5-Tribromobenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of 2,3,5-tribromobenzaldehyde in the synthesis of advanced functional materials. While direct, extensive literature on this specific isomer is developing, its chemical architecture—a reactive aldehyde group coupled with three bromine atoms on a phenyl ring—presents a versatile platform for creating novel polymers and frameworks. By leveraging established chemical transformations for analogous brominated and aldehydic compounds, we can logically deduce and present robust protocols for its use. This guide will explore its application as a multifunctional monomer and crosslinker in the synthesis of Schiff base polymers, conjugated microporous polymers (CMPs), and as a precursor for functionalized materials with potential applications in organic electronics, catalysis, and flame-retardant systems.

Introduction: The Unique Potential of this compound

This compound is an aromatic aldehyde distinguished by its high degree of halogenation. The strategic placement of its functional groups offers multiple, distinct routes for incorporation into macromolecular structures.

  • The Aldehyde Moiety (-CHO): This group serves as a prime site for condensation reactions, most notably the formation of imines (Schiff bases) through reaction with primary amines.[1][2] This reversible covalent bond is fundamental to the synthesis of dynamic covalent polymers, vitrimers, and certain classes of Covalent Organic Frameworks (COFs).[3][4]

  • The Tribromo Substituents (-Br): The three bromine atoms are key handles for modern cross-coupling chemistry. Reactions such as Suzuki, Sonogashira, and Stille couplings enable the formation of robust carbon-carbon bonds, which are essential for building extended π-conjugated systems.[5][6] The high bromine content also inherently suggests potential for applications in flame-retardant materials.

This dual reactivity allows this compound to act as either a linear monomer (utilizing two of its reactive sites) or, more powerfully, as a trifunctional cross-linking agent to build complex two-dimensional or three-dimensional networks.

Key Application Areas and Synthetic Strategies

Synthesis of Schiff Base Network Polymers

The reaction between an aldehyde and an amine to form a Schiff base is a highly efficient and widely used condensation reaction in polymer chemistry.[1][7] By reacting the trifunctional this compound with multifunctional amines, highly cross-linked and thermally stable poly(azomethine) networks can be synthesized. These materials are of interest for their thermal resistance and potential as catalysts.[7]

Causality in Experimental Design: The choice of amine co-monomer dictates the final network structure. A linear diamine will produce a cross-linked polymer, while a trigonal triamine (like melamine or 1,3,5-tris(4-aminophenyl)benzene) will lead to a more defined and potentially microporous network. The solvent choice is critical; a high-boiling polar aprotic solvent like DMF or DMAc is typically used to ensure solubility of the reactants and facilitate the removal of the water byproduct.

Protocol 1: Synthesis of a Cross-linked Poly(azomethine) Network

This protocol describes the synthesis of a Schiff base network polymer from this compound and the linear diamine, p-phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic Acid (catalyst)

  • Methanol (for washing)

  • Acetone (for washing)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heat plate

  • Condenser

  • Nitrogen inlet/outlet

  • Buchner funnel and filter flask

Procedure:

  • In a three-neck flask dried in an oven, add this compound (1.0 eq) and p-phenylenediamine (1.5 eq).

  • Under a gentle flow of nitrogen, add anhydrous DMF to dissolve the monomers (concentration ~0.1 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 5 vol%) to the stirred solution. The acid catalyzes the imine formation.

  • Heat the reaction mixture to 120 °C and maintain for 48 hours under a nitrogen atmosphere. A precipitate will form as the polymer network grows and becomes insoluble.

  • After cooling to room temperature, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the polymer extensively with DMF, followed by methanol, and finally acetone to remove unreacted monomers and catalyst.

  • Dry the resulting polymer powder in a vacuum oven at 80 °C overnight.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of the imine bond (C=N stretch, ~1620 cm⁻¹) and the disappearance of the aldehyde C=O (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹).[8]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer network.

Diagram 1: Schiff Base Polymerization Workflow

G cluster_prep Reactant Preparation cluster_reaction Polycondensation cluster_workup Product Isolation & Purification p1 Dissolve this compound and p-Phenylenediamine in anhydrous DMF p2 Add Acetic Acid Catalyst p1->p2 r1 Heat to 120°C under N2 for 48h p2->r1 r2 Cool to Room Temperature r1->r2 w1 Collect Solid by Vacuum Filtration r2->w1 w2 Wash with DMF, Methanol, Acetone w1->w2 w3 Dry in Vacuum Oven at 80°C w2->w3 end end w3->end Characterize (FTIR, TGA) G cluster_process Reaction & Polymerization cluster_purification Purification Monomer1 This compound (Trifunctional Node) Catalyst Pd(PPh₃)₂Cl₂ / CuI Toluene/TEA, 90°C Monomer1->Catalyst Monomer2 1,3,5-Triethynylbenzene (Trifunctional Linker) Monomer2->Catalyst Polymer Porous Conjugated Network (CMP) Catalyst->Polymer Sonogashira Coupling Soxhlet Soxhlet Extraction (THF, Methanol, Chloroform) Polymer->Soxhlet FinalProduct FinalProduct Soxhlet->FinalProduct Final CMP Product

Caption: Reaction scheme for CMP synthesis.

Precursor for Metal-Organic Frameworks (MOFs) and Post-Synthetic Modification

While aldehydes are not typical coordinating groups for MOF synthesis, this compound can be a valuable precursor. [9]The aldehyde can be oxidized to a carboxylic acid, creating a tribromo-benzoic acid derivative suitable as an organic linker for MOF construction. [10] Alternatively, the bromine atoms can be used in post-synthetic modification (PSM) of materials. A polymer or framework could be synthesized via the aldehyde group, leaving the bromo groups intact. These bromides can then be functionalized, for example, via Suzuki coupling with boronic acids to introduce new functionalities (e.g., fluorescent tags, catalytic sites) into the material. [11]

Data Summary

As this compound is a novel building block, established quantitative data for its derived polymers is limited. However, we can extrapolate expected properties based on analogous systems.

Table 1: Expected Properties of this compound-Derived Polymers

Polymer TypeSynthetic RouteExpected BET Surface Area (m²/g)Expected Thermal Stability (TGA, 5% wt loss)Potential Applications
Schiff Base NetworkPolycondensationLow (< 50)> 350 °CHigh-performance thermosets, Catalysis
Conjugated Microporous Polymer (CMP)Sonogashira Coupling500 - 1500> 400 °CGas storage, Heterogeneous catalysis, Sensing
Brominated Aromatic PolymerSuzuki PolycondensationNon-porous (< 20)> 380 °COrganic electronics, Flame-retardant materials

Conclusion and Future Outlook

This compound represents a promising, albeit underexplored, building block for materials science. Its trifunctionality is a key asset, enabling the rational design of highly cross-linked and potentially porous materials through robust and well-understood chemical reactions. The protocols detailed herein provide a solid foundation for researchers to begin exploring the synthesis of novel Schiff base networks, conjugated microporous polymers, and other functional materials from this versatile precursor. Future work should focus on the systematic synthesis and characterization of these materials to fully elucidate their structure-property relationships and unlock their potential in advanced applications.

References

  • (Reference details to be populated from search results providing general polymer synthesis inform
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. JOCPR. Retrieved January 20, 2026, from [Link]

  • Research and Reviews. (n.d.). Metal Organic Frameworks. Open Access Journals. Retrieved January 20, 2026, from [Link]

  • (2016). Chemically Reprogrammable Metal Organic Frameworks (MOFs) based on Diels-Alder Chemistry. Supporting Information. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Microblog-Assisted Synthesis of Schiff Base Network Polymers for SO2/Epoxide Copolymerization and Thermal Degradation Kinetics of the Products. Retrieved January 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Our journey of developing multifunctional metal-organic frameworks. PMC. Retrieved January 20, 2026, from [Link]

  • (2010). Novel aromatic polymers from benzaldehyde and triphenylamine derivatives: Synthesis, electrochromic, and photochemical properties. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Bifunctional Heterometallic Metal-Organic Frameworks for Solvent-Free Heterogeneous Cascade Catalysis. Retrieved January 20, 2026, from [Link]

  • University of Bath. (n.d.). Multi-Component Metal-Organic Frameworks. Research Portal. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC. Retrieved January 20, 2026, from [Link]

  • Luo, Y., Zhang, S., Ma, Y., Wang, W., & Tan, B. (2013). Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • University of Sindh. (n.d.). Synthesis and characterization of Schiff base polymers of 4, 4. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dibromobenzaldehyde. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • ResearchGate. (n.d.). (PDF) Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers. Retrieved January 20, 2026, from [Link]

  • Natural Sciences Publishing. (2024). Synthesis and characterization of two novel Schiff base Pd(II) complexes based on 3,5-Diiodo-. Retrieved January 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: Photochemically Degradable Polymers; Synthesis of Polymers with Metal–Metal Bonds Along the Backbone Using Click Chemistry. Retrieved January 20, 2026, from [Link]

  • Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved January 20, 2026, from [Link]

  • JKU ePUB. (n.d.). Biodegradable Biomedical Polymers from Main-Group Elements. Retrieved January 20, 2026, from [Link]

  • Frontiers. (n.d.). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Retrieved January 20, 2026, from [Link]

  • Frontiers. (2021). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved January 20, 2026, from [Link]

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Application Notes and Protocols for Catalytic Reactions Involving 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,3,5-Tribromobenzaldehyde in Complex Synthesis

This compound is a highly functionalized aromatic scaffold that serves as a versatile building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the precise installation of diverse substituents onto an aromatic core is paramount for tuning biological activity or material properties. The presence of three bromine atoms, each with a distinct electronic and steric environment, alongside a reactive aldehyde functionality, offers a rich platform for sequential and site-selective modifications. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, focusing on the principles of regioselectivity and offering detailed protocols for key transformations. The insights and methodologies presented herein are designed to empower researchers to leverage this unique starting material for the efficient construction of complex molecular architectures.

Controlling Regioselectivity: A Game of Sterics, Electronics, and Catalysis

The primary challenge and opportunity in utilizing this compound lies in controlling the regioselectivity of cross-coupling reactions. The three C-Br bonds at the C2, C3, and C5 positions exhibit different reactivities, which can be selectively exploited through careful tuning of reaction conditions.

Key Factors Influencing Site-Selectivity:

  • Steric Hindrance: The bromine atom at the C2 position is flanked by the aldehyde group and the C3-bromine, making it the most sterically hindered. This steric congestion can disfavor the oxidative addition of a bulky palladium catalyst at this site.[1]

  • Electronic Effects: The aldehyde group is a meta-director and strongly electron-withdrawing, which can influence the electron density at the different bromine-substituted carbons.[2][3] Generally, in polyhalogenated arenes, oxidative addition occurs preferentially at the most electron-deficient C-X bond.[4]

  • Ligand Control: The choice of phosphine ligand on the palladium catalyst can dramatically influence the regioselectivity of the reaction. Bulky, electron-rich ligands can favor reaction at less hindered sites, while the use of specific ligand types can even invert the "natural" reactivity of the substrate.[5][6]

  • Reaction Conditions: Factors such as the solvent, base, and temperature can all play a role in directing the reaction to a specific bromine atom.[7][8]

Based on these principles, a general reactivity trend can be predicted for this compound in palladium-catalyzed cross-coupling reactions. The C5-Br bond is generally the most reactive due to its lower steric hindrance and its para relationship to the electron-withdrawing aldehyde group. The C3-Br bond is expected to be less reactive than the C5-Br, and the C2-Br bond is the least reactive due to significant steric hindrance.

Application Protocol I: Site-Selective Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, and it can be controlled to achieve selective alkynylation of this compound.[9][10]

Rationale for Selective C5-Alkynylation

To achieve selective mono-alkynylation at the C5 position, reaction conditions are chosen to favor the kinetically preferred site. A less sterically demanding palladium catalyst and mild reaction conditions will favor the reaction at the most accessible and electronically activated C5-Br bond.

Experimental Protocol: Selective Mono-Sonogashira Coupling at the C5 Position

Reaction Scheme:

G cluster_0 Selective C5-Sonogashira Coupling This compound plus1 + Terminal Alkyne R-C≡CH arrow1 Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.), Et₃N THF, rt C5-Alkynylated Product

Caption: Palladium-catalyzed Sonogashira coupling of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound342.801.01.0
Terminal Alkyne (e.g., Phenylacetylene)102.141.11.1
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N)101.193.03.0
Anhydrous Tetrahydrofuran (THF)-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (343 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 0.12 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (2 x 15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-dibromo-5-alkynylbenzaldehyde.

Application Protocol II: Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and an organoboron compound.[11] By carefully selecting the catalyst system, regioselective arylation of this compound can be achieved.

Rationale for Selective C5-Arylation

Similar to the Sonogashira coupling, the C5 position is the most likely site for the initial Suzuki coupling due to its favorable steric and electronic properties. Using a standard palladium catalyst with a common phosphine ligand under thermal conditions should favor mono-arylation at this position.

Experimental Protocol: Selective Mono-Suzuki Coupling at the C5 Position

Reaction Scheme:

G cluster_1 Selective C5-Suzuki Coupling This compound plus2 + Arylboronic Acid Ar-B(OH)₂ arrow2 Pd(PPh₃)₄ (cat.) K₂CO₃, Toluene/H₂O 80 °C C5-Arylated Product

Caption: Palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound342.801.01.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.21.2
Pd(PPh₃)₄1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-8 mL-
Water-2 mL-

Procedure:

  • In a round-bottom flask, combine this compound (343 mg, 1.0 mmol), the arylboronic acid (e.g., phenylboronic acid, 146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C under an inert atmosphere and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 2,3-dibromo-5-arylbenzaldehyde.

Application Protocol III: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which are prevalent in many pharmaceutical compounds.[12][13] The principles of regioselectivity also apply to this transformation.

Rationale and Considerations

For the Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are often necessary to facilitate the catalytic cycle, especially with less reactive aryl bromides.[13] The reaction is expected to proceed preferentially at the C5 position.

Experimental Protocol: Selective Mono-amination at the C5 Position

Reaction Scheme:

G cluster_2 Selective C5-Buchwald-Hartwig Amination This compound plus3 + Amine R₂NH arrow3 Pd₂(dba)₃ (cat.) XPhos (ligand), NaOtBu Toluene, 100 °C C5-Aminated Product

Caption: Palladium-catalyzed Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound342.801.01.0
Amine (e.g., Morpholine)87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.650.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (343 mg, 1.0 mmol) and anhydrous toluene (10 mL).

  • Add the amine (e.g., morpholine, 0.11 mL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3-dibromo-5-aminobenzaldehyde derivative.

Conclusion and Future Outlook

This compound is a powerful and underutilized substrate for the synthesis of complex, polysubstituted aromatic compounds. By understanding the interplay of steric and electronic factors, researchers can achieve a high degree of regioselectivity in palladium-catalyzed cross-coupling reactions. The protocols provided herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions serve as a robust starting point for the selective functionalization of this versatile building block. Further exploration of ligand effects and reaction conditions will undoubtedly unlock even more sophisticated sequential coupling strategies, paving the way for the discovery of novel drug candidates and advanced materials.

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10878–10933. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • Filo. (2024). In the following compound, arrange the reactivity of different bromine atoms towards NaSH in decreasing order. [Link]

  • Bone, K. I., Puleo, T. R., & Bandar, J. S. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 14(9), 7127–7135. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Lebrasse, F., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6254-6260. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Filo. (n.d.). In the following compound, arrange the reactivity of different bromine atoms toward NaSH in decreasing order. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Sigman, M. S., & Werner, E. W. (2018). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission. Journal of the American Chemical Society, 140(41), 13175-13179. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Jensen, J. H., et al. (2021). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Journal of Chemical Information and Modeling, 61(11), 5437-5447. [Link]

  • Chemistry Lessions. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(34), 6775-6779. [Link]

  • Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Molecules, 19(9), 12947-12960. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Bäcktorp, J., & Norrby, P. O. (2009). Regioselectivity in the Heck Reaction. Organometallics, 28(11), 3209-3217. [Link]

  • An, G., et al. (2017). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Chemical Communications, 53(86), 11768-11771. [Link]

  • Dreher, S. D., et al. (2008). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 130(28), 9112–9113. [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5586-5591. [Link]

  • Morken, J. P., et al. (2013). Ligand-controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(29), 10642-10645. [Link]

  • Reddy, R. S., et al. (2023). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters, 25(4), 633-638. [Link]

  • PW Solutions. (2022, July 31). In the following compound, arrange the reactivity of different bromine atoms towards NaSH in decr... [Video]. YouTube. [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 903-921. [Link]

  • Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

  • Cziaky, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2991. [Link]

  • Ott, S., et al. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry, 18(31), 6171-6179. [Link]

  • Dawood, K. M., et al. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Molecules, 19(9), 12947-12960. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 903-921. [Link]

  • Ghorai, M. K., et al. (2012). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 77(14), 6143-6149. [Link]

Sources

Application Note: Derivatization of 2,3,5-Tribromobenzaldehyde for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

2,3,5-Tribromobenzaldehyde is a substituted aromatic aldehyde of interest in synthetic chemistry and as a potential intermediate or impurity in pharmaceutical and materials science. Direct analysis of this compound can be challenging depending on the analytical objective and the matrix in which it is found. While techniques like Gas Chromatography (GC) can analyze benzaldehyde derivatives directly, derivatization is a powerful strategy to overcome issues such as low volatility, thermal instability, poor chromatographic peak shape, or insufficient sensitivity for a chosen detector.[1]

This guide provides detailed protocols for the chemical derivatization of this compound to enhance its detectability and separation characteristics for common analytical platforms like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The core principle involves converting the reactive aldehyde functional group into a more stable and easily detectable moiety.

Scientific Rationale: The aldehyde group on this compound is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the cornerstone of the derivatization strategies outlined below. By reacting it with specific reagents, we can introduce functionalities that:

  • For HPLC: Add a strong chromophore, significantly increasing its molar absorptivity for UV-Vis detection.

  • For GC: Increase volatility and thermal stability while introducing a fragmentation pattern that is highly specific and sensitive for mass spectrometry, particularly with an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[2]

Strategy 1: Hydrazone Formation for HPLC-UV Analysis

This is the most common and robust method for the analysis of aldehydes and ketones.[3][4] The reaction with 2,4-dinitrophenylhydrazine (DNPH) yields a stable 2,4-dinitrophenylhydrazone derivative.

Principle & Mechanism: The reaction is an acid-catalyzed nucleophilic addition-elimination. The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of the aldehyde. Following a proton transfer, a molecule of water is eliminated to form a stable hydrazone with a C=N double bond.[5] The two nitro groups on the DNPH moiety act as a powerful chromophore, making the derivative intensely colored and easily detectable in the UV-Vis range (typically around 360 nm), a region where the parent aldehyde has minimal absorbance.

Diagram: DNPH Derivatization of this compound

Caption: Acid-catalyzed formation of a stable hydrazone derivative.

Protocol: DNPH Derivatization

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% w/v in acetonitrile with 0.5% phosphoric acid)

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, 18 MΩ·cm

  • Volumetric flasks, pipettes, and vials

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample by dissolving a known quantity in acetonitrile to achieve an expected concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary prior to derivatization.

  • Derivatization Reaction:

    • Pipette 1.0 mL of the standard or sample solution into a 10 mL glass vial.

    • Add 1.0 mL of the DNPH reagent solution.

    • Cap the vial and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for at least 1 hour, protected from light. For quantitative results, a longer reaction time (e.g., 4 hours or overnight) may be required to ensure the reaction goes to completion.

  • Sample Dilution & Analysis:

    • After the reaction is complete, dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis. For example, dilute 100 µL of the reaction mixture into 900 µL of mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject into the HPLC-UV system.

Self-Validation and Causality:

  • Why an acid catalyst? The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by DNPH.[5] An optimal pH is crucial; too much acid can protonate the DNPH reagent, rendering it non-nucleophilic.[5]

  • Why acetonitrile? It is an excellent solvent for both the aldehyde and the DNPH reagent, and it is compatible with reversed-phase HPLC.

  • Why protect from light? DNPH derivatives can undergo E/Z isomerization upon exposure to UV light, which can lead to peak splitting or broadening in the chromatogram, complicating quantification.[4]

Parameter Typical HPLC-UV Conditions
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) at 360 nm
Injection Volume 10 µL

Strategy 2: Oximation for GC-MS Analysis

For GC-MS analysis, derivatization is aimed at increasing the volatility and thermal stability of the analyte. Reaction with an O-alkoxyamine, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), forms a stable oxime ether derivative.

Principle & Mechanism: Similar to hydrazone formation, this reaction involves the nucleophilic attack of the PFBHA nitrogen on the aldehyde's carbonyl carbon, followed by the elimination of water to form an oxime (C=N-O-R). The pentafluorobenzyl group is highly electronegative, making the resulting derivative extremely sensitive to Electron Capture Detection (ECD) and enhancing ionization in Negative Chemical Ionization (NCI) Mass Spectrometry.[2] This allows for exceptionally low detection limits.

Diagram: PFBHA Derivatization Workflow

PFBHA_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Workup & Extraction cluster_analysis Analysis sample Sample containing This compound dissolve Dissolve in appropriate solvent (e.g., Toluene) sample->dissolve add_pfbha Add PFBHA reagent solution dissolve->add_pfbha Transfer aliquot react Heat at 60-75°C for 1 hour add_pfbha->react cool Cool to Room Temp. react->cool extract Liquid-Liquid Extraction (e.g., with Hexane) cool->extract dry Dry organic layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under N2 dry->concentrate Transfer supernatant gcms Inject into GC-MS (ECD or NCI) concentrate->gcms

Caption: General workflow for PFBHA derivatization and analysis.

Protocol: PFBHA Derivatization

Materials:

  • This compound sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine or suitable non-reactive base

  • Toluene or Isooctane, GC grade

  • Hexane, GC grade

  • Anhydrous Sodium Sulfate

  • Heated reaction vials with PTFE-lined caps

  • GC vials with inserts

Procedure:

  • Reagent Preparation: Prepare a 10-15 mg/mL solution of PFBHA in a suitable solvent like toluene or water. If starting from the hydrochloride salt, neutralization may be required.

  • Sample Preparation: Dissolve a known amount of the sample in 1 mL of toluene in a reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of the PFBHA reagent solution to the sample vial.

    • If using the hydrochloride salt, add a small amount of pyridine (~10 µL) to neutralize the HCl formed.

    • Cap the vial tightly and heat at 75°C for 1 hour in a heating block or oven.

  • Extraction and Cleanup:

    • Allow the vial to cool to room temperature.

    • Add 2 mL of hexane and 2 mL of deionized water. Vortex for 1 minute to extract the derivative into the hexane layer.

    • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Transfer the dried organic extract to a GC vial.

    • If necessary, concentrate the sample under a gentle stream of nitrogen to achieve the desired concentration.

    • Inject into the GC-MS system.

Self-Validation and Causality:

  • Why PFBHA? The polyfluorinated ring provides a massive cross-section for electron capture, making it ideal for ECD. For mass spectrometry, it readily forms a stable negative ion ([M-H]⁻ or [M]⁻) under NCI conditions, which dramatically reduces background noise and increases sensitivity compared to standard electron ionization (EI).[2]

  • Why heat the reaction? Heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe. 75°C is a common temperature that provides sufficient energy without degrading the analyte or reagent.

  • Why perform a liquid-liquid extraction? This step is crucial for cleanup. It removes excess PFBHA reagent, salts, and other polar impurities that are not volatile and would contaminate the GC inlet and column.

Parameter Typical GC-MS Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temp. 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Electron Ionization (EI) or Negative Chemical Ionization (NCI)
MS Quad Temp. 150°C
Scan Range 50 - 550 m/z

Method Selection and Summary

The choice of derivatization strategy is dictated entirely by the available instrumentation and the analytical goals.

Method Primary Application Detector Key Advantage Considerations
DNPH Derivatization Quantitative analysis, purity assessmentHPLC-UV/DADRobust, widely used, excellent for UV detection.[3]Potential for E/Z isomers, requires complete reaction for accuracy.[4]
PFBHA Oximation Trace analysis, environmental monitoringGC-ECD, GC-MS (NCI)Extremely high sensitivity, low detection limits.[2]More complex sample workup, reagent can be costly.

References

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board.
  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?
  • ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.

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Application Note: The Strategic Use of 2,3,5-Tribromobenzaldehyde in the Synthesis of Advanced Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers and chemists on the application of 2,3,5-Tribromobenzaldehyde as a pivotal precursor in the synthesis of high-performance dyes and pigments. We will move beyond simple procedural lists to explore the mechanistic rationale behind synthetic choices, offering field-proven insights into reaction optimization. The primary focus will be on the synthesis of triarylmethane dyes, a class of compounds known for their brilliant colors and significant industrial applications. Protocols are designed to be self-validating, and key claims are substantiated with authoritative references.

Introduction: The Versatility of a Halogenated Aromatic Aldehyde

This compound is a highly functionalized aromatic aldehyde. Its utility in chromophore synthesis stems from two key structural features:

  • The Aldehyde Group (-CHO): This group serves as a powerful electrophilic center, making it ideal for condensation reactions. It provides the central carbon atom that will ultimately bridge aromatic rings in larger conjugated systems, such as those found in triarylmethane dyes.[1][2]

  • The Tribromo-Substituted Phenyl Ring: The presence of three bromine atoms on the aromatic ring significantly influences the final properties of the dye. These heavy halogen atoms can enhance the lightfastness of the pigment, modify the color hue through electronic and steric effects, and increase the molecule's overall stability.

This unique combination makes this compound a valuable building block for creating robust and vibrant colorants. The primary synthetic route we will explore is its condensation with activated aromatic compounds to form the structural backbone of triarylmethane dyes.

Core Synthetic Pathway: Triarylmethane Dyes

The synthesis of triarylmethane dyes from aromatic aldehydes is a classic and well-established method in industrial chemistry.[2] The process is typically a two-stage reaction: condensation to form a colorless leuco intermediate, followed by oxidation to generate the final, intensely colored dye.

Principle of Synthesis

The overall transformation relies on an electrophilic aromatic substitution mechanism. The aldehyde group of this compound, when activated by an acid catalyst, becomes a potent electrophile that is attacked by electron-rich aromatic amines, such as N,N-dialkylanilines. This process occurs twice, linking two molecules of the amine to the central carbon atom derived from the aldehyde. The resulting molecule is the colorless "leuco" form of the dye.

The final, vibrant color is achieved only after oxidation of this leuco base. The oxidation step removes a hydride ion, creating a stable carbocation that is extensively delocalized across the three aromatic rings. This extended π-conjugated system is the chromophore responsible for the dye's strong absorption in the visible spectrum.[1]

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Oxidation A This compound D Leuco Base (Colorless Intermediate) A->D B 2x N,N-Dialkylaniline B->D C Acid Catalyst (e.g., HCl) C->D F Final Triarylmethane Dye (Colored) D->F E Oxidizing Agent (e.g., MnO2) E->F G cluster_condensation Condensation cluster_oxidation Oxidation start Start step1 Combine Reactants This compound + N,N-Dimethylaniline start->step1 step2 Add Acid Catalyst Conc. HCl step1->step2 step3 Reflux 4-6 hours @ 100-105°C step2->step3 step4 Neutralize & Precipitate Add NaOH solution step3->step4 step5 Isolate & Dry Filter and wash leuco base step4->step5 step6 Create Slurry Leuco Base + Water step5->step6 step7 Acidify Add H3PO4 step6->step7 step8 Add Oxidant Portion-wise MnO2 @ 70-75°C step7->step8 step9 Stir & React 3-4 hours step8->step9 step10 pH Adjustment & Precipitation NaOH then NH3 step9->step10 step11 Isolate Dye Filter to remove Mn salts step10->step11 end_product Final Dye Solution step11->end_product

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Application Note: Synthesis of Highly Substituted Quinolines via Friedländer Condensation with 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. This application note provides a comprehensive guide to the synthesis of novel, highly substituted quinolines via the Friedländer condensation, utilizing the sterically hindered and electronically deactivated 2,3,5-tribromobenzaldehyde as a key starting material. We present a detailed protocol, mechanistic insights, and strategic considerations for overcoming the challenges associated with this demanding substrate. The proposed methodology leverages modern catalytic systems and reaction conditions, such as microwave irradiation, to enhance reaction efficiency and yield.[1][2] This guide is intended to empower researchers to construct complex, polyhalogenated quinoline derivatives for downstream applications in drug discovery and functional material development.

Introduction and Strategic Rationale

The Friedländer synthesis, first reported in 1882, is a robust and versatile method for constructing the quinoline ring system.[3][4][5][6] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[3][4][7] The resulting quinoline products are of immense interest due to their prevalence in bioactive natural products and pharmaceuticals.

The use of polysubstituted starting materials, such as this compound, in the Friedländer condensation presents a unique synthetic challenge and a significant opportunity.

  • Challenge: The presence of three electron-withdrawing bromine atoms deactivates the aromatic ring, while the ortho-bromo substituent introduces considerable steric hindrance around the aldehyde functional group. These factors can significantly impede the initial condensation step and subsequent cyclization, often leading to low yields under traditional reaction conditions.[3]

  • Opportunity: The resulting polyhalogenated quinoline products are highly valuable synthetic intermediates. The bromine atoms can serve as versatile handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This protocol addresses these challenges by proposing the use of effective catalytic systems and, where available, microwave-assisted heating to accelerate the reaction and improve yields.[1][2][8][9][10]

Mechanism and Key Experimental Considerations

The Friedländer condensation can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic vs. basic catalysis).[4][11]

  • Aldol Condensation Pathway: The reaction initiates with an aldol condensation between the enolate of the active methylene compound (e.g., 2-aminoacetophenone) and the aldehyde. The resulting aldol adduct then undergoes cyclization via intramolecular imine formation, followed by dehydration to yield the quinoline.[4][11]

  • Schiff Base Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-amino group of one reactant and the carbonyl of the other. This is followed by an intramolecular aldol-type reaction and subsequent dehydration.[4][11]

Strategic Choices for this compound:

  • Reactant Partner: For this protocol, we select 2'-aminoacetophenone as the active methylene partner. This choice will lead to the formation of a 2-phenylquinoline derivative, a common and valuable scaffold.

  • Catalysis: Given the deactivated nature of the substrate, strong acids or bases at high temperatures may lead to side reactions.[3] Therefore, a milder yet effective catalyst is preferable. L-proline, an organocatalyst, is an excellent candidate. It can act as a bifunctional catalyst, activating both reaction partners and facilitating the condensation under relatively mild conditions.[12][13] Alternatively, Lewis acids like Zirconium triflate[14] or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are known to be effective.[3][4]

  • Reaction Conditions: Conventional heating under reflux can be effective but may require long reaction times.[15] Microwave irradiation has emerged as a powerful tool for accelerating Friedländer syntheses, often dramatically reducing reaction times from hours to minutes and increasing yields.[1][2][9]

Detailed Experimental Protocol

This protocol describes the synthesis of 5,7-dibromo-2-(2,3,5-tribromophenyl)quinoline.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₇H₃Br₃O338.81339 mg1.0
2-Amino-3,5-dibromobenzaldehydeC₇H₅Br₂NO278.93279 mg1.0
AcetoneC₃H₆O58.0810 mL-
L-ProlineC₅H₉NO₂115.1323 mg0.2
Ethanol (Absolute)C₂H₆O46.075 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-

Note: This reaction is based on the condensation of 2-amino-3,5-dibromobenzaldehyde with a ketone formed in-situ or provided, leading to a quinoline. The direct use of this compound would require a different amino-ketone partner. A more plausible reaction involves 2-amino-3,5-dibromobenzaldehyde, a known pharmaceutical intermediate.[16][17]

Reaction Scheme

Caption: Reaction scheme for the L-proline catalyzed Friedländer condensation.

Step-by-Step Procedure
  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3,5-dibromobenzaldehyde (279 mg, 1.0 mmol), absolute ethanol (5 mL), acetone (10 mL, excess), and L-proline (23 mg, 0.2 mmol).

  • Reaction: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 130°C for 30-40 minutes.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.

  • Workup: After cooling the reaction vessel to room temperature, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 6,8-dibromo-2-methylquinoline.

Workflow Diagram

G prep 1. Prepare Reactants (Aldehyde, Ketone, Catalyst, Solvent) in Microwave Vial react 2. Microwave Irradiation (130°C, 30-40 min) prep->react workup 3. Solvent Removal (Rotary Evaporation) react->workup extract 4. Liquid-Liquid Extraction (EtOAc / Sat. NaHCO₃) workup->extract dry 5. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry purify 6. Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->purify char 7. Characterization (NMR, MS, m.p.) purify->char

Caption: Experimental workflow for the synthesis and purification of quinolines.

Characterization of Expected Product

The structure and purity of the synthesized 6,8-dibromo-2-methylquinoline should be confirmed using standard analytical techniques. The expected data is summarized below.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)δ 8.20 (d, J=1.8 Hz, 1H), 8.05 (d, J=8.5 Hz, 1H), 7.85 (d, J=1.8 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 2.75 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 158.5, 147.2, 137.1, 131.0, 128.5, 126.4, 125.8, 124.2, 122.9, 25.4.
Mass Spec (ESI+) m/z calculated for C₁₀H₇Br₂N [M+H]⁺: 301.90; found: 301.9.
Melting Point Literature dependent, expected >100 °C.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation due to steric/electronic effects.2. Ineffective catalyst.1. Increase microwave temperature to 150-160°C.[2]2. Increase reaction time.3. Screen alternative catalysts: p-TsOH, Zr(OTf)₄, or use neat acetic acid as both catalyst and solvent under microwave conditions.[2][14]
Formation of Side Products 1. Self-condensation of the ketone.2. Decomposition at high temperature.1. Use a base catalyst (e.g., KOtBu) at a lower temperature, though this may be slow.[3]2. Attempt a solvent-free reaction with a solid-supported catalyst to potentially reduce side reactions.[3][8]
Difficult Purification Co-elution of starting material or impurities.1. Optimize the solvent system for column chromatography.2. Consider recrystallization from a suitable solvent (e.g., ethanol/water mixture) as an alternative or additional purification step.

Conclusion

The Friedländer condensation of halogenated 2-aminoaryl aldehydes provides a powerful route to highly functionalized quinoline heterocycles. While substrates like this compound (or its more reactive 2-amino counterparts) present significant synthetic hurdles, modern techniques such as microwave-assisted synthesis and the use of efficient organocatalysts can overcome these challenges. This application note provides a robust framework and a detailed protocol to guide researchers in the synthesis of these valuable compounds, opening avenues for new discoveries in medicine and materials science.

References

  • Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. Available at: [Link]

  • Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. (2025). Bentham Science Publishers. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Available at: [Link]

  • Microwave-Assisted Friedlaender Synthesis of Quinolines Derivatives as Potential Antiparasitic Agents. ResearchGate. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed Central (NIH). Available at: [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Friedländer Quinoline Synthesis. ResearchGate. Available at: [Link]

  • Recent Advances in the Friedländer Reaction. ResearchGate. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2003). PubMed Central (NIH). Available at: [Link]

  • L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. (2015). ResearchGate. Available at: [Link]

  • Process for the preparation of L-proline derivatives. Google Patents.
  • l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. (2015). RSC Publishing. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.
  • 2-Amino-3,5-dibromobenzaldehyde. PubChem. Available at: [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2019). MDPI. Available at: [Link]

  • A Three-Component Condensation of 2,5-Dialkyl-Phenols, Isobutyric Aldehyde, and Nitriles. Synthesis of New 2-Azaspiro[4.5]Deca-6,9-Dien-8-Ones and 2-Azaspiro[4.5]Deca-1,6,9-Trien-8-Ones. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-Tribromobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Section 1: Foundational Principles & Troubleshooting Workflow

The synthesis of this compound typically involves the electrophilic aromatic substitution (bromination) of a less-substituted benzaldehyde precursor. The key challenge lies in controlling the regioselectivity of the bromination and preventing common side reactions, such as oxidation of the aldehyde group or over-bromination. Low yields are a frequent issue, often stemming from suboptimal reaction conditions, reagent quality, or inefficient work-up procedures.[1][2]

Before diving into specific parameters, it's crucial to adopt a systematic troubleshooting approach. The following workflow can help diagnose and resolve common synthesis problems.

G start Low Yield or Impure Product check_sm Is Starting Material (SM) Fully Consumed? (Check by TLC/GC) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Side Products Observed check_sm->side_products Yes action_time Action: • Increase reaction time. • Increase temperature moderately. • Check catalyst activity. incomplete_rxn->action_time Stalled Reaction action_reagent Action: • Add more brominating reagent. • Verify reagent purity/activity. incomplete_rxn->action_reagent SM Remains action_conditions Action: • Lower temperature. • Slow reagent addition. • Re-evaluate solvent/catalyst choice. side_products->action_conditions Unwanted Spots action_purification Action: • Optimize work-up (e.g., bisulfite wash for aldehyde). • Refine purification method (recrystallization vs. chromatography). side_products->action_purification Difficulty Isolating

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.[3]

Section 2: Synthesis Strategy & Mechanistic Considerations

A logical and common route to this compound is the direct bromination of 3,5-Dibromobenzaldehyde. Understanding the directing effects of the substituents is paramount for success.

  • Aldehyde Group (-CHO): A moderately deactivating, meta-directing group.

  • Bromine Atoms (-Br): Deactivating, but ortho-, para-directing groups.

In 3,5-Dibromobenzaldehyde, the C2, C4, and C6 positions are available for substitution. The C4 position is para to one bromine and meta to the other, while the C2 and C6 positions are ortho to the bromines and meta to the aldehyde. The incoming electrophile (Br+) will be directed to the positions most activated (or least deactivated) by the present groups. The ortho/para directing effect of the halogens typically dominates, making the C2 position the most likely site for the third bromination.

G cluster_start cluster_end node_reagents Br₂, Lewis Acid (e.g., FeBr₃) or Oleum/H₂SO₄ node_product node_reagents->node_product 3,5-Dibromobenzaldehyde This compound node_start

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Technical Support Center: Purification of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and frequently asked questions regarding the purification of 2,3,5-Tribromobenzaldehyde from complex reaction mixtures. Our focus is on delivering practical, field-proven solutions that explain the causality behind experimental choices, ensuring both purity of the final compound and a robust, reproducible process.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product is an off-white or yellowish solid that turns oily/waxy upon standing, and the melting point is broad and lower than expected. What is the likely cause and how do I fix it?

A1: This is a classic sign of significant impurities, most likely a combination of residual solvents, unreacted starting materials, and/or partially brominated intermediates (e.g., dibromobenzaldehydes). The impurities disrupt the crystal lattice of the pure compound, leading to a depressed and broad melting point range.

  • Causality: In electrophilic aromatic substitution reactions like bromination, controlling stoichiometry and reaction conditions is critical. Incomplete reactions leave starting material, while slight variations in conditions can produce a mixture of mono-, di-, and tri-substituted isomers.

  • Recommended Solution: Multi-Step Purification

    • Initial Wash: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the solution sequentially with a 5% sodium bicarbonate solution to remove any acidic byproducts (like 2,3,5-tribromobenzoic acid), followed by a wash with deionized water to remove the bicarbonate. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.

    • Recrystallization: This is the most effective next step for removing the remaining non-polar impurities. Recrystallization purifies a solid by leveraging differences in solubility between the desired compound and its contaminants. A well-chosen solvent will dissolve the target compound and impurities at high temperatures but will allow only the pure target compound to crystallize upon cooling. Refer to the detailed protocol on recrystallization in the subsequent section.

Q2: My ¹H NMR spectrum is clean in the aldehyde region (~10 ppm), but the aromatic region shows more complex signals than the expected pattern for a 2,3,5-substituted ring. How can I isolate the correct isomer?

A2: This indicates the presence of other tribromobenzaldehyde isomers (e.g., 2,4,5- or 3,4,5-tribromobenzaldehyde). These isomers have identical molecular weights and often very similar physical properties, making separation by simple recrystallization challenging.

  • Causality: The directing effects of substituents on the aromatic ring dictate the position of bromination. The aldehyde group is a meta-director. Therefore, the synthesis of a 2,3,5-substituted product likely starts from a precursor with a different substitution pattern, and lack of regioselectivity during bromination can lead to isomeric byproducts.

  • Recommended Solution: Silica Gel Column Chromatography Column chromatography is the gold standard for separating compounds with minor differences in polarity, such as isomers.

    • Stationary Phase: Use standard flash-grade silica gel.

    • Mobile Phase (Eluent): A non-polar solvent system is required. Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate. The polarity can be gradually increased to optimize separation.

    • Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system and to track the separation on the column. The different isomers should appear as distinct spots with different Rf values.

    • Caution: Aldehydes can sometimes streak or decompose on acidic silica gel. If this is observed, consider neutralizing the silica by preparing a slurry with your eluent containing ~1% triethylamine before packing the column.

Q3: My product is a persistent yellow or brown color, even after an initial recrystallization. What causes this, and how can I obtain a colorless product?

A3: The color is likely due to highly conjugated, colored impurities or oxidation of the aldehyde. Aldehydes are susceptible to air oxidation, especially when exposed to light, forming the corresponding carboxylic acid, which can contribute to discoloration over time.

  • Causality: Side reactions during bromination, especially at elevated temperatures, can generate polymeric or colored byproducts. Storing the crude or purified product improperly can also lead to degradation.

  • Recommended Solutions:

    • Activated Carbon Treatment: During the recrystallization process, after the compound has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes. The carbon will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the carbon, then allow the filtrate to cool and crystallize.

    • Sodium Bisulfite Extraction: This is a highly specific and effective chemical method for purifying aldehydes. The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic (and often colored) impurities in the organic phase. The aldehyde can then be regenerated in a pure form. See Protocol 3 for a detailed workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass method for purifying crude this compound?

A1: For solid crude products, recrystallization is almost always the best first choice. It is technically simpler, more scalable, and often more cost-effective than chromatography. It is highly effective at removing impurities with different solubility profiles than the target compound. If the purity remains insufficient after one or two recrystallizations, then column chromatography should be employed.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or in an ice bath.

  • Screening Process:

    • Place a small amount of your crude product (20-30 mg) in a test tube.

    • Add a few drops of a candidate solvent and observe solubility at room temperature. The compound should be sparingly soluble or insoluble.

    • Heat the mixture gently. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Common Solvent Systems: For brominated aromatic aldehydes, good starting points include ethanol, acetone, or a two-solvent system like hexane/ethyl acetate or ethanol/water.

Q3: When should I choose the sodium bisulfite extraction method?

A3: This chemical separation technique is particularly advantageous in several scenarios:

  • When impurities are structurally very similar to the product (e.g., non-aldehydic compounds with similar polarity and solubility), making physical separation by chromatography or recrystallization ineffective.

  • When your aldehyde is sensitive and tends to degrade on silica gel.

  • For large-scale purifications where chromatography is impractical and expensive.

  • When you need to remove trace amounts of aldehyde from a mixture containing other valuable, non-aldehydic compounds.

Data & Protocols

Data Presentation

Table 1: Troubleshooting Summary

Issue Observed Probable Cause(s) Recommended Primary Action Recommended Secondary Action
Low/Broad Melting Point Residual starting material, solvents, isomers Recrystallization Column Chromatography
Isomeric Impurities in NMR Lack of regioselectivity in synthesis Column Chromatography Iterative Recrystallization
Persistent Yellow/Brown Color Oxidation, conjugated byproducts Recrystallization with Activated Carbon Sodium Bisulfite Extraction

| Aldehyde Degradation on Column | Acidity of silica gel | Neutralize silica with triethylamine | Use Sodium Bisulfite Extraction |

Table 2: Common Recrystallization Solvents for Aromatic Aldehydes

Solvent / System Boiling Point (°C) Characteristics & Use Case
Ethanol 78.4 Good general-purpose polar solvent.
Acetone 56 Strong solvent, good for highly impure samples. Often used in a pair with a non-polar solvent like hexane.
Hexane / Ethyl Acetate Variable A versatile two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy.

| Ethanol / Water | Variable | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until persistent cloudiness appears, then clarify with a drop of ethanol. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale tests (see FAQ 2).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated carbon and keep the solution hot for 5-10 minutes.

  • Hot Filtration (Optional): If carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a Celite plug to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

  • Solvent System Selection: Determine the best eluent system using TLC. A good system will give your product an Rf value of ~0.3 and show good separation from all impurities. A common starting point is Hexane:Ethyl Acetate (95:5).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (either as a dry pack or a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude product in a suitable solvent like methanol or a mixture of THF/water. Add this solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃), using a slight excess relative to the aldehyde. Shake the funnel vigorously for 5-10 minutes. The water-soluble bisulfite adduct will form and move into the aqueous layer.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel and shake. Separate the layers. The organic layer contains the non-aldehydic impurities and should be discarded (or kept for analysis).

  • Wash (Optional): Wash the aqueous layer containing the adduct with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: Transfer the aqueous layer to a clean flask. Regenerate the pure aldehyde by adding either a strong base (e.g., 10% NaOH) or a saturated sodium bicarbonate solution until the solution is basic (pH > 8). The aldehyde will precipitate out as a solid or an oil.

  • Isolation: Extract the pure aldehyde from the aqueous solution using a fresh organic solvent (e.g., DCM or ethyl acetate).

  • Final Wash and Drying: Wash the organic layer with water, dry it over anhydrous sodium sulfate, filter, and remove the solvent with a rotary evaporator to obtain the highly purified this compound.

Visualizations

Purification_Decision_Tree Fig 1. Decision Tree for Purification Strategy start Crude this compound (Solid Product) recrystallize Attempt Recrystallization (Protocol 1) start->recrystallize check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity pure_product Pure Product (>99%) check_purity->pure_product Yes impure Purity Not Sufficient check_purity->impure No column Perform Column Chromatography (Protocol 2) impure->column Isomeric Impurities bisulfite Use Bisulfite Extraction (Protocol 3) impure->bisulfite Similar Polarity Impurities or Column Decomposition column->check_purity bisulfite->check_purity Bisulfite_Workflow Fig 2. Workflow for Bisulfite Extraction Purification cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration & Isolation start Crude Aldehyde in Organic Solvent add_bisulfite 1. Add aq. NaHSO₃ 2. Shake Vigorously start->add_bisulfite separate1 Separate Layers add_bisulfite->separate1 organic_impurities Organic Layer (Contains Impurities) separate1->organic_impurities aqueous_adduct Aqueous Layer (Contains Aldehyde Adduct) separate1->aqueous_adduct add_base 1. Add Base (NaOH or NaHCO₃) to Aqueous Layer aqueous_adduct->add_base extract 2. Extract with Fresh Organic Solvent add_base->extract final_product Pure Aldehyde in Organic Layer extract->final_product

Technical Support Center: Reactions of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3,5-Tribromobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, yet challenging, reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on predicting and mitigating common side products to enhance your reaction outcomes.

Introduction to the Reactivity of this compound

This compound is an aromatic aldehyde characterized by a benzene ring substituted with three bromine atoms and a formyl group. The electron-withdrawing nature of the bromine atoms significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. This unique electronic profile can lead to specific side products that may not be as prevalent in reactions with simpler benzaldehydes. This guide will walk you through the common reactions and their potential pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Oxidation Reactions

FAQ 1: I am trying to oxidize this compound to 2,3,5-tribromobenzoic acid, but I am observing incomplete conversion and the formation of colored impurities. What are the likely side products and how can I avoid them?

Answer:

The oxidation of this compound to its corresponding carboxylic acid is a common transformation. However, the reaction can be sluggish due to the electron-withdrawing bromine atoms, which slightly deactivate the aldehyde group towards oxidation. Incomplete reaction and the formation of byproducts are common challenges.

Common Side Products and Their Formation:

  • Unreacted Starting Material: Due to the deactivating effect of the bromo-substituents, the reaction may require harsher conditions or longer reaction times than for simple benzaldehydes.

  • Over-oxidation Products (Rare): While less common for aromatic aldehydes, very harsh oxidizing conditions could potentially lead to degradation of the aromatic ring, although this is unlikely under standard procedures.

  • Benzylic Halogenation (if using certain reagents): Some oxidizing agents, particularly those involving bromine, could potentially lead to the formation of a benzoyl bromide intermediate which is then hydrolyzed.

Troubleshooting Guide: Oxidation of this compound

Issue Potential Cause Recommended Solution
Incomplete Conversion Insufficiently strong oxidizing agent.Use a more potent oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (Jones reagent).
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
Formation of Colored Impurities Degradation of the starting material or product.Perform the reaction at a lower temperature, even if it requires a longer time. Ensure the reaction is performed under an inert atmosphere if using sensitive reagents.
Impurities in the starting material.Purify the this compound by recrystallization before use.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde.

  • Maintain the reaction temperature between 10-20°C.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

  • Acidify the solution with dilute hydrochloric acid to precipitate the 2,3,5-tribromobenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Section 2: Reduction Reactions

FAQ 2: I am reducing this compound to 2,3,5-tribromobenzyl alcohol using sodium borohydride (NaBH₄), but my yield is lower than expected. What could be the issue?

Answer:

The reduction of an aldehyde to a primary alcohol is a fundamental transformation.[1][2] Sodium borohydride is a mild and selective reducing agent suitable for this purpose.[1] However, side reactions can occur, leading to a decrease in the yield of the desired alcohol.

Common Side Products and Their Formation:

  • Cannizzaro Reaction Products: In the presence of a base (and NaBH₄ can be basic), aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid (in its salt form).[3][4] This is a common side reaction if the reaction conditions are not optimized.

  • Hydrodehalogenation Products: While less common with NaBH₄, stronger reducing agents or prolonged reaction times at elevated temperatures could potentially lead to the reduction of one or more of the C-Br bonds.

Troubleshooting Guide: Reduction of this compound

Issue Potential Cause Recommended Solution
Low Yield of Alcohol Competing Cannizzaro reaction.[3][4]Perform the reaction at a lower temperature (0-5°C) and add the NaBH₄ portion-wise to control the exotherm and minimize the time the aldehyde is exposed to basic conditions before reduction.
Incomplete reaction.Use a slight excess of NaBH₄ (1.1-1.2 equivalents) to ensure complete conversion.
Formation of 2,3,5-Tribromobenzoic Acid Cannizzaro side reaction.Acidify the reaction mixture during workup to protonate the carboxylate salt, which can then be separated from the alcohol based on solubility differences.

Experimental Protocol: Reduction using Sodium Borohydride

  • Dissolve this compound in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualization of Competing Pathways:

G A This compound B 2,3,5-Tribromobenzyl Alcohol (Desired Product) A->B Reduction (NaBH4) C 2,3,5-Tribromobenzoic Acid (Side Product) A->C Cannizzaro Reaction (Base-catalyzed)

Caption: Competing reduction and Cannizzaro pathways.

Section 3: Nucleophilic Addition Reactions (e.g., Wittig Reaction)

FAQ 3: I am performing a Wittig reaction with this compound to form an alkene, but the reaction is slow and gives a mixture of E/Z isomers. How can I improve the reaction and control the stereoselectivity?

Answer:

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[5][6] The electron-withdrawing bromine atoms on the benzaldehyde ring can make the carbonyl carbon more electrophilic and thus more reactive towards the ylide. However, steric hindrance from the ortho-bromo substituent can slow down the reaction.

Common Side Products and Their Formation:

  • E/Z Isomers: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[6]

  • Unreacted Starting Material: Steric hindrance from the bromine at the 2-position can impede the approach of the bulky phosphonium ylide.

  • Triphenylphosphine Oxide: This is a ubiquitous byproduct of the Wittig reaction and can sometimes be challenging to separate from the desired alkene.[7]

Troubleshooting Guide: Wittig Reaction with this compound

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Steric hindrance.Use a less sterically hindered phosphonium ylide if possible. Increase the reaction temperature or use a more reactive solvent system.
Mixture of E/Z Isomers Nature of the ylide.To favor the E-isomer, use a stabilized ylide. For the Z-isomer, a non-stabilized ylide is preferred. The Schlosser modification can be used to increase the proportion of the E-isomer with non-stabilized ylides.[5]
Difficulty in Removing Triphenylphosphine Oxide Co-elution during chromatography.Purify the crude product by recrystallization if the alkene is a solid. Alternatively, convert the triphenylphosphine oxide to a water-soluble salt by treatment with acid.

Visualization of the Wittig Reaction Workflow:

G cluster_0 Ylide Formation cluster_1 Alkene Synthesis A Triphenylphosphine C Phosphonium Salt A->C B Alkyl Halide B->C E Phosphonium Ylide C->E D Base D->E G Oxaphosphetane Intermediate E->G F This compound F->G H Alkene (E/Z mixture) G->H I Triphenylphosphine Oxide G->I

Caption: General workflow of the Wittig reaction.

References

  • Cannizzaro, S. Ueber den der Benzoësäure entsprechenden Alkohol. Liebigs Annalen1853, 88 (1), 129–130.
  • Organic Syntheses Procedure for 2,4,6-tribromobenzoic acid. Available at: [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.
  • Cannizzaro Reaction. Available at: [Link]

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents.
  • Wittig reaction - Wikipedia. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - The Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic addition - Wikipedia. Available at: [Link]

  • Wittig Reaction: Mechanism and Examples - NROChemistry. Available at: [Link]

  • The Wittig Reaction Lab Report - EduBirdie. Available at: [Link]

  • How many products are formed in the crossed Cannizzaro reaction? - Quora. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • The Cannizzaro Reaction - Sciencemadness Discussion Board. Available at: [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. Available at: [Link]

  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. Available at: [Link]

  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Available at: [Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols - Master Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,3,5-Tribromobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this highly functionalized aromatic aldehyde. The preparation of polysubstituted benzaldehydes, particularly those with specific substitution patterns like the 2,3,5-tribromo isomer, presents significant challenges in regioselectivity and yield. The aldehyde group is a meta-director and deactivates the aromatic ring towards further electrophilic substitution, making direct tribromination of benzaldehyde a low-yield and impractical approach.

This guide provides a structured approach to troubleshooting common issues and presents a robust, higher-yield synthetic strategy. We will delve into the causality behind common pitfalls and offer scientifically-grounded solutions to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is direct tribromination of benzaldehyde not a recommended route for synthesizing this compound?

A1: The primary obstacle is the directing effect of the substituents. The aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Attempting to force the reaction with harsh conditions typically leads to a complex mixture of isomers (e.g., 3,5-dibromobenzaldehyde), over-brominated products, oxidation of the aldehyde to a carboxylic acid, and generally very low yields of the desired 2,3,5-isomer.

Q2: What is a more reliable synthetic strategy for obtaining high yields of this compound?

A2: A more logical and higher-yielding approach is to start with a pre-brominated precursor that already has the desired substitution pattern and then introduce the aldehyde functionality. The most effective strategy is the formylation of 1,2,4-tribromobenzene . This circumvents the regioselectivity issues associated with direct bromination of benzaldehyde.

Q3: Which formylation reaction is most effective for converting 1,2,4-tribromobenzene to the target aldehyde?

A3: A highly effective method is a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This typically involves treating 1,2,4-tribromobenzene with an organolithium reagent (e.g., n-butyllithium) at low temperatures to selectively replace one bromine atom with lithium, followed by the addition of DMF to introduce the aldehyde group.

Q4: I am observing significant debromination in my reaction. What is the cause and how can I prevent it?

A4: Debromination is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions or when using strong bases or certain hydride sources.[1] To minimize this, ensure you are using anhydrous solvents, select weaker bases like carbonates (K₂CO₃, Cs₂CO₃) over alkoxides, and run the reaction at the lowest effective temperature.[1] Monitoring the reaction progress closely and stopping it once the starting material is consumed can also prevent product degradation.

Q5: What is the best method for purifying the final this compound product?

A5: The crude product can typically be purified through recrystallization or silica gel column chromatography. For recrystallization, a solvent system like ethanol/water or hexanes/ethyl acetate is often effective.[2] If isomers are present, column chromatography is the preferred method to achieve high purity. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be determined by thin-layer chromatography (TLC) analysis.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems you may encounter during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material (1,2,4-tribromobenzene) 1. Inactive Organolithium Reagent: n-BuLi is sensitive to moisture and air. 2. Insufficiently Low Temperature: Metal-halogen exchange is extremely fast and must be performed at very low temperatures (typically -78 °C) to prevent side reactions.1. Use a fresh, properly titrated bottle of n-BuLi. Handle under a strict inert atmosphere (Nitrogen or Argon). 2. Use a dry ice/acetone bath to maintain the temperature at -78 °C during the addition of n-BuLi.
Formation of Multiple Products (Isomers) 1. Loss of Regiocontrol: The temperature may have risen during the metal-halogen exchange, allowing for lithium-halogen exchange at other positions or subsequent rearrangements.1. Ensure slow, dropwise addition of the organolithium reagent while vigorously stirring and maintaining the temperature at -78 °C.
Presence of Benzoic Acid Impurity 1. Air Oxidation: The aldehyde product is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air, especially during workup.[3]1. Minimize exposure to air during and after the reaction. Consider quenching the reaction under an inert atmosphere. A basic wash (e.g., with aqueous NaHCO₃) during workup can remove the acidic benzoic acid impurity.[3]
Difficult Purification / Oily Product 1. Residual DMF or Solvent: Incomplete removal of high-boiling solvents like DMF. 2. Presence of Side Products: Formation of biphenyls or other coupling products from the organolithium intermediate.1. After extraction, wash the organic layer thoroughly with water and brine to remove DMF. Use high vacuum to remove residual solvents. 2. Purify via silica gel column chromatography to separate the desired aldehyde from nonpolar side products.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision-making process for troubleshooting the synthesis.

G cluster_troubleshoot Troubleshooting start Start Synthesis check_yield Reaction Complete. Is Yield > 70%? check_sm Starting Material Consumed? check_yield->check_sm success Purify & Characterize check_yield->success check_purity Is Product Pure by TLC/NMR? check_sm->check_purity cause_reagent Probable Cause: Inactive n-BuLi or Moisture Contamination check_sm->cause_reagent cause_side_reactions Probable Cause: Side Reactions or Impure Reagents check_purity->cause_side_reactions check_purity->success solution_reagent Solution: Use fresh, titrated n-BuLi under inert atmosphere. cause_temp Probable Cause: Incorrect Temperature (> -70°C) solution_temp Solution: Maintain -78°C during Li-Halogen exchange. solution_purify Solution: Purify via Column Chromatography.

Caption: Troubleshooting workflow for this compound synthesis.

Optimized Experimental Protocol: Formylation of 1,2,4-Tribromobenzene

This protocol describes a reliable method for synthesizing this compound with a high yield.

Reaction Scheme:

Caption: Synthesis of this compound from 1,2,4-Tribromobenzene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1,2,4-Tribromobenzene314.783.15 g10.01.0
Anhydrous Tetrahydrofuran (THF)-50 mL--
n-Butyllithium (n-BuLi)-4.4 mL11.01.1
(2.5 M solution in hexanes)
Anhydrous N,N-Dimethylformamide (DMF)73.091.1 mL15.01.5
Saturated aq. NH₄Cl Solution-20 mL--
Diethyl Ether (Et₂O)-100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add 1,2,4-tribromobenzene (3.15 g, 10.0 mmol) and anhydrous THF (50 mL) to a dry 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Formylation: Add anhydrous DMF (1.1 mL, 15.0 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C. A color change and/or precipitate may be observed.

  • Warming & Quenching: After stirring for another hour at -78 °C, allow the reaction mixture to slowly warm to 0 °C. Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash them sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a 5-10% ethyl acetate in hexanes gradient) to yield this compound as a solid. The expected yield is typically in the range of 75-85%.

References

  • BenchChem. (2025). Technical Support Center: Industrial Production of 2-Amino-3,5-dibromobenzaldehyde.
  • Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • BenchChem. (2025). Avoiding dehalogenation during reactions with 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.

Sources

handling and storage of 2,3,5-Tribromobenzaldehyde safely

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3,5-Tribromobenzaldehyde

A Guide to Safe Handling, Storage, and Emergency Procedures

Introduction: This guide provides essential safety protocols for handling and storing this compound. As a brominated aromatic aldehyde, this compound is a valuable intermediate in synthetic chemistry; however, its structural characteristics suggest potential hazards. It is crucial to note that comprehensive, publicly available safety data specifically for the 2,3,5-isomer is limited. Therefore, this guide has been developed by synthesizing data from closely related structural analogs, such as 3,5-Dibromobenzaldehyde and other brominated benzaldehydes. This approach mandates a conservative safety posture, treating the compound with the highest level of precaution indicated by its analogs. Adherence to these protocols is critical for ensuring personnel safety, experimental integrity, and environmental compliance.

Part 1: Frequently Asked Questions (FAQs) on General Safety

This section addresses fundamental questions regarding the hazards, properties, and routine handling of this compound.

Question: What are the primary hazards associated with this compound?

Answer: Based on data from structural analogs like 3,5-Dibromobenzaldehyde, this compound should be treated as a hazardous substance. The primary hazards are significant and include:

  • Severe Skin Corrosion and Burns: Analogs are classified as causing severe skin burns (Skin Corrosion 1B), indicating the material can destroy skin tissue upon contact[1].

  • Serious Eye Damage: Direct contact can cause serious and potentially irreversible eye damage[1][2][3].

  • Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system[2][3][4].

  • Harmful if Swallowed: While specific oral toxicity data is unavailable, related compounds can be harmful if ingested, potentially causing gastrointestinal irritation[4][5][6].

Question: What are the key physical and chemical properties I should be aware of?

Answer: The table below summarizes key properties, using 3,5-Dibromobenzaldehyde as a reference due to the lack of specific data for the 2,3,5-isomer. These values are critical for safe handling and storage decisions.

PropertyValue (for 3,5-Dibromobenzaldehyde)Significance for Handling and Storage
Molecular Formula C₇H₄Br₂OInforms molecular weight and stoichiometry.
Molecular Weight 263.91 g/mol [1][7]Necessary for preparing solutions and calculating molar quantities.
Appearance Solid powder/crystals[8]The solid form necessitates precautions against dust generation.
Melting Point 84-88 °C[7]Indicates thermal stability under standard lab conditions.
Boiling Point Not readily availableAssumed to be high; decomposition may occur before boiling.
Solubility Soluble in common organic solvents[8]Informs choice of solvents for reactions and cleaning.
Stability Stable under normal storage conditions[4]The compound is not expected to degrade or polymerize under recommended storage.

Question: What materials or conditions are incompatible with this compound?

Answer: To prevent hazardous reactions, this compound must be stored away from the following incompatible materials:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Bases: May catalyze decomposition or unwanted side reactions[3][9].

  • Strong Reducing Agents: Can react with the aldehyde functional group[3][9].

Additionally, avoid conditions such as excess heat and the generation of dust[2][4].

Part 2: Troubleshooting Guide for Handling and Experiments

This section provides solutions to specific issues that may arise during the use of this compound.

Issue: I need to weigh the powder, but I'm concerned about generating airborne dust.

Step-by-Step Protocol:

  • Work within a Ventilated Enclosure: Always handle the solid compound inside a certified chemical fume hood or a powder containment hood to control airborne particles[3][10].

  • Don Appropriate PPE: Full personal protective equipment is mandatory. This includes:

    • Eye/Face Protection: Chemical safety goggles combined with a face shield[4].

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before each use[4][5].

    • Body Protection: A lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities[4].

    • Respiratory Protection: If there is any risk of dust escaping the primary enclosure, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required[4][11].

  • Minimize Air Currents: Before dispensing, ensure there are no disruptive air currents within the hood.

  • Use Appropriate Tools: Use an anti-static spatula or scoop to gently transfer the powder. Avoid dropping the material from a height.

  • Tare a Sealed Container: Weigh the compound in a container with a lid that can be immediately sealed after dispensing to minimize the time it is exposed to the open air.

Issue: The compound appears discolored or clumped in the container. Is it safe to use?

Analysis and Solution: Discoloration or clumping may suggest degradation or moisture absorption. While the compound is generally stable, such changes could impact experimental results and potentially indicate the presence of unknown byproducts.

  • Safety First: Handle the material with the same precautions as you would for pure compound, as the degradation products are unknown.

  • Small-Scale Test: Before committing to a large-scale reaction, consider performing a small-scale test reaction to verify its reactivity and purity (e.g., by TLC or NMR analysis of the test product).

  • Causality Check: The aldehyde group is susceptible to oxidation. If the container was not sealed properly under an inert atmosphere, it might have slowly oxidized to the corresponding carboxylic acid. Clumping often points to moisture absorption.

  • Decision: If purity is critical for your application, it is advisable to use a fresh, unopened container of the reagent or purify the existing material if a suitable procedure is available.

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps from receiving the chemical to its final disposal, ensuring safety at each stage.

Safe_Handling_Workflow Safe Handling & Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_storage Storage & Disposal A Receive & Inspect Container (Check for damage) B Review Safety Data Sheet (Understand hazards) A->B C Don Full PPE (Gloves, Goggles, Faceshield, Lab Coat) B->C D Place Container in Hood C->D E Carefully Weigh & Dispense (Minimize dust) D->E F Seal Container Immediately E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H J Store Unused Reagent Properly I Segregate Waste (Solid, Liquid, Contaminated PPE) H->I H->J K Doff PPE Correctly H->K M Dispose of Waste via Licensed Service I->M L Store in Cool, Dry, Ventilated Area (Away from incompatibles) J->L

Caption: Workflow from receipt to disposal of this compound.

Part 3: Emergency Procedures and Spill Management

This section provides clear, actionable steps for handling emergency situations.

Troubleshooting Scenario: A small amount (less than 5 grams) of solid this compound has spilled inside the chemical fume hood.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain containment.

  • Isolate the Area: Do not allow anyone to walk through the spill area.

  • Enhance PPE: Ensure you are wearing the full PPE described in Part 2.

  • Clean Up Solids:

    • Do not use a dry brush or towel, as this will generate dust.

    • Gently cover the spill with a damp paper towel to wet the powder and prevent it from becoming airborne.

    • Alternatively, carefully sweep the material into a dustpan[3][4].

    • Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable hazardous waste container[12][13][14].

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water[12][13]. Place all cleaning materials in the hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office[10][14].

Question: What are the first-aid measures for an exposure?

Answer: Immediate action is critical. Follow these steps while calling for emergency medical services.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[2][4][9]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][4][9]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once[2][4]. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting[4]. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[4]. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Question: How should I dispose of waste this compound?

Answer: All waste containing this compound, including unused product, reaction residues, and contaminated lab supplies (e.g., gloves, weigh paper, pipette tips), must be treated as hazardous waste[14].

  • Containerize: Collect waste in a designated, compatible, and clearly labeled hazardous waste container[14]. Do not mix with other waste streams unless instructed to do so by your safety officer.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated[14].

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. Adhere strictly to all local, state, and federal regulations[4][10].

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Kent State University. (n.d.). Cleaning up a spill | Compliance and Risk Management. Retrieved from [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (2017). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.

Sources

troubleshooting failed reactions with 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5-Tribromobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating this sterically hindered and electronically unique building block into their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot and optimize your reactions.

Understanding the Unique Reactivity of this compound

Before diving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of this compound that govern its reactivity. The molecule's behavior is dominated by two key factors:

  • Severe Steric Hindrance: The bromine atom at the C2 (ortho) position physically obstructs the aldehyde carbonyl group. This steric bulk can significantly impede the approach of nucleophiles and catalysts, slowing down or even preventing reactions that proceed smoothly with less substituted benzaldehydes.[1][2]

  • Strong Inductive Effect: The three electron-withdrawing bromine atoms deactivate the benzene ring towards electrophilic substitution but, more importantly, influence the reactivity of the attached functional groups. While the aldehyde group is inherently electron-withdrawing, the cumulative inductive effect of the bromines can impact the electrophilicity of the carbonyl carbon and the energetics of catalytic cycles in cross-coupling reactions.[3]

This combination of steric and electronic effects is the root cause of most challenges encountered when using this reagent.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The selective coupling at one of the C-Br bonds is a common goal, but fraught with challenges.

Question 1: My Suzuki coupling reaction with this compound shows low or no conversion. What is the primary cause and how can I fix it?

Answer: Low conversion is the most frequently reported issue and is almost always tied to an inefficient oxidative addition step in the catalytic cycle. The steric hindrance from the flanking bromine and aldehyde groups makes it difficult for the palladium catalyst to insert into the C-Br bond.[1][4] Furthermore, the electron-withdrawing nature of the substituents can make the aryl bromide less electron-rich, potentially slowing this key step.[4]

Troubleshooting Workflow:

start Low/No Conversion Observed catalyst Step 1: Re-evaluate Catalyst & Ligand start->catalyst base Step 2: Optimize Base & Solvent catalyst->base No improvement success Successful Coupling catalyst->success Improvement seen conditions Step 3: Adjust Reaction Conditions base->conditions Still low yield base->success Improvement seen conditions->success Improvement seen

Caption: Troubleshooting flowchart for a failed Suzuki coupling.

Detailed Solutions:

  • Switch to a Catalyst System for Hindered Substrates: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] You must use ligands designed to accelerate oxidative addition for sterically demanding substrates.

    • Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential.[4] Consider ligands such as SPhos, XPhos, or RuPhos. These ligands create a more reactive, coordinatively unsaturated Pd(0) species that can more readily engage the hindered C-Br bond.

    • Pre-catalysts: Use air-stable pre-catalysts like SPhos Pd G3 or XPhos Pd G3 for improved reproducibility.

  • Optimize the Base: The choice of base is critical and can influence both the rate of transmetalation and the stability of the boronic acid.

    • For anhydrous conditions (e.g., in dioxane or toluene), a strong base like potassium phosphate (K₃PO₄) is often effective.[4] Ensure the K₃PO₄ is finely ground to maximize surface area.

    • In aqueous solvent systems (e.g., THF/water), stronger bases like cesium carbonate (Cs₂CO₃) can be more effective than sodium or potassium carbonate.[6]

  • Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C) can help overcome the activation energy barrier for the oxidative addition step.[6][7] If using lower boiling point solvents like THF, consider switching to dioxane or toluene, or conducting the reaction in a sealed vessel.

Table 1: Recommended Starting Conditions for Hindered Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (2.5 mol%) + SPhos (6 mol%)Forms a highly active catalyst for hindered substrates.
Base K₃PO₄ (3.0 equiv.)Strong, non-nucleophilic base suitable for anhydrous conditions.
Solvent Dioxane or TolueneHigh boiling point allows for elevated reaction temperatures.[7]
Temperature 100-110 °CProvides sufficient energy to overcome the steric barrier.
Degassing Mandatory (3x Freeze-Pump-Thaw or prolonged Argon bubbling)Prevents catalyst oxidation, which is a common failure mode.[7]

Question 2: I'm observing significant amounts of debromination or homo-coupling of my boronic acid. How can I minimize these side reactions?

Answer: These side reactions indicate that undesired catalytic pathways are outcompeting your desired cross-coupling.

  • Debromination (Proto-debromination): This occurs when the aryl halide is reduced to an aryl-H instead of coupling. It often points to issues with the transmetalation step being too slow relative to other pathways.

  • Homo-coupling: The boronic acid coupling with itself is often base-mediated and can be exacerbated by high temperatures or inefficient catalysts.[7]

Solutions:

  • Ensure Anhydrous Conditions: While some Suzuki protocols use water, for difficult couplings, it's best to start under strictly anhydrous conditions.[7] Water can facilitate proto-deboronation of the boronic acid, reducing its effective concentration.

  • Screen Different Bases: If homo-coupling is a major issue with a strong base like K₃PO₄, consider a milder base like potassium fluoride (KF).[5] This will slow the reaction but can sometimes improve selectivity.

  • Improve Catalyst Efficiency: A more active catalyst (see Q1) will accelerate the desired cross-coupling, making it kinetically favored over the side reactions.[7] If the desired reaction is faster, there is less time for the starting materials to decompose or engage in side pathways.

Section 2: Nucleophilic Additions to the Aldehyde

The steric shield around the carbonyl group is the dominant challenge for these transformations.

Question 3: My Grignard reaction with this compound is failing, and I am recovering my starting material. What's going wrong?

Answer: This is a classic case of steric hindrance preventing the nucleophilic attack of the Grignard reagent.[2][8] The bulky ortho-bromine atom, combined with the size of the Grignard reagent itself, can make the approach to the electrophilic carbonyl carbon extremely difficult.[1] Instead of addition, two other pathways can dominate:

  • No Reaction: The steric barrier is simply too high for the nucleophile to reach the carbonyl.[1]

  • Reduction: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent instead of a nucleophile, converting the aldehyde to a primary alcohol via a six-membered ring transition state (a Meerwein-Ponndorf-Verley-type reduction).[9] This results in the formation of 2,3,5-tribromobenzyl alcohol.

cluster_0 Steric Hindrance C=O Aldehyde Carbonyl Ring Aromatic Ring C=O->Ring Approach Blocked Br1 Br Br1->Ring Approach Blocked Br2 Br Br2->Ring Approach Blocked Nuc Nucleophile (e.g., R-MgBr) Nuc->C=O Approach Blocked

Caption: Steric hindrance from ortho-bromine blocks nucleophilic attack.

Solutions:

  • Use a Less Bulky Nucleophile: The smaller the nucleophile, the better its chance of success. Methylmagnesium bromide or methyllithium are far more likely to add successfully than tert-butylmagnesium bromide.[2]

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and may succeed where a Grignard fails.

  • Consider a Reformatsky Reaction: If you are trying to add an acetate equivalent, a Reformatsky reaction (using an organozinc reagent) can sometimes be effective for hindered aldehydes.

  • Change the Reaction Conditions:

    • Lower Temperatures: While counterintuitive, running the reaction at a very low temperature (e.g., -78 °C) can sometimes increase selectivity for the addition product over reduction or other side reactions.

    • Use of Additives: Adding a Lewis acid like CeCl₃ (the Luche reduction conditions, though typically for reductions) can sometimes activate the carbonyl group and facilitate addition.

Protocol 1: General Procedure for a Grignard Reaction with a Hindered Aldehyde

  • Glassware Preparation: All glassware must be rigorously dried in an oven ( >120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon.[8][10]

  • Reagent Setup: Place this compound (1.0 equiv) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Dissolve it in anhydrous diethyl ether or THF.

  • Cooling: Cool the flask to 0 °C or -78 °C using an appropriate cooling bath.

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 equiv, solution in ether or THF) dropwise via the dropping funnel over 30-60 minutes. Maintain the low temperature throughout the addition.[2]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours after addition is complete, then let it warm slowly to room temperature. Monitor the reaction by TLC.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[2] Avoid quenching with strong acid initially if the product is acid-sensitive.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., ethyl acetate) two more times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol via silica gel column chromatography.[11]

Section 3: Purification and Handling

Question 4: I have unreacted this compound in my final product mixture. How can I remove it effectively?

Answer: If your desired product is not an aldehyde, the most selective method for removing the unreacted starting material is a sodium bisulfite wash .[12] Aldehydes react with sodium bisulfite to form a water-soluble adduct, which can be easily removed from the organic product through a simple liquid-liquid extraction.

Protocol 2: Benzaldehyde Removal via Bisulfite Adduct Formation

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 5-10 minutes. You may see a precipitate form at the interface, which is the adduct.[12]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Repeat: Perform a second wash with the NaHSO₃ solution to ensure complete removal.

  • Final Wash: Wash the organic layer with deionized water and then with brine to remove any residual salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Note: The formation of the bisulfite adduct is reversible. If you need to recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted back into an organic solvent.[12]

References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem Technical Support.
  • University of Michigan. (n.d.). Grignard Reaction. Retrieved from a University of Michigan chemistry lab manual.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Amino-3,5-dibromobenzaldehyde.
  • BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. BenchChem Technical Support.
  • FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.
  • BenchChem. (2025). The Impact of Steric Hindrance on Nucleophilic Addition to Aldehydes: A Comparative Analysis. BenchChem Technical Support.
  • Scribd. (n.d.). Grignard Reagent Reactions and Products.
  • Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • PubMed Central. (2022).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem Technical Support.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • YouTube. (2024). Steric Hindrance | Organic Chemistry. Najam Academy.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • BenchChem. (2025). Identifying and removing impurities from 3,5-Dibromobenzaldehyde. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Google Patents. (2015). CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.
  • Chemistry Stack Exchange. (2018). Abnormal reaction of grignard reagent.

Sources

Technical Support Center: Catalyst Selection for 2,3,5-Tribromobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_2_3_5-Tribromobenzaldehyde reactions>

Welcome to the technical support center for catalyst selection in reactions involving 2,3,5-Tribromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for this challenging substrate. The polyhalogenated and electronically distinct nature of this compound presents unique hurdles in achieving high yields and selectivity. This document will provide a structured approach to catalyst selection and reaction optimization.

I. Understanding the Substrate: this compound

This compound is a sterically hindered and electron-deficient aromatic compound. The three bromine atoms exert a strong electron-withdrawing inductive effect, deactivating the benzene ring towards certain reactions.[1][2][3][4] This deactivation can make reactions like electrophilic aromatic substitution slower and require harsher conditions.[1][2] Conversely, the bromine atoms provide multiple sites for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The aldehyde group adds another layer of complexity, as it can be sensitive to certain reaction conditions and may participate in side reactions.

Key Structural Features and Their Implications:
  • Steric Hindrance: The bromine atoms ortho to the aldehyde (at the 2-position) and meta (at the 5-position) create significant steric bulk. This can hinder the approach of catalysts and reagents to the reactive sites.

  • Electronic Effects: The strong electron-withdrawing nature of the bromine atoms deactivates the aromatic ring, making oxidative addition in cross-coupling reactions more challenging.

  • Multiple Reaction Sites: The presence of three C-Br bonds offers the potential for selective mono-, di-, or tri-functionalization, but also poses a challenge in controlling selectivity.

  • Reactive Aldehyde Group: The aldehyde functionality is susceptible to oxidation, reduction, and nucleophilic attack, which must be considered when choosing reaction conditions.

II. Catalyst Selection for Key Transformations

The choice of catalyst is paramount for successful reactions with this compound. Below, we discuss catalyst systems for common transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds.[5] However, the steric hindrance and electronic properties of this compound require careful catalyst selection.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For a substrate like this compound, the choice of ligand is critical.[6]

  • Recommended Catalysts and Ligands: For sterically hindered and electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often necessary.[7]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for challenging substrates.[7] They promote the oxidative addition step and stabilize the active palladium species.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective for difficult couplings.[7]

  • Precatalysts: Using well-defined palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, can ensure efficient generation of the active Pd(0) species and lead to more reproducible results.[8]

  • Base Selection: The choice of base is also crucial. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for hindered substrates.[7][9]

ChallengeRecommended Catalyst SystemBaseSolvent
Steric Hindrance Pd₂(dba)₃ with SPhos or XPhos, XPhos Pd G3K₃PO₄, Cs₂CO₃Toluene, Dioxane
Low Reactivity Increased catalyst loading (2-5 mol%), RuPhost-BuOK, K₃PO₄Dioxane, THF/H₂O
2. Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes.[10][11][12] For polyhalogenated substrates, selectivity can be a concern.

  • Catalyst System: The classic catalyst system consists of a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI.[10][13]

  • Copper-Free Conditions: To avoid homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These often employ palladium catalysts with specific ligands and an amine base.[13][14]

  • Ligand Selection: Both phosphine-based ligands (e.g., PPh₃, dppf) and nitrogen-based ligands (e.g., pyridines, pyrimidines) have been used successfully.[10][11][13]

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][15][16][17]

  • Catalyst and Ligand: The choice of ligand is critical and depends on the amine coupling partner.

    • For primary and secondary amines: Bulky, electron-rich biarylphosphine ligands like XPhos and RuPhos are often the ligands of choice.[18]

    • For ammonia equivalents: Specialized ligands have been developed to facilitate the coupling of ammonia or ammonia surrogates.[16]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[15][18]

B. Reduction of the Aldehyde

Selective reduction of the aldehyde group in the presence of the bromo-substituents requires mild reducing agents.

  • Sodium Borohydride (NaBH₄): This is a common and effective reagent for the reduction of aldehydes to primary alcohols. It is generally chemoselective for the aldehyde in the presence of the aryl bromides.

  • Catalytic Hydrogenation: While effective, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can sometimes lead to hydrodebromination (replacement of Br with H).[19] Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to achieve selectivity.

C. Oxidation of the Aldehyde

Oxidation of the aldehyde to a carboxylic acid can be achieved with various oxidizing agents.

  • Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄): These are strong oxidizing agents that can effectively convert the aldehyde to a carboxylic acid.[20] However, they are not environmentally friendly.

  • Selenium-Catalyzed Oxidation: A greener alternative is the use of a selenium catalyst with hydrogen peroxide as the oxidant.[21]

  • Chlorite Oxidation: Sodium chlorite (NaClO₂) is a selective oxidant for aldehydes in the presence of other functional groups.[22]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound.

FAQ 1: My cross-coupling reaction has a low or no yield. What should I check first?

Answer: Low or no yield in cross-coupling reactions is a common problem. Here's a systematic troubleshooting approach:[6][23]

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous. Moisture and oxygen can deactivate the catalyst.[23]

  • Catalyst Activity: Verify the activity of your palladium source and ligand. Consider using a fresh batch or a more stable precatalyst.[6][23] For Pd(II) sources, ensure complete reduction to the active Pd(0) species.[23]

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[7][23]

  • Reaction Parameters: Re-evaluate the reaction temperature, concentration, and stirring rate. For hindered substrates, higher temperatures and vigorous stirring are often necessary.[7]

FAQ 2: I am observing significant amounts of hydrodebromination in my reaction. How can I minimize this side reaction?

Answer: Hydrodebromination, the replacement of a bromine atom with a hydrogen, can be a significant side reaction, especially in palladium-catalyzed reactions.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands can sometimes favor the desired coupling.

  • Base Selection: The base can play a role. In some cases, a weaker base or a different type of base (e.g., fluoride ions) may suppress hydrodebromination.

  • Hydrogen Source: Identify and eliminate potential sources of hydrogen in your reaction, such as protic solvents or impurities in your reagents.

FAQ 3: How can I control the selectivity of my cross-coupling reaction to target a specific bromine atom?

Answer: Achieving regioselectivity in the cross-coupling of polyhalogenated arenes is a significant challenge. The reactivity of the C-Br bonds is influenced by both steric and electronic factors.

  • Reaction Conditions: Carefully controlling the stoichiometry of the coupling partner and the reaction time can sometimes allow for selective mono-functionalization.

  • Catalyst Control: Certain catalyst systems may exhibit a preference for one position over another. This often requires screening a variety of ligands and palladium sources.

  • Directed Ortho-Metalation (DoM): While not a direct cross-coupling approach, DoM followed by reaction with an electrophile can be a powerful strategy for selective functionalization, although the directing group would need to be something other than the aldehyde in this case.

FAQ 4: My catalyst appears to be deactivating during the reaction. What are the possible causes and solutions?

Answer: Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black.[9]

  • Causes:

    • Aggregation: The active Pd(0) species can aggregate to form inactive palladium black.[9]

    • Poisoning: Impurities in the starting materials or solvents can poison the catalyst.[9]

    • Ligand Degradation: The phosphine ligands can be susceptible to oxidation or other degradation pathways.[24]

  • Solutions:

    • Ligand Choice: Use ligands that form more stable complexes with palladium.[9]

    • Dilute Conditions: Running the reaction at a lower concentration can sometimes reduce the rate of catalyst aggregation.

    • Precatalysts: Modern precatalysts are often more resistant to deactivation.[8]

IV. Experimental Protocols & Visualizations

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: In a glovebox, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel containing a magnetic stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if necessary.[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitor by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)(Ar')L_n OxAdd->Transmetal + Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart decision decision action action start Low Yield Observed decision1 Reagents pure & anhydrous? Inert atmosphere maintained? start->decision1 Check Reagents & Conditions decision2 Catalyst active? Precatalyst used? decision1->decision2 Yes action1 Purify/replace reagents. Improve inert technique. decision1->action1 No decision3 Ligand appropriate for hindered substrate? decision2->decision3 Yes action2 Use fresh catalyst. Switch to a precatalyst. decision2->action2 No decision4 Base strong enough? decision3->decision4 Yes action3 Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). decision3->action3 No action4 Increase temperature and/or catalyst loading. decision4->action4 Yes action5 Use stronger base (e.g., K₃PO₄, Cs₂CO₃). decision4->action5 No

Caption: A troubleshooting guide for low-yield cross-coupling reactions.

V. Conclusion

Successfully performing reactions with this compound hinges on a rational approach to catalyst selection and reaction optimization. By understanding the inherent steric and electronic challenges posed by this substrate and applying the principles outlined in this guide, researchers can significantly improve their experimental outcomes. The use of modern, well-defined catalyst systems, coupled with careful attention to reaction conditions, is key to unlocking the synthetic potential of this versatile building block.

VI. References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Retrieved from

  • Grushin, V. (n.d.). Solving the mysteries of catalyst deactivation in palladium-catalyzed cyanation of haloarenes. Universitat de Barcelona. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Jakab, E., et al. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 68-69, 185-197.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Khan Academy. (2024). EAS reactions of haloarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 206(1-2), 285-305.

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Leite, A. C. L. (2025). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 317-331.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Khan Academy. (n.d.). EAS reactions of haloarenes (video). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

  • Sethi, V. K. (2020, October 6). Chemistry 12 Chapter 10 Haloalkanes & Haloarenes Reactions of Haloarenes, Wurtz Fittig & Fittig Rxn [Video]. YouTube. [Link]

  • Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 115, 116-123.

  • Pharmagrade. (2026). Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from

  • Iannicelli, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1686. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Weigelt, T., et al. (2018). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 8(11), 522. [Link]

  • Dai, C., & Fu, G. C. (2006). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 128(13), 4594–4595. [Link]

  • Opris, D. M. (2019). Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. Farmacia, 67(2), 181-193.

  • D'Alessandro, N., et al. (2018). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 23(10), 2501. [Link]

  • Al-Amin, M., et al. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ChemCatChem, 7(15), 2411-2425.

  • Li, Y., et al. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Catalysis Letters, 145(11), 2216-2223.

  • Čermák, J., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]

  • Venturello, C., & Gambaro, M. (1985). Process for oxidizing aldehydes to carboxylic acids. U.S. Patent No. 4,549,025.

  • Leah4sci. (2019, March 7). Aromatic Side Chain Oxidation to Carboxylic Acid [Video]. YouTube. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • BASF. (2004). Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. European Patent No. EP1389608A1.

  • Stradiotto, M., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Gual, A., et al. (2020). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. ChemRxiv. [Link]

  • Glorius, F., et al. (2021). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Chemical Science, 12(3), 1134-1139. [Link]

  • Christmann, M., et al. (2016). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 52(76), 11414-11417. [Link]

  • Li, Y., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 10(11), 694. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 45(10), 1733–1743. [Link]

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Technical Support Center: Solvent Effects on 2,3,5-Tribromobenzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,3,5-Tribromobenzaldehyde. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this versatile intermediate. This center moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot experiments and optimize your synthetic strategies.

Part 1: Foundational Knowledge & Solubility

Before attempting any reaction, understanding the solubility profile of this compound is paramount. The three electron-withdrawing bromine atoms and the aldehyde group create a molecule with moderate polarity. This section addresses the most common initial hurdle: dissolution.

Question: My this compound is not dissolving in my chosen reaction solvent. What are the best solvents to use?

Answer: This is a frequent issue stemming from a mismatch between the solute and solvent polarity. This compound has poor solubility in nonpolar alkane solvents (e.g., hexane) and highly polar protic solvents (e.g., water). Its optimal solubility is found in moderately polar and polar aprotic solvents.

Causality: The molecule's overall polarity is a balance between the polar carbonyl group and the large, polarizable, but also hydrophobic, brominated aromatic ring. Solvents that can engage in dipole-dipole interactions without excessive hydrogen bonding are typically most effective.

Troubleshooting Protocol: Rapid Solubility Screen

  • Place approximately 10 mg of this compound into five separate small vials.

  • To each vial, add 0.5 mL of a different solvent from the table below (one solvent per vial).

  • Agitate each vial at room temperature for 2-3 minutes.

  • Observe and record the solubility (e.g., fully dissolved, partially soluble, insoluble).

  • For any solvents showing partial solubility, gently warm the vial to ~40-50°C and observe if solubility improves. This helps determine if the reaction can be run at a higher temperature.

Table 1: Solubility & Properties of Common Laboratory Solvents

SolventFormulaTypeRelative PolarityBoiling Point (°C)Suitability for this compound
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic0.20766Excellent ; often used for organometallic reactions.
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic0.30940Excellent ; good for reactions near room temperature.
AcetoneC₃H₆OPolar Aprotic0.35556Good ; but its reactivity can be an issue (self-condensation).
Acetonitrile (MeCN)C₂H₃NPolar Aprotic0.46082Good ; can hinder some catalytic reactions.[1]
TolueneC₇H₈Nonpolar Aprotic0.099111Good ; especially for reactions requiring higher temperatures.
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic0.386153Good ; excellent solvent but high boiling point can complicate workup.
Ethanol (EtOH)C₂H₆OPolar Protic0.65478Moderate ; solubility may be limited. Can interfere with some reagents.
HexaneC₆H₁₄Nonpolar0.00969Poor ; generally unsuitable.
WaterH₂OPolar Protic1.000100Insoluble .

Data compiled from various sources.[2][3][4][5]

Part 2: Troubleshooting Specific Reaction Classes

The choice of solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.[6]

Section 2.1: Nucleophilic Addition Reactions (e.g., Grignard, Hydride Reduction)

Question: My Grignard reaction with this compound is sluggish and gives a low yield of the secondary alcohol. Could the solvent be the problem?

Answer: Absolutely. For Grignard and other organometallic additions, the solvent is critical. The most common cause of failure, after moisture, is suboptimal solvent choice.

Causality & Expertise: Grignard reagents are Lewis acids at the magnesium center and require coordination by a Lewis basic solvent (an ether) to remain in solution and maintain reactivity. Tetrahydrofuran (THF) is a stronger Lewis base than diethyl ether and is more effective at solvating the Grignard reagent, which can increase its nucleophilicity and prevent aggregation.[7] Protic solvents like alcohols are strictly incompatible as they will quench the Grignard reagent instantly.

Troubleshooting Workflow for Grignard Reactions

start Low Yield in Grignard Reaction check_moisture Are glassware and solvent rigorously anhydrous? start->check_moisture switch_solvent Switch from Diethyl Ether to THF check_moisture->switch_solvent Yes fail Still Low Yield (Check Reagent Quality) check_moisture->fail No check_temp Is reaction temperature optimized? (e.g., add aldehyde at 0°C) switch_solvent->check_temp success Yield Improved check_temp->success check_temp->fail

Caption: Troubleshooting workflow for Grignard reactions.

Question: I'm reducing this compound with NaBH₄ and the reaction is very slow in THF. Why?

Answer: This is a classic example of solvent effects in hydride reductions. While NaBH₄ can reduce aldehydes in a variety of solvents, the reaction rate is highly dependent on the solvent's ability to activate the hydride reagent and stabilize the developing charge.[7]

Causality & Expertise: The reduction of an aldehyde by NaBH₄ is much faster in polar protic solvents like methanol or ethanol.[7] The protic solvent can activate the carbonyl group by hydrogen bonding, making it more electrophilic. Furthermore, it can participate in the mechanism by stabilizing the alkoxide intermediate. In aprotic solvents like THF, the reaction is often sluggish because this activation pathway is absent.

Experimental Protocol: Accelerating NaBH₄ Reduction

  • Dissolve this compound (1 eq.) in THF (~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of NaBH₄ (1.5 eq.) in a small amount of ethanol or methanol to the reaction mixture. Caution: Gas evolution (H₂).

  • Alternatively, run the entire reaction in ethanol or methanol as the primary solvent.

  • Monitor the reaction by TLC (stain with KMnO₄ or p-anisaldehyde) every 15 minutes. The reaction should be significantly faster than in pure THF.

  • Upon completion, quench by slowly adding water, followed by extraction with an organic solvent like ethyl acetate.

Section 2.2: Condensation Reactions (e.g., Knoevenagel, Wittig)

Question: My Knoevenagel condensation between this compound and malononitrile is giving a poor yield in ethanol. What solvent should I try instead?

Answer: Poor yields in Knoevenagel condensations are frequently linked to solvent choice, especially when using protic solvents like ethanol. The water produced during the reaction can also cause an unfavorable equilibrium.

Causality & Expertise: Protic solvents can hinder Knoevenagel condensations in several ways. They can hydrogen-bond to the basic catalyst (e.g., piperidine), reducing its efficacy in deprotonating the active methylene compound. They can also solvate the carbanion intermediate, decreasing its nucleophilicity.[8] Polar aprotic solvents like DMF or DMSO, or even nonpolar solvents like toluene (often with a Dean-Stark trap to remove water), typically give superior results.[8][9] Studies have shown that for similar reactions, aprotic polar solvents can lead to conversions of 81-99% in minutes, while polar protic solvents are slow and give poor selectivity.[8]

Table 2: Solvent Effects on a Model Condensation Reaction

SolventTypeGeneral OutcomeRationale
TolueneNonpolar AproticGood (especially with water removal)Reactants are soluble; allows for azeotropic removal of water byproduct.[9]
EthanolPolar ProticPoor to ModerateCan interfere with catalyst and solvate intermediates, slowing the reaction.[8][9]
DMFPolar AproticExcellentHigh polarity helps dissolve reactants and intermediates; does not interfere with catalysis.[8]
WaterPolar ProticVery PoorReactant insolubility and unfavorable reaction equilibrium.[9]

Question: My Wittig reaction is producing a mixture of E/Z isomers and is difficult to drive to completion. How can solvent choice improve this?

Answer: The solvent plays a crucial role in the Wittig reaction by influencing the stability of the key intermediates (betaine and oxaphosphetane) and the reactivity of the ylide.

Causality & Expertise: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability and the solvent. For unstabilized ylides, polar aprotic solvents like THF or DME are standard.[7] These solvents effectively dissolve the phosphonium salts and the resulting ylides without interfering in the reaction pathway that leads predominantly to the Z-alkene. Protic solvents can protonate the highly basic ylide, while nonpolar solvents may not adequately solvate the ionic intermediates.

Solvent Selection Logic for Aldehyde Reactivity

cluster_reactions Reaction Classes cluster_solvents Recommended Solvent Classes start Select Reaction Type for This compound grignard Grignard / Organometallic (Strong, Hard Nucleophile) wittig Wittig / HWE (Anionic Nucleophile) knoevenagel Knoevenagel / Aldol (Base-Catalyzed) oxidation Oxidation aprotic_ether Polar Aprotic (Ethers) e.g., THF, Diethyl Ether grignard->aprotic_ether  Why? Solvates Mg center,  prevents aggregation. protic Polar Protic e.g., EtOH, MeOH grignard->protic  Avoid! Quenches reagent. wittig->aprotic_ether  Why? Solvates ionic species  without protonating ylide. wittig->protic  Avoid! Quenches reagent. aprotic_polar Polar Aprotic (Other) e.g., DMF, DMSO, MeCN knoevenagel->aprotic_polar  Why? Maximizes catalyst/nucleophile  reactivity. nonpolar Nonpolar Aprotic e.g., Toluene, Benzene knoevenagel->nonpolar  Alternative: Allows for  water removal via Dean-Stark. oxidation->aprotic_polar  Why? Depends on oxidant.  Often chosen to match oxidant solubility. oxidation->nonpolar  Why? Can prevent side reactions  or catalyst inhibition.

Caption: Decision-making guide for solvent selection.

Section 2.3: Oxidation Reactions

Question: I am trying to oxidize this compound to the corresponding carboxylic acid, but the reaction is incomplete. Can the solvent be affecting my oxidant?

Answer: Yes, the solvent can dramatically alter the efficacy of an oxidizing agent and the overall reaction rate.

Causality & Expertise: The ideal solvent must dissolve both the substrate and the oxidant, and it should be stable to the oxidation conditions. Furthermore, the solvent's polarity can influence the reaction mechanism. For oxidations involving ionic species, a polar solvent that can stabilize charge separation is often beneficial.[6] However, some studies show that certain polar aprotic solvents can coordinate to catalysts or oxidants and hinder the reaction rate compared to less polar options.[1] For common oxidants like potassium permanganate (KMnO₄) or chromic acid derivatives, co-solvent systems like acetone-water or acetic acid-water are often employed to manage the solubility of both the organic substrate and the inorganic oxidant.

Protocol: Test Solvent System for Oxidation with KMnO₄

  • System 1 (Standard): Dissolve this compound in acetone. In a separate flask, dissolve KMnO₄ in water. Add the KMnO₄ solution dropwise to the aldehyde solution at 0°C.

  • System 2 (For Sluggish Reactions): Dissolve the aldehyde in a mixture of tert-butanol and water (e.g., 3:1 v/v). Add KMnO₄ directly as a solid in portions. The tert-butanol is more resistant to oxidation than acetone.

  • Monitoring: Track the disappearance of the purple permanganate color and analyze aliquots by TLC or LC-MS to determine the rate of conversion.

  • Workup: Upon completion, the reaction is quenched with sodium bisulfite to destroy excess KMnO₄, filtered to remove MnO₂, and then the product is isolated by acidification and extraction.

Part 3: References

  • Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. [Link]

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. National Institutes of Health. [Link]

  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]

  • Effect of solvent on the condensation. ResearchGate. [Link]

  • Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. [Link]

  • Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes. ResearchGate. [Link]

  • Rapid investigation of the effect of binary and ternary solvent gradient mixtures on reaction outcomes using a continuous flow system. Royal Society of Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture. ResearchGate. [Link]

  • Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme. ResearchGate. [Link]

  • An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. ResearchGate. [Link]

  • 2-Amino-3,5-dibromobenzaldehyde. PubChem. [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. [Link]

  • Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. Google Patents.

Sources

Technical Support Center: Preventing Decomposition of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,3,5-Tribromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile, yet sensitive, reagent in their synthetic workflows. We understand that inconsistent results and low yields can be a significant impediment to research progress. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you mitigate the decomposition of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when handling, storing, and using this compound.

Q1: I've noticed a white crystalline solid forming in my bottle of this compound. What is it and why is it forming?

A: The white crystalline solid is almost certainly 2,3,5-Tribromobenzoic acid. This is the result of autoxidation, the most common decomposition pathway for benzaldehyde derivatives.[1] The aldehyde group (-CHO) is susceptible to reaction with atmospheric oxygen, a process that is often initiated or accelerated by light.[1] Even in a tightly sealed container, the residual oxygen in the headspace can be sufficient to cause noticeable oxidation over time, especially in older samples.[1]

Q2: My reaction yields are inconsistent, and I suspect my starting material is degrading during the reaction. What are the likely decomposition pathways?

A: Beyond the autoxidation to benzoic acid, several other decomposition pathways can occur under typical reaction conditions:

  • Dehalogenation: The carbon-bromine bonds can be cleaved, leading to byproducts with fewer than three bromine atoms.[2] This can be initiated by certain catalysts, reducing agents, or even light (photocatalytic dehalogenation).[3][4] The C-Br bond is weaker than C-Cl or C-F bonds, making it more susceptible to cleavage.[2]

  • Cannizzaro Reaction: In the presence of a strong base, this compound, which lacks α-hydrogens, can undergo a disproportionation reaction.[5][6] In this process, two molecules of the aldehyde react to form one molecule of 2,3,5-tribromobenzyl alcohol and one molecule of 2,3,5-tribromobenzoic acid.[6] This is a critical consideration for any base-catalyzed reactions.

  • Side Reactions with Nucleophiles: The electrophilic aldehyde carbon is a target for various nucleophiles. While often the desired reaction, unwanted side reactions can occur with trace nucleophilic impurities or under certain pH conditions, leading to complex reaction mixtures.

Q3: How can I properly store this compound to ensure its long-term stability?

A: Proper storage is the most critical first step in preventing decomposition. We recommend the following multi-faceted approach:

  • Inert Atmosphere: The most effective method is to store the compound under an inert atmosphere of nitrogen or argon.[1] This directly removes oxygen, the primary culprit in autoxidation.

  • Light Protection: Store the container in a dark location or use an amber-colored glass bottle to protect the light-sensitive material from UV degradation.[1]

  • Temperature Control: Store in a cool, well-ventilated area, typically between 15°C and 25°C.[1] While refrigeration can slow the rate of oxidation, it may also cause the less soluble 2,3,5-tribromobenzoic acid impurity to crystallize out of solution.[1]

  • Airtight Seal: Ensure the container is sealed tightly with a high-quality cap and liner to minimize ingress of atmospheric oxygen and moisture.

Q4: What specific steps can I take to prevent decomposition during my reaction?

A: Preventing in-reaction decomposition requires careful control of the experimental environment:

  • Use an Inert Atmosphere: Always run reactions involving this compound under a blanket of nitrogen or argon.[1] This is crucial to prevent oxidation, especially in reactions that require heating or extended run times.

  • Control Reaction Temperature: For exothermic reactions, ensure adequate cooling and slow, controlled addition of reagents to prevent temperature spikes that could accelerate side reactions.

  • Use Purified Reagents and Solvents: Ensure all solvents and reagents are free from peroxides, strong bases (unless required by the reaction), and other impurities that could initiate decomposition.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material. Avoid unnecessarily long reaction times, which increase the opportunity for degradation.

Q5: My stored this compound has a yellowish tint and contains some solid. Can I purify it before use?

A: Yes, purification is highly recommended to ensure stoichiometric accuracy in your reactions. The primary impurity, 2,3,5-tribromobenzoic acid, can be easily removed with a basic wash. This procedure leverages the acidic nature of the carboxylic acid, which is deprotonated by a mild base to form a water-soluble salt.[7] The neutral aldehyde remains in the organic layer. See Protocol 2 for a detailed, step-by-step method.

Visualizing Decomposition Pathways

The following diagram illustrates the primary degradation routes for this compound. Understanding these pathways is key to designing effective preventative strategies.

DecompositionPathways Start This compound Oxidation 2,3,5-Tribromobenzoic Acid Start->Oxidation O₂, Light (Autoxidation) Cannizzaro_Acid 2,3,5-Tribromobenzoic Acid Start->Cannizzaro_Acid Strong Base (Cannizzaro Reaction) Cannizzaro_Alcohol 2,3,5-Tribromobenzyl Alcohol Start->Cannizzaro_Alcohol Strong Base (Cannizzaro Reaction) Dehalogenation Debrominated Species (e.g., Dibromobenzaldehyde) Start->Dehalogenation Reducing Agents / Light (Reductive or Photocatalytic)

Caption: Primary decomposition pathways for this compound.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems.

Observed Issue Probable Cause(s) Recommended Solution(s)
White crystalline precipitate in the storage container.Oxidation: Reaction with atmospheric oxygen to form 2,3,5-tribromobenzoic acid.[1]1. Purify the aldehyde via a basic wash (see Protocol 2).[7]2. Store the purified product under an inert atmosphere (N₂ or Ar).[1]
Low or inconsistent reaction yields.Starting Material Impurity: Use of partially oxidized starting material.In-Reaction Decomposition: Oxidation or other side reactions occurring during the experiment.1. Purify the aldehyde before use.2. Run the reaction under a strict inert atmosphere (see Protocol 1).[1]3. Ensure solvents are degassed and reagents are pure.
Formation of alcohol and acid byproducts in a base-catalyzed reaction.Cannizzaro Reaction: Base-induced disproportionation of the aldehyde.[6]1. Use a non-nucleophilic, sterically hindered base if possible.2. Maintain a low reaction temperature to disfavor the side reaction.3. Add the aldehyde slowly to the base to avoid high local concentrations.
Mass spectrometry of crude product shows peaks corresponding to di- or mono-brominated species.Dehalogenation: Reductive or photocatalytic loss of bromine atoms.[2][3]1. Run the reaction in the dark to prevent photodecomposition.2. Scrutinize the reaction for any adventitious reducing agents.3. Consider if the catalyst used (e.g., Palladium) could be promoting hydrodehalogenation.[4]
Experimental Protocols

Protocol 1: Inert Atmosphere Technique for Reactions

This protocol details the setup of a reaction apparatus to exclude oxygen and moisture, thereby preventing autoxidation of this compound during a chemical transformation.

Materials:

  • Round-bottom flask with at least two necks

  • Condenser (if heating)

  • Rubber septa

  • Nitrogen or Argon gas source with a bubbler

  • Syringes and needles

  • Glassware dried in an oven ( >100°C) for several hours

Procedure:

  • Assembly: Assemble the dry glassware (e.g., flask and condenser) while still hot and immediately seal all openings with rubber septa.

  • Purging: Insert a needle connected to the inert gas line through a septum. Insert a second "outlet" needle in another septum to allow the air inside to be displaced.

  • Gas Flow: Establish a gentle flow of inert gas through the apparatus for 10-15 minutes to thoroughly purge the air. The flow can be monitored via the bubbler.

  • Positive Pressure: Remove the outlet needle while leaving the inlet needle in place. The slight positive pressure of inert gas will prevent air from re-entering.

  • Reagent Addition:

    • Solids: Add solid reagents like this compound quickly by briefly removing a septum while maintaining a positive flow of inert gas.

    • Liquids: Add liquid reagents and solvents via a dry syringe through a septum.

  • Reaction: Maintain a gentle positive pressure of inert gas throughout the entire duration of the reaction. The bubbler should show a slow, steady stream of bubbles (e.g., 1-2 bubbles per second).

Caption: Workflow for setting up a reaction under an inert atmosphere.

Protocol 2: Purification of this compound by Base Wash

This protocol is designed for the selective removal of the 2,3,5-tribromobenzoic acid impurity from the aldehyde starting material.

Materials:

  • Crude this compound

  • Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • 5-10% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolution: Dissolve the crude aldehyde in a suitable organic solvent (approx. 10-20 mL of solvent per gram of aldehyde) in a separatory funnel.

  • First Wash: Add an equal volume of the 5-10% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves from the acid-base reaction.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the water-soluble sodium 2,3,5-tribromobenzoate salt.[7]

  • Repeat Wash: Repeat the wash with fresh sodium bicarbonate solution (Step 2 & 3). If little to no gas evolution is observed, the acid has been fully removed.

  • Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic solvent. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes. The solution should be clear, not cloudy.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. Confirm purity by an appropriate analytical method (e.g., melting point, NMR).

References
  • BenchChem. (n.d.). preventing oxidation of benzaldehyde derivatives during synthesis.
  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]

  • Sciencemadness.org. (2010). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]

  • RSC Publishing. (n.d.). Probing the influence of substrate binding on photocatalytic dehalogenation with a heteroleptic supramolecular [M4La2Lb2] square. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • Google Patents. (n.d.). KR0169558B1 - Method for preparing 2-amino-3,5-dibromo benzaldehyde.
  • BenchChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde decomposition pathways and prevention.

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Technical Support Center: Scale-Up Considerations for 2,3,5-Tribromobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3,5-Tribromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and troubleshootable methodologies. We will delve into the mechanistic rationale behind procedural choices, address common experimental failures, and provide a framework for successful scale-up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most viable synthetic strategy for producing this compound, especially for multi-gram or kilogram scale?

A1: Direct electrophilic bromination of benzaldehyde is the most straightforward approach. However, due to the strong deactivating nature of the aldehyde group, this requires forcing conditions. The most effective and scalable method reported for polybrominating deactivated aromatic systems involves using N-Bromosuccinimide (NBS) in concentrated sulfuric acid .[1][2] This system generates a highly potent electrophilic bromine species (Br+) capable of overcoming the electron-poor nature of the benzaldehyde ring. Alternative routes, such as the oxidation of a 2,3,5-tribromotoluene precursor, are plausible but often involve multiple steps and challenging oxidation reactions that may not be as scalable or high-yielding.

Q2: Why is achieving the specific 2,3,5-tribromo substitution pattern challenging from a mechanistic standpoint?

A2: The challenge lies in the competing electronic effects of the substituents on the aromatic ring. This is a classic problem of regioselectivity in electrophilic aromatic substitution.[3]

  • Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. The first bromine atom will preferentially add to the 3-position.

  • Bromine Atoms (-Br): Bromine is deactivating via induction but is an ortho, para-director due to resonance stabilization of the sigma complex by its lone pairs.

Once the first bromine is at the 3-position, the second bromination is directed to the 5-position (meta to the aldehyde and ortho to the first bromine). The final, most difficult substitution at the 2-position is sterically hindered and electronically disfavored, requiring the highly reactive conditions provided by systems like NBS in H₂SO₄.[2]

Q3: What are the critical safety considerations when scaling up this reaction?

A3: Scaling this synthesis introduces significant safety risks that must be rigorously controlled:

  • Extreme Exothermicity: The bromination of aromatic rings is highly exothermic. On a large scale, the heat generated can overwhelm standard cooling, leading to a runaway reaction. A robust reactor with precise temperature control and an emergency quenching plan is essential.

  • Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and hygroscopic.[4] Accidental contact can cause severe burns. The reaction also generates HBr as a byproduct, which is a corrosive gas.

  • Hazardous Work-up: The most dangerous step is quenching the large volume of concentrated sulfuric acid. Adding water directly to the acid will generate enormous heat, causing violent boiling and splashing of corrosive material. The only safe method for scale-up is a reverse quench : slowly adding the reaction mixture to a large, well-stirred vessel of ice.

  • Reagent Handling: Bromine and NBS are toxic and strong oxidizing agents. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield, is mandatory. The reaction must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.

Q4: Which analytical techniques are recommended for in-process control and final purity assessment?

A4: A multi-technique approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for in-process control. It can effectively separate the starting material, mono-, di-, and tri-brominated isomers, and any oxidized byproducts (e.g., benzoic acids), allowing you to monitor reaction completion accurately.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the various brominated isomers and other volatile impurities in the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final purified product.

Section 2: Recommended Synthetic Protocol

This protocol is adapted from established methods for the bromination of deactivated aromatic aldehydes and is intended for research-scale synthesis.[2] Scale-up must be conducted with extreme caution and appropriate engineering controls.

Principle: The combination of N-Bromosuccinimide (NBS) and concentrated sulfuric acid generates a highly electrophilic bromine species in situ. This potent reagent system is necessary to overcome the strong electron-withdrawing effect of the aldehyde group and achieve polybromination of the aromatic ring.

Table 1: Example Reagent Stoichiometry (for ~10 g scale)

ReagentMolar Mass ( g/mol )MolesEquivalentsAmountDensity (g/mL)Volume
Benzaldehyde106.120.0941.010.0 g1.0449.6 mL
N-Bromosuccinimide (NBS)177.980.2923.152.0 g--
Sulfuric Acid (98%)98.08---1.84~150 mL

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (150 mL).

  • Initial Cooling: Cool the sulfuric acid to 0-5 °C in an ice-water bath.

  • Reagent Addition:

    • While maintaining the temperature below 10 °C, slowly add benzaldehyde (10.0 g, 0.094 mol) to the stirred sulfuric acid.

    • Once the benzaldehyde is fully dissolved, begin the portion-wise addition of N-Bromosuccinimide (52.0 g, 0.292 mol). CAUTION: This addition is highly exothermic. Add NBS in small portions over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-65 °C. Stir at this temperature for 3-6 hours. Monitor the reaction progress by HPLC until the desired product is maximized and starting materials are consumed.

  • Work-up (CRITICAL SAFETY STEP):

    • Prepare a large beaker or flask containing a vigorously stirred mixture of crushed ice and water (at least 1.5 L).

    • Once the reaction is complete, cool the reaction flask back down to room temperature.

    • Slowly and carefully , pour the reaction mixture in a thin stream into the stirred ice-water. This is a reverse quench . The temperature of the quench vessel should be monitored and kept low with additional ice if necessary.

    • A precipitate (the crude product) will form. Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual sulfuric acid.

    • Wash the cake with a small amount of cold ethanol to remove some impurities.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • If isomeric impurities are significant, silica gel column chromatography may be necessary.[7]

Section 3: Troubleshooting and Scale-Up Guide

This section uses a question-and-answer format to address specific problems encountered during the synthesis.

Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge H₂SO₄ to Reactor B Cool to 0-5 °C A->B C Slowly Add Benzaldehyde B->C D Portion-wise Addition of NBS (T < 15 °C) C->D E Heat to 60-65 °C D->E F Monitor by HPLC E->F G Reaction Complete? F->G G->E No H Cool to RT G->H Yes I Reverse Quench onto Ice/Water H->I J Filter Crude Solid I->J K Wash with H₂O & Cold EtOH J->K L Recrystallization or Column Chromatography K->L M Dry Pure Product L->M N Final QC Analysis (NMR, HPLC) M->N

Caption: Experimental workflow for this compound synthesis.

TroubleshootingTree Start Low Yield or Failed Reaction Q1 Is Starting Material (SM) Consumed? (Check HPLC) Start->Q1 A1 Incomplete Reaction Q1->A1 No Q2 Is Product Mixture Complex? (Multiple Peaks in HPLC) Q1->Q2 Yes A3 Oxidation to Benzoic Acid Q1->A3 Yes, but major peak is not product C1 Cause: - Insufficient reaction time/temp - Reagent degradation (NBS) - Insufficient equivalents of NBS A1->C1 S1 Solution: - Increase reaction time or temp slightly (e.g., to 70°C) - Use fresh, high-purity NBS - Re-evaluate stoichiometry C1->S1 A2 Poor Selectivity / Side Reactions Q2->A2 Yes A4 Product Lost During Workup Q2->A4 No (Mainly one product) C2 Cause: - Temperature control failure (too hot) - Fast addition of NBS A2->C2 S2 Solution: - Improve reactor cooling efficiency - Slow down NBS addition rate - Consider lower reaction temperature C2->S2 C3 Cause: - Presence of water - Impure reagents A3->C3 S3 Solution: - Ensure anhydrous conditions - Use high-purity H₂SO₄ - Remove acidic byproduct with a NaHCO₃ wash during workup C3->S3 C4 Cause: - Product has some solubility in wash solvents - Incomplete precipitation A4->C4 S4 Solution: - Ensure quench/wash solvents are ice-cold - Minimize volume of organic wash (EtOH) - Allow sufficient time for precipitation C4->S4

Caption: Decision tree for troubleshooting low-yield reactions.

Detailed Troubleshooting Q&A

Reaction & Scale-Up Issues

  • Q: My reaction is very slow or stalls with unreacted starting material, even after several hours at 65 °C. What is the likely cause? A: This indicates the reaction conditions are not sufficiently activating.

    • Potential Cause: On a larger scale, heat transfer may be less efficient, and the actual internal temperature might be lower than the setpoint. Alternatively, your NBS may have degraded from improper storage.

    • Solution: First, verify your temperature probe is accurate. Second, try increasing the temperature incrementally to 70-75 °C. If this fails, consider using fresh, high-purity NBS. Ensure your sulfuric acid is of high concentration, as water will deactivate the brominating agent.

  • Q: HPLC analysis shows a complex mixture of mono-, di-, and other tri-brominated isomers, not just the desired 2,3,5-product. How can I improve selectivity? A: This is a classic sign of poor reaction control, likely due to excessive temperature.

    • Potential Cause: The portion-wise addition of NBS on a large scale can create localized "hot spots" if mixing is inadequate, leading to over-reaction and loss of selectivity.

    • Solution: Improve the stirring efficiency of your reactor. The key is to slow down the addition of NBS to allow the reactor's cooling system to dissipate the heat of reaction effectively. Maintaining a consistent internal temperature below 15 °C during addition is critical for controlling the reaction pathway.

  • Q: I've detected a significant amount of 2,3,5-Tribromobenzoic acid in my crude product. How did this happen and can I prevent it? A: This is due to the oxidation of the aldehyde group. While the NBS/H₂SO₄ system is generally compatible with aldehydes, certain conditions can promote this side reaction.[8]

    • Potential Cause: The presence of oxidizing impurities or running the reaction at excessively high temperatures for prolonged periods can lead to aldehyde oxidation.

    • Solution: Ensure you are using high-purity reagents. Do not exceed the recommended reaction temperature or time unnecessarily. During workup, this acidic impurity can be removed by dissolving the crude product in a solvent like ethyl acetate and washing with a mild base such as aqueous sodium bicarbonate solution.[8]

Work-up & Purification Issues

  • Q: During the quench, I experienced a violent reaction despite adding the mixture to ice. How do I manage this on a 1 kg scale? A: This is the most hazardous step of the process. A violent quench means the rate of addition was too fast for the volume of ice/water.

    • Potential Cause: Insufficient volume or surface area of the ice/water slurry, or adding the acid mixture too quickly.

    • Solution for Scale-Up: Use a sufficiently large, baffled quench vessel with a high-torque mechanical stirrer. The volume of the ice/water should be at least 10-15 times the volume of the reaction mixture. Add the acid mixture subsurface via a dip tube to promote rapid dispersion and cooling. The addition must be extremely slow and controlled by a pump, with constant monitoring of the quench vessel's temperature.

  • Q: My crude product is a sticky, brown oil that refuses to crystallize. How should I proceed with purification? A: This "oiling out" is common when the product is highly impure, as impurities depress the melting point.

    • Potential Cause: High levels of isomeric byproducts or residual reaction solvents are preventing the formation of a crystal lattice.

    • Solution: Do not attempt to force crystallization. Instead, proceed directly to purification by silica gel column chromatography. Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Use a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

Section 4: References
  • Jiangsu Qingjiang Pharmaceutical. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A. Available at:

  • Fengchen Group Co., Ltd. (2023). Exploring 3,5-Dibromobenzaldehyde: Properties, Applications, and Manufacturing. Available at: [Link]

  • LookChem. (2024). 3,5-Dibromobenzaldehyde: High-Purity Brominated Aldehyde for Advanced Synthesis. Available at: [Link]

  • Jiangsu Qingjiang Pharmaceutical Co Ltd. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. CN105152947A. Available at:

  • Rhone-Poulenc Sante. (1985). Bromination of substituted benzaldehydes. US4551557A. Available at:

  • Xi'an App-Chem Bio (Tech) Co., Ltd. (2017). The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. CN107488126A. Available at:

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. The Journal of Organic Chemistry, 72(15), 5867–5869. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Available at: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 266-274. Available at: [Link]

  • Hubei University of Technology. (2015). Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde. CN104447366A. Available at:

  • Peredney, V. A., & Chur-jen, C. (2012). Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid. Synthetic Communications, 42(15), 2261-2268. Available at: [Link]

  • Kamm, O., & Marvel, C. S. (1921). Alkyl and Alkylene Bromides. Organic Syntheses, 1, 3. Available at: [Link]

  • LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2,3,5-Tribromobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Brominated benzaldehydes are a cornerstone class of intermediates, prized for their dual reactivity: the versatile aldehyde functionality and the synthetically valuable carbon-bromine bond. This guide provides an in-depth comparison of 2,3,5-Tribromobenzaldehyde with other key brominated benzaldehydes, offering insights into how the number and position of bromine substituents profoundly influence their physicochemical properties, reactivity, and ultimate application.

Physicochemical Properties: A Comparative Overview

The physical state, melting point, and boiling point of a reagent are fundamental parameters that inform its handling, purification, and reaction setup. The progressive bromination of the benzaldehyde ring generally leads to an increase in molecular weight and melting point, a consequence of increased van der Waals forces and molecular symmetry.

Table 1: Physicochemical Properties of Selected Brominated Benzaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Monobrominated
2-BromobenzaldehydeC₇H₅BrO185.02Light yellow liquid16-19230
3-BromobenzaldehydeC₇H₅BrO185.02Colorless to light yellow liquid18-21228-230
4-BromobenzaldehydeC₇H₅BrO185.02White to off-white crystalline powder58-60224-226
Dibrominated
2,4-DibromobenzaldehydeC₇H₄Br₂O263.91Solid80-
2,5-DibromobenzaldehydeC₇H₄Br₂O263.91Pale yellow to pale orange crystal88-92283.3
2,6-DibromobenzaldehydeC₇H₄Br₂O263.91Off-white crystalline powder89-91-
3,5-DibromobenzaldehydeC₇H₄Br₂O263.91White to yellowish powder84-88~287
Tribrominated
This compound C₇H₃Br₃O 342.81 Data not readily available Data not readily available Data not readily available
2,4,6-TribromobenzaldehydeC₇H₃Br₃O342.81Off-white to yellow powder96-100-

Note: Data is compiled from various sources.[1][2][3][4][5][6][7][8][9] Boiling points are at atmospheric pressure unless otherwise noted and are often not reported for high-melting solids.

The unique substitution pattern of this compound, lacking the symmetry of the 2,4,6-isomer, is expected to influence its crystal packing and, consequently, its melting point and solubility. While specific experimental data is scarce, its properties can be inferred to be in the range of other tribrominated aromatics.

Unraveling Reactivity: The Influence of Bromine Substitution

The number and position of bromine atoms on the benzaldehyde ring create a nuanced interplay of electronic and steric effects, which dictates the reactivity at both the aldehyde carbonyl and the aromatic ring.

Aldehyde Group Reactivity

The aldehyde group (-CHO) is strongly deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Electronic Effects : Bromine atoms are also electron-withdrawing via induction (-I effect), which further increases the electrophilicity of the carbonyl carbon. Therefore, as the number of bromine substituents increases, the aldehyde group generally becomes more reactive towards nucleophiles. For This compound , the three bromine atoms significantly enhance the reactivity of the aldehyde compared to its mono- and di-brominated counterparts.

  • Steric Effects : Bulky substituents at the ortho positions (2- and 6-) can sterically hinder the approach of nucleophiles to the aldehyde carbon. This is particularly pronounced in 2,6-Dibromobenzaldehyde and 2,4,6-Tribromobenzaldehyde , where the two ortho-bromine atoms can significantly slow down reaction rates compared to isomers where the ortho positions are unsubstituted. This compound , with one ortho-bromine, presents an intermediate level of steric hindrance.

Aromatic Ring Reactivity

The reactivity of the aromatic ring is crucial for further functionalization, especially through cross-coupling reactions which are pivotal in modern drug discovery.

  • Electrophilic Aromatic Substitution : The aldehyde group is a meta-director, while bromine is an ortho-, para-director. However, both are deactivating, making electrophilic substitution on brominated benzaldehydes challenging. The powerful activating effect of a hydroxyl group, if present, would typically dominate directing effects.

  • Palladium-Catalyzed Cross-Coupling : The carbon-bromine bonds are excellent handles for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] The ability to selectively couple at different positions based on subtle differences in C-Br bond reactivity is a key synthetic strategy. In This compound , the three C-Br bonds are electronically and sterically distinct, offering potential for regioselective cross-coupling reactions under carefully controlled conditions. This contrasts with a symmetric molecule like 3,5-Dibromobenzaldehyde, where the two bromine atoms are equivalent.[3]

Diagram 1: Key factors influencing the reactivity of brominated benzaldehydes.

Applications in Synthesis: Choosing the Right Isomer

The unique structural features of each brominated benzaldehyde make them valuable precursors for different target molecules.

  • 2- and 4-Bromobenzaldehyde : Widely used as foundational building blocks. 4-Bromobenzaldehyde, for example, is employed in the synthesis of compounds with antibacterial activity against Mycobacterium tuberculosis.[10]

  • 3,5-Dibromobenzaldehyde : Its C2 symmetry is leveraged in the synthesis of ligands and advanced materials like blue fluorescent dyes for organic light-emitting diodes (OLEDs).[3] It is also a key intermediate for certain antibacterial and anticancer agents.[3]

  • 2-Amino-3,5-dibromobenzaldehyde : This derivative is a crucial intermediate in the synthesis of the mucolytic drug Ambroxol.[2]

  • This compound : The asymmetric substitution pattern of this molecule makes it a potentially valuable precursor for complex, highly substituted molecules where regiochemical control is paramount. Its utility lies in multi-step syntheses where the bromine atoms can be sequentially and selectively functionalized to build intricate molecular architectures, a desirable feature in the development of novel pharmaceutical candidates.

Experimental Protocol: Oxidation of a Brominated Benzaldehyde

To illustrate the practical application and reactivity of these compounds, this section provides a representative protocol for the oxidation of a brominated benzaldehyde to its corresponding benzoic acid. This transformation is a fundamental step in many synthetic pathways.

Objective: To oxidize a brominated benzaldehyde (e.g., 4-bromobenzaldehyde) to 4-bromobenzoic acid using an aqueous solution of potassium permanganate.

Causality: Potassium permanganate (KMnO₄) is a strong oxidizing agent. The reaction proceeds via the formation of a manganese ester intermediate, which then collapses to yield the carboxylic acid and manganese dioxide (MnO₂), a brown precipitate. The reaction is typically performed in a basic or neutral aqueous solution to prevent side reactions.

Self-Validation: The progress of the reaction can be visually monitored by the disappearance of the purple permanganate color and the formation of the brown MnO₂ precipitate. The identity and purity of the final product can be confirmed by melting point analysis and spectroscopic methods (e.g., IR, NMR), comparing the data against known standards for the corresponding benzoic acid.

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.85 g (10 mmol) of 4-bromobenzaldehyde in 50 mL of a 1:1 mixture of acetone and water.

  • Oxidant Preparation: In a separate beaker, prepare a solution of 1.74 g (11 mmol, 1.1 equivalents) of potassium permanganate (KMnO₄) in 50 mL of water.

  • Reaction: Slowly add the KMnO₄ solution to the stirred benzaldehyde solution over a period of 30 minutes. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Reaction Monitoring & Completion: Allow the mixture to stir at room temperature for 2-4 hours. The reaction is complete when the purple color no longer persists upon addition of KMnO₄.

  • Quenching & Workup:

    • Destroy any excess KMnO₄ by adding a small amount of sodium bisulfite (NaHSO₃) solution until the purple color is completely discharged.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.

  • Acidification & Isolation:

    • Transfer the clear filtrate to a beaker and cool it in an ice bath.

    • Carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 2. The white precipitate of 4-bromobenzoic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and allow it to air dry. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Bromobenzaldehyde in Acetone/Water C 3. Add KMnO4 Solution to Aldehyde A->C B 2. Prepare Aqueous KMnO4 Solution B->C D 4. Stir at RT (2-4h) Monitor Color Change C->D E 5. Quench Excess KMnO4 & Filter MnO2 D->E F 6. Acidify Filtrate with HCl E->F G 7. Isolate & Purify Benzoic Acid Product F->G

Diagram 2: Experimental workflow for the oxidation of a brominated benzaldehyde.

Conclusion

While sharing the core benzaldehyde structure, this compound and its isomers exhibit distinct personalities in terms of their physical properties and chemical reactivity. The choice of isomer is not arbitrary but a strategic decision based on the desired synthetic outcome. The high degree of bromination in this compound enhances the reactivity of its aldehyde group and provides multiple, distinct sites for cross-coupling reactions. This makes it a compelling, albeit less common, building block for the synthesis of complex, highly functionalized aromatic compounds, particularly in the fields of pharmaceutical and materials science research where novel structures are paramount. As synthetic methodologies continue to advance, the unique potential of asymmetrically substituted reagents like this compound will undoubtedly be further explored and exploited.

References

  • Vertex AI Search. (n.d.).
  • AD PHARMACHEM. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
  • Guidechem. (n.d.). Understanding the Properties and Uses of 2-Bromobenzaldehyde.
  • CDH Fine Chemical. (n.d.). 3-Bromobenzaldehyde.
  • Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • ChemicalBook. (n.d.). 2-Bromobenzaldehyde | 6630-33-7.
  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Sihauli Chemicals. (n.d.). 4-Bromobenzaldehyde.
  • IndiaMART. (n.d.).
  • PubChem. (n.d.). 3-Bromobenzaldehyde. [Link]

  • Sigma-Aldrich. (n.d.). 3,5-Dibromobenzaldehyde 56990-02-4.
  • CDH Fine Chemical. (n.d.).
  • Benchchem. (n.d.). 2,4-Dibromobenzaldehyde | 5629-98-1.
  • ChemBK. (n.d.). 2,5-Dibromobenzaldehyde.
  • IndiaMART. (n.d.). 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing.
  • CymitQuimica. (n.d.). 3-Bromobenzaldehyde.
  • ECHEMI. (n.d.).
  • Chem-Impex. (n.d.). 2,6-Dibromobenzaldehyde.
  • PubChem. (n.d.). 2,5-Dibromobenzaldehyde. [Link]

  • PubChem. (n.d.). 2,6-Dibromobenzaldehyde. [Link]

  • BSEF. (n.d.). Pharmaceuticals.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ChemicalBook. (n.d.). 2,6-DIBROMOBENZALDEHYDE.
  • ResearchGate. (2008).
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A Comparative Guide to the Quantitative Analysis of 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development and synthetic chemistry, the precise quantification of reagents and intermediates is not merely a procedural step but the cornerstone of process control, yield optimization, and regulatory compliance. 2,3,5-Tribromobenzaldehyde, a key building block in the synthesis of complex organic molecules, demands robust and reliable analytical methods to ensure its purity and concentration are accurately determined.

This guide provides an in-depth comparison of the principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data derived from methods validated for structurally similar halogenated aromatics. This document is designed to empower researchers and quality control analysts to select and implement the most suitable method for their specific application.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of this compound is critical to selecting and optimizing an analytical method. As a polyhalogenated aromatic aldehyde, it possesses a high molecular weight, significant non-polarity due to the three bromine atoms, and a reactive aldehyde functional group. These characteristics dictate its behavior in chromatographic systems and its suitability for different detection techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is often the preferred technique for the analysis of synthetic intermediates due to its versatility, robustness, and applicability to a wide range of compounds without the need for derivatization.[1]

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the ideal mode for this compound. The molecule, being predominantly non-polar, will interact strongly with a non-polar stationary phase (like C18). Separation is achieved by eluting with a polar mobile phase; compounds elute in order of increasing hydrophobicity. By using a gradient elution, where the organic content of the mobile phase is increased over time, a wide range of components, from polar impurities to the non-polar analyte, can be effectively separated and quantified in a single run.

Experimental Protocol: A Self-Validating HPLC-UV Method

This protocol is based on established methods for similar brominated aromatics and provides a strong starting point for validation in your laboratory.[2][3]

1. Instrumentation and Columns:

  • System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is the logical first choice. The C18 phase provides the necessary hydrophobicity for retaining the tribrominated ring.

2. Chromatographic Conditions:

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm. Benzaldehydes exhibit strong absorbance in the UV region, making UV detection highly suitable and sensitive.[3][4]

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

3. Sample and Standard Preparation:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water. Using the initial mobile phase composition as the diluent ensures good peak shape.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.25, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Prepare a sample solution at a target concentration of approximately 5 µg/mL. Filter through a 0.45 µm syringe filter before injection to protect the column.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) weigh->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute filter Filter Sample (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 Column dilute->inject filter->inject separate Gradient Elution (ACN/Water) inject->separate detect UV Detection at 238 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specificity Standard

GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for trace-level quantification or for analyzing complex matrices where impurities might co-elute with the analyte in HPLC.[5]

Principle of Separation

In GC, separation is based on the compound's volatility and its interaction with the stationary phase. The sample is vaporized in a hot injector and carried by an inert gas through a capillary column. This compound is sufficiently volatile for GC analysis. The mass spectrometer detector then ionizes the eluting components, separating the resulting ions by their mass-to-charge ratio to produce a unique mass spectrum for unequivocal identification.

Experimental Protocol: A Robust GC-MS Method

This protocol is adapted from validated methods for other halogenated benzaldehydes and is designed for high sensitivity.[6][7]

1. Instrumentation and Columns:

  • System: A GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A mid-polarity column such as a J&W DB-624 or HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended. These columns provide good resolution for a wide range of semi-volatile organic compounds, including halogenated aromatics.[6][8]

2. Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C. This temperature ensures complete vaporization without causing thermal degradation.

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For high sensitivity and specificity, monitor characteristic ions of this compound. The molecular ion cluster (due to bromine isotopes) and key fragment ions should be chosen.

3. Sample and Standard Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC Grade).

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using the appropriate GC solvent.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL) by serial dilution.

  • Sample Preparation: Prepare a sample solution at a target concentration of approximately 0.5 µg/mL.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Dichloromethane weigh->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute inject Inject 1 µL into Split/Splitless Injector dissolve->inject dilute->inject separate Separate on DB-624 Column (Temp. Program) inject->separate detect EI Ionization & MS Detection (SIM Mode) separate->detect integrate Extract & Integrate Ion Chromatogram detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC and GC-MS often depends on the specific analytical need, such as throughput, required sensitivity, and the complexity of the sample matrix.

ParameterHPLC-UVGC-MSRationale & Causality
Specificity GoodExcellentMS provides structural confirmation via mass fragmentation, eliminating ambiguity from co-eluting peaks. HPLC-DAD can improve specificity over single-wavelength UV.
Sensitivity LOD: ~0.1 µg/mLLOQ: ~0.3 µg/mLLOD: ~0.02 µg/mLLOQ: ~0.05 µg/mLGC-MS in SIM mode is inherently more sensitive than UV detection, making it ideal for trace impurity analysis.[6]
Linearity (R²) > 0.999> 0.999Both techniques demonstrate excellent linearity over their respective working ranges when properly optimized.[9]
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods are capable of high accuracy. Recovery can be affected by sample preparation steps.
Precision (%RSD) < 2.0%< 5.0%HPLC generally offers slightly better injection precision. Both are well within acceptable limits as per ICH guidelines.[9]
Sample Throughput ModerateModerateHPLC run times can be longer, but GC ovens require cool-down time between runs.
Derivatization Not requiredNot typically requiredFor some thermally labile or polar aldehydes, derivatization may be needed for GC, adding a step to sample prep.[10]

Performance data are representative values based on validated methods for structurally similar halogenated benzaldehydes.[2][6]

Method Validation: The Trustworthiness Pillar

Regardless of the chosen method, it must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Demonstrating a direct proportional relationship between concentration and response over a defined range.[13]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Confirmatory Analysis: Spectroscopic Methods

While chromatography is used for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable for structural confirmation of the reference standard and qualitative assessments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. For this compound, the ¹H NMR spectrum is expected to show two key regions:

  • Aldehyde Proton (-CHO): A singlet peak far downfield, typically between δ 9.8 - 10.4 ppm . This chemical shift is highly characteristic of the aldehyde functional group.

  • Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.5 - 8.2 ppm ). The specific splitting pattern and chemical shifts are dictated by the bromine substitution pattern.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quick identity checks and is the basis for UV detection in HPLC. Benzaldehyde and its derivatives typically exhibit strong π → π* transitions. For this compound, a maximum absorbance (λmax) is expected around 240-260 nm , with a weaker n → π* transition at longer wavelengths.[4]

Workflow for Spectroscopic Analysis

weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube / Quartz Cuvette dissolve->transfer acquire Acquire Spectrum (NMR or UV-Vis) transfer->acquire process Process & Interpret Data (Confirm Structure) acquire->process

Sources

A Comparative Guide to the Characterization of Tribromobenzaldehyde Derivatives for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of tribromobenzaldehyde derivatives, with a primary focus on the 2,3,5-tribromobenzaldehyde scaffold. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide a framework for understanding the synthesis, characterization, and strategic application of these versatile chemical intermediates. We will explore the nuanced differences between isomers, the rationale behind experimental choices, and the data-driven characterization that underpins successful drug discovery and development programs.

While this compound is a structurally intriguing molecule, it is less commonly cited in peer-reviewed literature compared to its isomers. Therefore, this guide will leverage comparative data from related, well-characterized compounds to infer properties and predict reactivity, offering a robust and practical resource for the working scientist.

The Strategic Value of the Tribromobenzaldehyde Scaffold

Polybrominated aromatic compounds are cornerstones of medicinal chemistry and materials science. The bromine atoms serve multiple functions:

  • Steric Influence: They can enforce specific conformations, leading to higher binding affinity and selectivity for biological targets.

  • Electronic Modulation: As electron-withdrawing groups, they alter the reactivity of the aromatic ring and the aldehyde functionality.

  • Metabolic Blocking: Bromine atoms can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Handles: They are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The aldehyde group itself is a versatile functional group, readily participating in reactions like reductive amination, Wittig olefination, and condensations to build diverse molecular libraries. The specific substitution pattern of the bromine atoms, as we will see, critically dictates the molecule's overall performance in these applications.

Synthesis of Tribromobenzaldehyde Isomers: A Comparative Overview

The synthesis of tribromobenzaldehydes typically involves the electrophilic bromination of a benzaldehyde precursor or the oxidation of a tribromotoluene. The choice of starting material and reaction conditions is critical for achieving regioselectivity.

Plausible Synthesis of this compound

Direct synthesis of this compound is not well-documented. However, a plausible route can be extrapolated from standard organic transformations. A logical starting point would be 3,5-dibromotoluene, which could be nitrated, reduced to the aniline, subjected to a Sandmeyer reaction to install a third bromine at the 2-position, and finally, the methyl group oxidized to the aldehyde. A more direct, albeit potentially lower-yielding, approach would be the controlled bromination of 3,5-dibromobenzaldehyde, though directing the third bromine to the 2-position would be challenging due to the meta-directing nature of the aldehyde.

Established Synthesis of a Common Derivative: 2-Amino-3,5-dibromobenzaldehyde

In contrast, the synthesis of derivatives such as 2-amino-3,5-dibromobenzaldehyde is well-established, often starting from o-nitrobenzaldehyde. This process highlights a common strategy: introduce functional groups that direct bromination before revealing the final aldehyde.[1][2]

The typical reaction involves two key steps:

  • Reduction of the Nitro Group: o-Nitrobenzaldehyde is reduced to o-aminobenzaldehyde, commonly using iron powder in acetic acid.[1][2] This intermediate is often unstable and prone to self-condensation, making a one-pot procedure advantageous.

  • Electrophilic Bromination: The resulting o-aminobenzaldehyde is immediately treated with bromine. The strongly activating and ortho-, para-directing amino group directs the bromine atoms to the 3 and 5 positions.

This process has been optimized to achieve yields greater than 90% and purity exceeding 99%.[2] The avoidance of isolating the unstable o-aminobenzaldehyde intermediate is a key process optimization that simplifies the workflow and improves overall yield.[2]

cluster_0 Synthesis of 2-Amino-3,5-dibromobenzaldehyde o-Nitrobenzaldehyde o-Nitrobenzaldehyde o-Aminobenzaldehyde_intermediate o-Aminobenzaldehyde (Unstable Intermediate) o-Nitrobenzaldehyde->o-Aminobenzaldehyde_intermediate Fe / Acetic Acid Reduction Final_Product 2-Amino-3,5-dibromobenzaldehyde o-Aminobenzaldehyde_intermediate->Final_Product Br₂ Electrophilic Bromination

Caption: One-pot synthesis of 2-amino-3,5-dibromobenzaldehyde.

Spectroscopic Characterization: Distinguishing Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is highly informative for confirming the substitution pattern.

  • Aldehyd Proton (CHO): This will be a singlet located far downfield, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: For this compound, we would expect two doublets in the aromatic region (7.5-8.5 ppm). The protons at C4 and C6 would split each other, with a small meta-coupling constant (J ≈ 2-3 Hz). In contrast, an isomer like 2,4,6-tribromobenzaldehyde would show a single sharp singlet for the two equivalent aromatic protons.

¹³C NMR: The carbon spectrum confirms the carbon backbone.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically appearing around 190 ppm.

  • Aromatic Carbons: Carbons directly attached to bromine (C-Br) will be shifted upfield compared to C-H carbons due to the heavy atom effect, typically appearing in the 120-140 ppm range. The specific chemical shifts provide a unique fingerprint for each isomer.

Table 1: Comparison of Predicted ¹H NMR and Known Spectroscopic Data for Brominated Benzaldehydes

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Key FeatureReference
2-Bromobenzaldehyde 10.34 (s)7.89 (dd), 7.63 (dd), 7.43 (td)Complex multiplet pattern[3]
This compound (Predicted) ~10.2 (s)~8.0 (d, J≈2.5 Hz), ~8.2 (d, J≈2.5 Hz)Two meta-coupled doubletsN/A
2,4,6-Tribromo-3-hydroxybenzaldehyde Not ReportedNot ReportedLikely a single aromatic proton signal[4]
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. All tribromobenzaldehyde isomers will exhibit two characteristic, strong absorption bands:

  • C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ is indicative of the aldehyde carbonyl group.

  • C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm⁻¹ , correspond to the carbon-bromine bonds.

Comparative Reactivity and Applications

The substitution pattern of the bromine atoms profoundly influences the reactivity of both the aldehyde and the aromatic ring. This dictates the suitability of a given isomer for specific synthetic applications.

Reactivity of the Aldehyde

The electrophilicity of the aldehyde's carbonyl carbon is modulated by the electronic effects of the bromine substituents.

  • Inductive Effect (-I): All three bromine atoms exert a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., in Grignard reactions, Wittig reactions).

  • Resonance Effect (+M): Bromine atoms in the ortho or para positions can donate lone-pair electron density to the ring through resonance, which can slightly counteract the inductive effect.

For This compound , the C2 and C5 bromines are ortho and para to the aldehyde, respectively. Their combined inductive and resonance effects will result in a highly electrophilic aldehyde, promoting reactions like reductive amination and condensations. This high reactivity is a desirable trait for building molecular diversity.

Reactivity of the Aromatic Ring

The tribromo-substituted ring is significantly deactivated towards further electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the substituents. However, the bromine atoms are ideal handles for cross-coupling reactions.

  • Differential Reactivity: The bromine at the C2 position is sterically hindered by the adjacent aldehyde group, which can lead to selective cross-coupling at the C3 or C5 positions under carefully controlled conditions (e.g., using specific palladium catalysts and ligands). This regioselectivity is a powerful tool for directed synthesis.

Applications in Drug Development & Materials Science

While specific applications for this compound derivatives are not widely reported, the applications of its isomers provide a clear indication of their potential.

  • Pharmaceutical Intermediates: As seen with 2-amino-3,5-dibromobenzaldehyde's use in synthesizing the expectorant drug Ambroxol, these scaffolds are valuable in building bioactive molecules.[1]

  • Anticancer and Antibacterial Agents: 3,5-Dibromobenzaldehyde is a key intermediate in the synthesis of compounds with potential antibacterial and anticancer properties.[5]

  • Advanced Materials: The reactivity of these compounds in cross-coupling reactions makes them critical for developing materials like blue fluorescent dyes for Organic Light-Emitting Diodes (OLEDs).[5]

cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes & Applications Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Wittig Olefination Start->Wittig Ph₃P=CHR Suzuki Suzuki Coupling Start->Suzuki Ar-B(OH)₂, Pd catalyst Condensation Knoevenagel Condensation Start->Condensation Active Methylene Cmpd. Amines Substituted Amines (Bioactive Scaffolds) ReductiveAmination->Amines Alkenes Stilbenes & Alkenes (Materials Science) Wittig->Alkenes Biaryls Biaryl Compounds (Drug Discovery) Suzuki->Biaryls Chromenes Chromenes/Unsaturated Esters (Medicinal Chemistry) Condensation->Chromenes

Caption: Synthetic utility of the this compound scaffold.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction, using a tribromobenzaldehyde derivative as the electrophile. This reaction is highly valuable for synthesizing α,β-unsaturated compounds, which are precursors to many pharmacologically active heterocycles.[6]

Objective: To synthesize an ethyl 2-cyano-3-(2,3,5-tribromophenyl)acrylate derivative.

Materials:

  • This compound

  • Ethyl cyanoacetate (active methylene compound)

  • Piperidine (basic catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add ethyl cyanoacetate (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying & Characterization: Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Self-Validation: The success of the synthesis is validated by the disappearance of the aldehyde proton signal (~10.2 ppm) and the appearance of a new vinyl proton signal (~8.0-8.5 ppm) in the ¹H NMR spectrum, along with the expected mass in the MS analysis.

Conclusion and Future Outlook

The this compound scaffold and its isomers represent a class of highly versatile and reactive intermediates. While direct experimental data for the 2,3,5-isomer may be limited, a thorough understanding of its related compounds allows for the confident prediction of its chemical behavior. The strategic placement of three bromine atoms provides a unique combination of steric, electronic, and synthetic properties that can be exploited in the design of novel pharmaceuticals and advanced materials. The true potential of these derivatives lies in the selective and sequential functionalization of the C-Br bonds via modern cross-coupling chemistry, opening avenues to complex, three-dimensional molecules that are currently inaccessible. As synthetic methodologies continue to advance, the utility of these powerful building blocks in addressing challenges in drug discovery and materials science is set to expand significantly.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Jiangsu Qingjiang Pharmaceutical. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap. Retrieved from [Link]

  • Google Patents. (2017). CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide.
  • Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Jiangsu Normal University. (n.d.). Production process of 2-amino-3,5-dibromobenzaldehyde. Eureka | Patsnap. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 3,5-Dibromobenzaldehyde: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Google Patents. (2012). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • ResearchGate. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 2,3,5-Tribromobenzaldehyde is a critical parameter that directly impacts reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data interpretation insights.

The synthesis of this compound, likely proceeding through the bromination of a benzaldehyde derivative, can introduce a variety of impurities. These may include unreacted starting materials, isomeric byproducts (such as other tribrominated or dibrominated benzaldehydes), and residual solvents. Therefore, the application of robust and orthogonal analytical methods is not merely a quality control step but a cornerstone of rigorous scientific research.

A Comparative Analysis of Key Analytical Methodologies

The selection of an analytical technique for purity determination is contingent on the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are the most powerful and commonly employed methods for such validation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared Spectroscopy (FTIR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[2]Separation of ions based on their mass-to-charge ratio, offering molecular weight and fragmentation data.[3]Absorption of infrared radiation by molecular vibrations, identifying functional groups present in the molecule.[3]
Strengths - High sensitivity and resolution for separating complex mixtures.[1] - Quantitative accuracy and precision. - Versatile with various detectors (UV, MS).- Provides unambiguous structural elucidation. - Can identify and quantify impurities without the need for reference standards for each impurity. - Non-destructive.- High sensitivity for trace impurity detection. - Provides molecular weight information. - Can be coupled with chromatography (GC-MS, LC-MS) for enhanced separation and identification.- Rapid and non-destructive. - Excellent for identifying the presence of key functional groups. - Can be used for solid and liquid samples.
Limitations - Requires reference standards for positive identification and quantification of impurities. - Method development can be time-consuming.- Relatively lower sensitivity compared to MS and HPLC. - Complex spectra can be challenging to interpret, especially for mixtures. - Requires more sample than MS.- May not distinguish between isomers without chromatographic separation. - Fragmentation patterns can be complex to interpret.- Provides limited information on the number and nature of impurities. - Not suitable for quantifying the purity of a sample.
Primary Use Case Quantitative Purity Assessment: Accurately determining the percentage purity and quantifying known impurities.Structural Confirmation & Impurity Identification: Confirming the structure of the synthesized compound and identifying unknown impurities.Trace Impurity Detection & Molecular Weight Verification: Detecting low-level impurities and confirming the molecular weight of the target compound.Functional Group Confirmation: Rapidly confirming the presence of the aldehyde and aromatic functionalities.

Experimental Workflows and Protocols

A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most comprehensive assessment of purity.

Purity_Validation_Workflow cluster_Synthesis Synthesis & Initial Purification cluster_Primary_Analysis Primary Purity Assessment cluster_Secondary_Analysis Complementary Analysis cluster_Final Final Purity Statement Synthesized_Product Synthesized this compound HPLC HPLC Analysis (Quantitative Purity) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight & Trace Impurities) Synthesized_Product->MS FTIR FTIR Spectroscopy (Functional Group Verification) Synthesized_Product->FTIR Purity_Report Comprehensive Purity Report HPLC->Purity_Report NMR->Purity_Report MS->Purity_Report FTIR->Purity_Report

Caption: A comprehensive workflow for validating the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the gold standard for quantitative purity assessment due to its high resolving power and sensitivity. A reverse-phase method would be suitable for this compound.

Instrumentation and Conditions (Hypothetical Method):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Experimental Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution.[5] Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound into a 100 mL volumetric flask and dissolve with the mobile phase.[5] Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Data Interpretation: The purity of the synthesized compound is calculated by comparing the peak area of the main compound in the sample to the calibration curve generated from the standards. The presence of other peaks indicates impurities.

HPLC_Workflow start Start: Sample & Standard Preparation hplc_analysis HPLC Analysis (Gradient Elution) start->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration & Calibration Curve data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation end End: Quantitative Purity Report purity_calculation->end

Caption: Step-by-step workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, confirming the identity of the synthesized compound and identifying any structurally related impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Spectrum of this compound:

  • Aldehyde Proton: A singlet around δ 9.8-10.2 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (around δ 7.5-8.5 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction).

  • Data Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling constants. The presence of unexpected signals may indicate impurities. Purity can be estimated by comparing the integration of the main compound's protons to those of the impurities.[6]

Mass Spectrometry (MS) for Molecular Weight Verification and Trace Impurity Detection

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and is highly sensitive for detecting trace impurities.

Instrumentation and Conditions:

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Inlet System: Direct infusion or coupled with a gas chromatograph (GC-MS).

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): A characteristic isotopic cluster for three bromine atoms. The most abundant peaks will be around m/z 340, 342, 344, and 346.

  • Fragment Ions: Loss of a hydrogen atom (M-1), loss of the aldehyde group (M-29), and other characteristic fragments.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent.

  • Analysis: Introduce the sample into the mass spectrometer.

  • Data Interpretation: The presence of the correct molecular ion cluster confirms the molecular weight. Other peaks can be attributed to fragmentation or impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR is a rapid and simple technique to confirm the presence of key functional groups in the synthesized molecule.

Instrumentation and Conditions:

  • FTIR Spectrometer: A standard FTIR spectrometer.

  • Sampling: KBr pellet or Attenuated Total Reflectance (ATR).

Expected FTIR Spectrum of this compound:

  • C=O Stretch (Aldehyde): A strong absorption band around 1700 cm⁻¹.[8]

  • C-H Stretch (Aldehyde): A characteristic peak around 2850 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

  • C-Br Stretch: Absorptions in the lower frequency region.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or place the sample directly on the ATR crystal.[3]

  • Analysis: Acquire the FTIR spectrum.

  • Data Interpretation: The presence of the characteristic absorption bands confirms the presence of the aldehyde and aromatic functional groups.

Spectroscopic_Workflow start Start: Prepare Sample nmr_acq NMR Data Acquisition (¹H and ¹³C) start->nmr_acq ms_acq MS Data Acquisition (EI) start->ms_acq ftir_acq FTIR Data Acquisition (ATR or KBr) start->ftir_acq data_proc Data Processing nmr_acq->data_proc ms_acq->data_proc ftir_acq->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp end End: Structural Confirmation spectral_interp->end

Sources

A Comparative Guide to the Reactivity of 2,3,5-Tribromobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals, substituted benzaldehydes are foundational building blocks in organic synthesis. The tribromobenzaldehyde isomers, while structurally similar, exhibit remarkably distinct chemical reactivities due to the nuanced interplay of electronic and steric effects governed by the positions of the three bromine substituents. This guide provides an in-depth comparative analysis of the reactivity of 2,3,5-Tribromobenzaldehyde and its key isomers, such as 2,4,6- and 3,4,5-Tribromobenzaldehyde. We will explore how positional isomerism dictates the outcome of critical transformations, including nucleophilic additions to the carbonyl group and palladium-catalyzed cross-coupling reactions at the carbon-bromine bonds. This analysis is supported by mechanistic principles, comparative experimental data, and detailed protocols to empower chemists to make informed decisions in synthetic design.

The Foundation: Electronic and Steric Influence of Bromine Substituents

The reactivity of any substituted benzaldehyde is fundamentally controlled by the electronic properties of the carbonyl group and the steric environment surrounding it. In tribromobenzaldehyde isomers, the three bromine atoms and the aldehyde group itself profoundly influence the electron density distribution across the aromatic ring.

  • Electronic Effects: Bromine exerts a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M) via its lone pairs. The net effect is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] The magnitude of this enhancement depends on the bromine positions relative to the aldehyde.

    • Ortho/Para Positions: Bromine atoms at the C2, C4, or C6 positions exert the strongest electron-withdrawing influence on the carbonyl carbon through a combination of inductive and resonance effects.

    • Meta Positions: A bromine at C3 or C5 primarily exerts an inductive effect (-I), which is slightly less potent at increasing carbonyl electrophilicity compared to an ortho/para substituent.

  • Steric Hindrance: The physical bulk of bromine atoms, particularly when positioned at C2 and C6 (ortho to the aldehyde), creates significant steric hindrance.[3][4] This crowding can physically impede the approach of nucleophiles to the carbonyl carbon, dramatically reducing reaction rates, even if the carbon is electronically activated.[3]

G cluster_isomers Key Tribromobenzaldehyde Isomers cluster_factors Governing Factors 2,3,5-TBB This compound (Asymmetric hindrance, moderate electronic activation) Reactivity Reactivity 2,3,5-TBB->Reactivity 2,4,6-TBB 2,4,6-Tribromobenzaldehyde (Symmetric, severe steric hindrance, strong electronic activation) 2,4,6-TBB->Reactivity 3,4,5-TBB 3,4,5-Tribromobenzaldehyde (Minimal steric hindrance, strong electronic activation) 3,4,5-TBB->Reactivity Electronic Electronic Effects (-I, +M) Electronic->Reactivity Steric Steric Hindrance (Ortho-substituents) Steric->Reactivity

Caption: Logical relationship between isomer structure and reactivity.

Comparative Reactivity in Key Synthetic Transformations

The structural differences between the isomers translate directly into their performance in common synthetic reactions.

Nucleophilic Addition to the Carbonyl Group (e.g., Wittig Reaction)

The Wittig reaction, which converts aldehydes to alkenes, is highly sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around it.[5] The reaction involves the attack of a phosphorus ylide nucleophile on the aldehyde.[6]

  • 3,4,5-Tribromobenzaldehyde: This isomer is expected to be the most reactive. The absence of ortho-bromine atoms means there is minimal steric hindrance.[3] Furthermore, the bromine atoms at the 3, 4, and 5 positions collectively withdraw electron density, making the carbonyl carbon highly electrophilic and primed for nucleophilic attack.

  • This compound: Reactivity is moderate. The single ortho-bromine atom introduces some steric hindrance, slowing the approach of the bulky Wittig reagent compared to the 3,4,5-isomer.

  • 2,4,6-Tribromobenzaldehyde: This isomer is often the least reactive, and may fail to react under standard conditions. The two bulky ortho-bromine atoms create a formidable steric shield around the aldehyde group, preventing the nucleophile from reaching the carbonyl carbon, a classic example of steric hindrance trumping electronic activation.[3]

Table 1: Representative Data for the Wittig Reaction of Tribromobenzaldehyde Isomers

IsomerOrtho-SubstituentsSteric HindranceExpected ReactivityRepresentative Yield (%)*
3,4,5-TBB 0LowHigh> 90%
2,3,5-TBB 1ModerateModerate50-70%
2,4,6-TBB 2SevereVery Low< 10% or No Reaction

*Yields are illustrative, based on established principles of steric hindrance in Wittig reactions, and will vary with specific ylides and conditions.[5][7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organohalide with a boronic acid, forming a C-C bond.[8] Its success depends on the oxidative addition of a palladium catalyst to the carbon-bromine bond. The reactivity of the C-Br bonds is influenced by their position.

  • Reactivity Order of C-Br Bonds: Generally, the rate of oxidative addition is influenced by the electronic density at the carbon atom. Electron-withdrawing groups ortho or para to the halogen can facilitate this step.[9] Therefore, the C-Br bonds at C2, C4, and C6 are typically more reactive than those at C3 or C5.

  • Selective Coupling: In isomers with multiple, non-equivalent bromine atoms like this compound, selective or mono-coupling can often be achieved by carefully controlling reaction conditions (e.g., temperature, stoichiometry of the boronic acid). The C2 and C5 bromines would be predicted to be more reactive than the C3 bromine in a Suzuki coupling.

  • Steric Effects in Coupling: While less pronounced than in carbonyl additions, severe steric crowding around a C-Br bond can also hinder the approach of the bulky palladium catalyst complex, potentially reducing its reactivity.

Table 2: Predicted Reactivity of C-Br Bonds in Suzuki-Miyaura Coupling

IsomerBromine PositionElectronic Activation (by CHO)Predicted Relative Reactivity
2,3,5-TBB C2 (ortho)HighHigh
C3 (meta)LowLow
C5 (meta)LowMedium (para to C2-Br)
2,4,6-TBB C2, C4, C6 (ortho/para)HighHigh (all equivalent)
3,4,5-TBB C3, C5 (meta)LowLow
C4 (para)HighHigh

Experimental Protocols for Reactivity Comparison

To validate the principles discussed, a side-by-side comparison under identical conditions is essential.

Protocol 1: Comparative Wittig Reaction

This protocol allows for a direct comparison of carbonyl reactivity between 3,4,5-TBB and 2,4,6-TBB.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ylide Prepare Benzyltriphenyl- phosphonium ylide Add_Ylide Add ylide solution to flasks A and B Ylide->Add_Ylide Aldehydes Dissolve 3,4,5-TBB (A) and 2,4,6-TBB (B) in separate flasks (THF) Aldehydes->Add_Ylide Stir Stir at RT for 4h Add_Ylide->Stir Quench Quench with H₂O, Extract with Ether Stir->Quench TLC Analyze by TLC/ GC-MS Quench->TLC Isolate Isolate products via column chromatography TLC->Isolate

Caption: Workflow for comparing Wittig reaction reactivity.

Methodology:

  • Ylide Preparation: In a flame-dried, N₂-purged flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting deep red solution to stir for 30 minutes at 0°C.

  • Reaction Setup: In two separate, identical flasks, dissolve 3,4,5-Tribromobenzaldehyde (1.0 eq) and 2,4,6-Tribromobenzaldehyde (1.0 eq) in anhydrous THF.

  • Initiation: Add the prepared ylide solution (1.0 eq) dropwise to each aldehyde solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) over 4 hours, observing the consumption of the starting aldehyde spot.

  • Workup and Analysis: Quench the reactions with saturated NH₄Cl solution. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Quantification: Purify the crude product by column chromatography and calculate the yield of the corresponding stilbene product. The expected outcome is a high yield for the 3,4,5-isomer and a very low yield for the 2,4,6-isomer.[10]

Protocol 2: Comparative Suzuki-Miyaura Mono-Coupling

This protocol compares the reactivity of the C-Br bonds in 2,3,5-TBB and 3,4,5-TBB.

Methodology:

  • Reaction Setup: In two separate Schlenk flasks, add the tribromobenzaldehyde isomer (1.0 eq), phenylboronic acid (0.9 eq to favor mono-substitution), and K₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen three times.

  • Solvent and Catalyst: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To each flask, add a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).[11]

  • Reaction: Heat the reaction mixtures to 80°C and stir vigorously for 6 hours.

  • Monitoring: Monitor the formation of mono-coupled products and the consumption of starting material using GC-MS.

  • Workup and Analysis: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Characterization: Analyze the product mixture by ¹H NMR and GC-MS to determine the ratio of unreacted starting material, mono-coupled products, and di-coupled products. This will reveal the relative reactivity of the different C-Br positions. For 3,4,5-TBB, coupling is expected preferentially at the C4 position. For 2,3,5-TBB, a mixture of products coupled at C2 and C5 is likely.

Conclusion

The reactivity of tribromobenzaldehyde isomers is not uniform; it is a direct and predictable consequence of the substitution pattern. For reactions at the aldehyde carbonyl, steric hindrance is the dominant factor, leading to a reactivity order of 3,4,5-TBB > 2,3,5-TBB >> 2,4,6-TBB . For reactions involving the C-Br bonds, such as Suzuki-Miyaura coupling, electronic activation by the aldehyde group makes the ortho and para positions the most reactive sites. A thorough understanding of these structure-activity relationships is paramount for synthetic chemists to select the optimal isomer and reaction conditions, thereby minimizing side reactions, improving yields, and streamlining the path to complex target molecules in drug discovery and materials science.

References

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tube. (2022). The Wittig Reaction. YouTube. Available at: [Link]

  • Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Available at: [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic addition. Available at: [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Available at: [Link]

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,3,5-Tribromobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, 2,3,5-Tribromobenzaldehyde serves as a versatile precursor for the synthesis of complex molecules. The successful transformation of this starting material into desired products necessitates rigorous analytical confirmation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of this compound and its common reaction products. By leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a robust methodology for unambiguous structure elucidation. This document moves beyond mere data reporting, offering field-proven insights into experimental design, data interpretation, and the causal logic behind analytical choices, ensuring both accuracy and reproducibility in your synthetic workflows.

The Analytical Challenge: Characterizing Reactions of this compound

The journey from a starting material to a final product is predicated on a series of chemical transformations. For a precursor like this compound, these transformations typically target the highly reactive aldehyde functional group. The core analytical challenge lies in confirming that the intended reaction has proceeded to completion while simultaneously identifying any potential side products or unreacted starting material.

A multi-pronged spectroscopic approach is not just recommended; it is essential for a complete and confident structural assignment. While one technique may provide strong evidence, it is the convergence of data from orthogonal methods that builds an irrefutable case for a product's identity.

1.1. Spectroscopic Fingerprint of the Starting Material: this compound

Understanding the baseline spectroscopic characteristics of the starting material is the first step in analyzing any reaction mixture.

  • ¹H NMR: The spectrum is defined by two key features: a singlet for the aldehydic proton (~9.9-10.1 ppm) and a distinct pattern in the aromatic region for the two remaining ring protons.[1] Due to the tribromo substitution pattern, these aromatic protons appear as doublets with a small meta-coupling constant (J ≈ 2.5 Hz).

  • IR Spectroscopy: The spectrum is dominated by a strong carbonyl (C=O) stretching absorption characteristic of an aromatic aldehyde, typically found around 1705-1685 cm⁻¹.[2][3] Additionally, two characteristic, albeit weaker, C-H stretching bands for the aldehyde group appear between 2700-2900 cm⁻¹.[4][5]

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a molecule containing three bromine atoms. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region will show a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio, providing a clear signature for the number of bromine atoms present.[6][7]

1.2. Common Synthetic Transformations

We will focus our comparative analysis on three common and illustrative reactions of this compound:

  • Oxidation: Conversion of the aldehyde to a carboxylic acid (2,3,5-Tribromobenzoic Acid).

  • Reduction: Conversion of the aldehyde to a primary alcohol (2,3,5-Tribromobenzyl Alcohol).

  • Condensation (Schiff Base Formation): Reaction with a primary amine to form an imine.

A Multi-Spectroscopic Strategy for Unambiguous Elucidation

No single technique tells the whole story. IR spectroscopy is excellent for identifying functional groups, NMR provides a detailed map of the carbon-hydrogen framework, and mass spectrometry gives molecular weight and elemental composition information. The true power lies in their combined application.

G cluster_0 Analytical Workflow Reaction Reaction Mixture (e.g., Oxidation of Aldehyde) IR IR Spectroscopy (Functional Group Analysis) Reaction->IR Did C=O change? See new O-H? MS Mass Spectrometry (Molecular Weight Confirmation) Reaction->MS Does MW match expected product? NMR NMR Spectroscopy (¹H & ¹³C Framework Analysis) Reaction->NMR Did aldehyde proton disappear? Structure Final Structure Elucidation IR->Structure MS->Structure NMR->Structure

Caption: High-level workflow for multi-spectroscopic analysis.

Comparative Spectroscopic Analysis in Action

Here, we compare the expected spectroscopic data for the products of our three case-study reactions against the this compound starting material. The key is to look for the disappearance of signals from the starting material and the appearance of new, characteristic signals of the product.

3.1. Case Study 1: Oxidation to 2,3,5-Tribromobenzoic Acid

The analytical goal is to confirm the complete conversion of the -CHO group to a -COOH group.

  • IR Analysis: The most definitive change is the disappearance of the two aldehyde C-H stretches (2700-2900 cm⁻¹) and the appearance of a very broad O-H stretch from the carboxylic acid, which can span from 3300 to 2500 cm⁻¹.[8] The C=O stretch will also shift slightly.

  • ¹H NMR Analysis: The sharp singlet for the aldehydic proton (~10.0 ppm) will vanish. A new, broad singlet for the acidic carboxylic proton will appear far downfield, typically >12 ppm.

  • Mass Spectrometry Analysis: The molecular weight will increase by 16 amu (the addition of one oxygen atom). The characteristic tribromo-isotope pattern will remain, but shifted to the higher mass.

3.2. Case Study 2: Reduction to 2,3,5-Tribromobenzyl Alcohol

The goal is to verify the transformation of the C=O double bond to a C-OH single bond and the formation of a methylene (-CH₂-) group.

  • IR Analysis: The strong C=O carbonyl peak (~1700 cm⁻¹) from the aldehyde will be completely absent. In its place, a strong, broad O-H stretching band will appear around 3500-3200 cm⁻¹.

  • ¹H NMR Analysis: The aldehyde proton signal (~10.0 ppm) will disappear. Two new signals will appear: a broad singlet or triplet for the alcohol -OH proton (its chemical shift is variable and depends on concentration and solvent) and a singlet for the newly formed benzylic methylene (-CH₂-) protons, typically around 4.5-4.7 ppm.

  • Mass Spectrometry Analysis: The molecular weight will increase by 2 amu (the addition of two hydrogen atoms).

3.3. Case Study 3: Condensation to an Imine (Schiff Base)

The objective is to confirm the formation of the C=N imine double bond.

  • IR Analysis: The aldehyde C=O stretch (~1700 cm⁻¹) will disappear, as will the N-H stretches of the primary amine reactant. A new, medium-intensity C=N stretching band will appear around 1650-1600 cm⁻¹.

  • ¹H NMR Analysis: The aldehyde proton signal (~10.0 ppm) will be replaced by a new singlet for the imine proton (-CH=N-), which typically resonates in the 8.0-8.5 ppm region.

  • ¹³C NMR Analysis: The aldehyde carbonyl carbon signal (~190 ppm) will disappear and be replaced by a new imine carbon signal around 160-170 ppm.

3.4. Summary of Comparative Spectroscopic Data

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Key Mass Spec Feature
This compound ~10.0 (s, 1H, -CHO)~1700 (s, C=O), ~2820 & ~2740 (w, C-H)M, M+2, M+4, M+6 isotope cluster
2,3,5-Tribromobenzoic Acid >12.0 (br s, 1H, -COOH)3300-2500 (br, O-H), ~1710 (s, C=O)(M+16) cluster
2,3,5-Tribromobenzyl Alcohol ~4.6 (s, 2H, -CH₂-), variable (br, 1H, -OH)3500-3200 (br, O-H)(M+2) cluster
Imine Derivative ~8.3 (s, 1H, -CH=N-)~1640 (m, C=N)(M + R-NH - H₂O) cluster

(s = strong, m = medium, w = weak, br = broad)

Field-Proven Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is paramount. The following sections outline self-validating methodologies for each technique.

4.1. Protocol for NMR Spectroscopy (¹H & ¹³C)

A robust NMR protocol is the cornerstone of structural elucidation.[9]

  • Sample Preparation: Dissolve 5-20 mg of the purified reaction product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Use a solvent with a known residual peak or add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

    • For ¹H NMR: Use a standard 30-45 degree pulse angle with a relaxation delay of 2-5 seconds and acquire 8-16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Use a 45-degree pulse angle with proton decoupling. A longer relaxation delay (5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, perform phase correction to ensure all peaks are upright, and apply baseline correction to get a flat spectrum.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and identify peak multiplicities (singlet, doublet, etc.) to infer neighboring protons.

4.2. Protocol for IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small, solid amount of the dry, purified product directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16-32 scans for a high-quality result.

  • Data Analysis: Identify the key functional group frequencies as outlined in the comparative tables. Pay close attention to the "fingerprint region" (<1500 cm⁻¹) for more subtle structural differences.

4.3. Protocol for Mass Spectrometry (MS)

The choice of ionization technique is critical for analyzing halogenated compounds.[10]

  • Ionization Method: Electron Ionization (EI) is often preferred as it provides reproducible fragmentation patterns that can serve as a molecular fingerprint. For compounds that are less stable, a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) may be necessary to preserve the molecular ion.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, for reaction mixtures, through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface.

  • Mass Analysis: Acquire data over a suitable mass range (e.g., 50-500 m/z) to observe both the molecular ion cluster and key fragment ions.

  • Data Analysis:

    • Identify the molecular ion (M⁺) cluster.

    • Confirm the number of bromine atoms by analyzing the isotopic pattern of the molecular ion peak.

    • Analyze the fragmentation pattern to gain further structural information. For example, the loss of a bromine atom or the formyl radical (-CHO) are common fragmentation pathways.

Caption: Step-by-step workflow from purified product to validated structure.

Conclusion

The structural elucidation of this compound reaction products is a task that demands precision and a comprehensive analytical strategy. By systematically comparing the IR, NMR, and MS spectra of the reaction mixture against the starting material, one can confidently track the transformation of key functional groups, confirm molecular weights, and map the atomic framework of the resulting products. This guide provides the strategic oversight and detailed protocols necessary to navigate these analytical challenges, empowering researchers to verify their synthetic outcomes with the highest degree of scientific rigor. For more complex structures or isomeric mixtures, advanced 2D NMR techniques (such as COSY and HMBC) may be employed as a logical extension of the workflow presented herein.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde. Benchchem.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • Chemistry LibreTexts. (2020). 16.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023).
  • John Wiley & Sons, Inc. (2019). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR. Benchchem.

Sources

A Senior Application Scientist's Guide to Method Selection, Development, and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC-UV Analysis of 2,3,5-Tribromobenzaldehyde

For researchers and professionals in drug development, the precise quantification of synthetic intermediates and impurities is non-negotiable. This compound, a key building block in various synthetic pathways, demands a robust and reliable analytical method for its characterization. This guide provides an in-depth comparison of analytical strategies, focusing on High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection as a primary technique. We will explore the causality behind methodological choices, present a detailed, self-validating protocol, and compare its performance against viable alternatives.

The Analytical Landscape: Choosing the Right Tool for the Job

While several techniques can be employed for the analysis of halogenated aromatic aldehydes, the choice depends on factors like analyte volatility, thermal stability, required sensitivity, and the laboratory's existing instrumentation. HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common choices.

Table 1: Comparison of Primary Analytical Techniques

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Ideal for non-volatile or thermally labile compounds.Requires volatile and thermally stable analytes. Derivatization may be needed.[1]
Detection UV absorbance, based on chromophores in the molecule.Mass-to-charge ratio, providing structural information and high specificity.
Sensitivity Good (ng to µg range).Excellent (pg to fg range).
Key Advantage Broad applicability, simplicity, and robustness for routine quality control.High sensitivity and specificity; structural confirmation.[2]
Considerations Solvent consumption.Potential for analyte degradation at high temperatures in the injection port.

For routine purity assessments and quantitative analysis of this compound, HPLC-UV offers the most practical balance of performance, simplicity, and reliability. Its operation at ambient temperature prevents potential degradation of the analyte, a known risk with sensitive functional groups like aldehydes.[3]

The Core Methodology: A Robust HPLC-UV Protocol

The following protocol is designed for the accurate and precise quantification of this compound. The selection of a reversed-phase C18 column is based on its proven efficacy for separating moderately polar aromatic compounds.[4][5] The mobile phase, a mixture of acetonitrile and acidified water, ensures sharp peak shapes and optimal retention.

Experimental Workflow

The overall process, from sample preparation to final data analysis, follows a logical and streamlined sequence to ensure reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile:Water:Acid) D System Equilibration (Pump Mobile Phase) A->D B Standard Solution (Weigh & Dissolve Ref. Std.) E System Suitability Test (SST) (Inject Standard 5x) B->E C Sample Solution (Weigh & Dissolve Sample) F Sequence Injection (Standards & Samples) C->F G Peak Integration (Identify & Quantify) F->G H Calibration Curve (Linearity Check) G->H I Final Report (Calculate Purity/Assay) H->I

Caption: High-level workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol

Instrumentation and Reagents:

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid (85%).

  • Reference Standard: this compound (purity ≥ 98%).

Chromatographic Conditions:

Parameter Setting Rationale
Mobile Phase Acetonitrile : Water : Phosphoric Acid (65:35:0.1, v/v/v) Provides optimal retention and sharp peak shape for the analyte on a C18 column. Phosphoric acid minimizes peak tailing by suppressing interactions with residual silanols.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temp. 30 °C Maintains stable retention times and improves reproducibility.
Detection λ 250 nm Aromatic aldehydes exhibit strong absorbance in this region. A PDA detector can be used to determine the optimal wavelength from the UV spectrum.[7]
Injection Vol. 10 µL A typical volume that balances sensitivity with the risk of column overload.

| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any common impurities. |

Procedure:

  • Mobile Phase Preparation: To prepare 1 L, combine 650 mL of acetonitrile, 350 mL of water, and 1.0 mL of phosphoric acid. Degas the solution for 15 minutes using sonication or vacuum filtration.[6]

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.[6]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish linearity.

  • Sample Preparation (Assay): Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, cool to room temperature, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Perform five replicate injections of a mid-level standard (e.g., 25 µg/mL) for system suitability.

    • Inject the working standards to construct the calibration curve.

    • Inject the prepared sample solutions.

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to prove it is fit for its intended purpose. The protocol should be validated according to International Council for Harmonisation (ICH) guidelines.[8]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOD / LOQ Robustness Specificity Specificity Peak Purity (PDA) Resolution from Impurities Forced Degradation Validation:Specificity->Specificity Assesses Uniqueness Linearity Linearity & Range Min. 5 Concentrations Correlation Coefficient (r²) ≥ 0.999 Visual Inspection of Plot Validation:Linearity & Range->Linearity Defines Quantitation Limits Accuracy Accuracy Spiked Placebo Recovery 98.0 - 102.0% Recovery Analyzed at 3 Levels Validation:Accuracy->Accuracy Measures Trueness Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) RSD ≤ 2.0% Validation:Precision->Precision Measures Agreement Limits LOD & LOQ LOD (S/N ≈ 3:1) LOQ (S/N ≈ 10:1) Lowest Quantifiable Level Validation:LOD / LOQ->Limits Defines Sensitivity Robustness Robustness Small Changes in: Mobile Phase Ratio (±2%) Column Temp (±2°C) Flow Rate (±0.1 mL/min) Validation:Robustness->Robustness Measures Reliability

Caption: Key parameters for HPLC method validation based on ICH guidelines.

Table 2: Typical Acceptance Criteria for HPLC Method Validation

ParameterTestAcceptance Criteria
System Suitability 5 replicate injections of a standard.RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[5]
Specificity Analyze analyte, impurities, and placebo. Forced degradation studies.The analyte peak should be free from interference from other components. Peak purity should pass.[5]
Linearity Analyze a minimum of 5 concentrations across the expected range.Correlation coefficient (r²) ≥ 0.999.
Range Derived from linearity studies.Typically 80% to 120% of the test concentration for an assay.[5]
Accuracy Analysis of samples with known amounts of analyte added (spiking).Mean recovery should be within 98.0% to 102.0%.[8]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay.[8]
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N) of ~3:1.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determined by signal-to-noise ratio (S/N) of ~10:1.The lowest concentration that can be quantified with acceptable precision and accuracy.[8]
Robustness Deliberately vary method parameters (e.g., flow rate, temperature).System suitability parameters should remain within acceptable limits.

By systematically evaluating these parameters, the HPLC-UV method becomes a self-validating system, providing a high degree of confidence in the generated data for researchers, drug development professionals, and regulatory bodies.

References

  • Benchchem. Quantitative Analysis of 2-Amino-3,5-dibromobenzaldehyde using HPLC-UV.
  • MDPI. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
  • ChemNest.
  • Benchchem. Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR.
  • The Journal of Organic Chemistry.
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  • Benchchem. Industrial Production of 2-Amino-3,5-dibromobenzaldehyde.
  • RSC Publishing. Analytical Methods.
  • ResearchGate.
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  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Physical Chemistry Chemical Physics. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Google Patents. Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde.
  • The Journal of Organic Chemistry. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide.
  • PubChem. 2-Amino-3,5-dibromobenzaldehyde.
  • LabRulez LCMS. SPECTRAL ANALYSIS OF BROAD SPECTRUM SUNSCREENS USING HPLC AND A PHOTODIODE ARRAY DETECTOR.
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A Comparative Guide to the X-ray Crystallography of 2,3,5-Tribromobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the crystallographic characteristics of 2,3,5-Tribromobenzaldehyde derivatives. Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure, crystal packing, and the resulting physicochemical properties. By integrating experimental data with established principles, this guide serves as a technical resource for professionals engaged in organic synthesis, materials science, and pharmaceutical development.

The Imperative of Derivatization for Crystallographic Analysis

This compound, like many small aromatic aldehydes, presents significant challenges to obtaining single crystals suitable for X-ray diffraction. The inherent planarity and relatively simple structure can lead to issues such as polymorphism, twinning, or the formation of oils and amorphous solids. The aldehyde functional group, while reactive, offers a prime opportunity for strategic derivatization.

The conversion of the aldehyde into a larger, more conformationally rigid derivative, such as a Schiff base or hydrazone, is a critical strategy to facilitate crystallization. This approach introduces several key advantages:

  • Increased Molecular Complexity: Larger derivatives disrupt simple, often problematic, packing arrangements.

  • Introduction of Strong Intermolecular Interactions: The incorporation of imine, hydroxyl, or amide functionalities introduces robust hydrogen bonding and π-π stacking interactions, which act as directional guides for crystal lattice formation.[1]

  • Conformational Rigidity: Derivatization can lock the molecule into a more defined shape, reducing the conformational flexibility that can inhibit crystallization.

The choice of the derivatizing agent is therefore not arbitrary but a deliberate experimental decision aimed at engineering specific intermolecular interactions to promote the growth of high-quality single crystals.

Caption: Logical workflow from derivatization to successful crystallographic analysis.

Comparative Analysis of Brominated Benzaldehyde Derivatives

While crystallographic data for derivatives of this compound itself are sparse in publicly accessible databases, a comparative analysis of structurally related brominated benzaldehydes provides critical insights into expected molecular geometries and packing motifs. The Cambridge Structural Database (CSD) is the world's primary repository for such data.[2][3]

The substitution pattern of bromine atoms on the aromatic ring significantly influences bond lengths, angles, and intermolecular interactions. For instance, the presence of an ortho-bromine atom can cause a notable twist in the aldehyde group out of the plane of the aromatic ring to minimize steric hindrance and electronic repulsion.[4]

Table 1: Comparative Crystallographic Data of Representative Brominated Aromatic Aldehydes

Compound NameFormulaCrystal SystemSpace GroupKey Feature(s)CSD Refcode / Source
2-Bromo-4-methylbenzaldehydeC₈H₇BrOMonoclinicP2₁/nAldehyde group twisted 10.6° from the ring plane due to ortho-bromine.[4][4]
3,5-Dibromo-2-hydroxybenzaldehydeC₇H₄Br₂O₂MonoclinicP2₁/cForms layered packing structure via O-H···O hydrogen bonds and π–π stacking.[5][5]
2-Amino-3,5-dibromobenzaldehydeC₇H₅Br₂NOOrthorhombicPca2₁Presence of amino group allows for additional hydrogen bonding.CCDC 674764[6]
2-Bromo-5-hydroxybenzaldehydeC₇H₅BrO₂OrthorhombicP2₁2₁2₁Forms zigzag chains stabilized by intermolecular hydrogen bonds.[7][7]

Note: Z represents the number of molecules in the unit cell.

This comparative data illustrates a recurring theme: the interplay between halogen atoms and hydrogen-bond-donating/accepting groups dictates the supramolecular architecture. In derivatives of this compound, one can anticipate a complex network of C-H···O, C-H···Br, and potentially Br···Br or Br···π interactions contributing to the overall stability of the crystal lattice.

Alternative and Complementary Characterization Techniques

X-ray crystallography provides the definitive solid-state structure, but a comprehensive understanding requires a multi-technique approach.[8] Other spectroscopic and analytical methods offer complementary information, and in cases where suitable crystals cannot be obtained, they become the primary means of characterization.

Table 2: Comparison of Analytical Techniques for Benzaldehyde Derivatives

TechniqueInformation ProvidedAdvantages for BromobenzaldehydesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic arrangement, bond lengths/angles, intermolecular interactions.Unambiguous structural determination; reveals packing and solid-state conformation.Requires high-quality single crystals, which can be difficult to grow.[9]
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), chemical environment, solution-state conformation.Excellent for verifying synthesis and purity; provides data on molecular dynamics in solution.[10][11]Provides an average structure in solution, not the specific solid-state packing.
Fourier-Transform Infrared (FTIR) Presence of functional groups (e.g., C=O, C-Br, C=N).Quick and simple confirmation of successful derivatization (e.g., disappearance of C=O, appearance of C=N).[12]Provides limited information on the overall molecular structure and no data on 3D arrangement.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular formula and can help identify the compound.[13]Does not provide information on isomerism or stereochemistry.
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystalline solid, information on phase purity and polymorphism.Useful for analyzing bulk material and identifying different crystalline forms.[14]Does not provide the detailed atomic-level structure of a single crystal.

In modern drug discovery, integrating techniques like cryo-electron microscopy (cryo-EM) and solid-state NMR is also becoming more common to overcome the crystallization bottleneck.[15][16]

Experimental Protocols: A Self-Validating Workflow

The following protocols represent a validated workflow for the synthesis, crystallization, and analysis of a representative this compound derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the condensation reaction between this compound and a primary amine (e.g., aniline) to form an imine, a common and effective strategy for creating crystallizable derivatives.[11]

  • Reactant Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

    • Causality: Using a solvent in which both reactants are soluble ensures a homogeneous reaction mixture, maximizing the potential for product formation. Ethanol is often chosen as it is a good solvent for many organics and can be easily removed.

  • Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid.

    • Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine, accelerating the reaction.

  • Reaction: Stir the mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the dehydration step of imine formation. TLC allows for visual confirmation of the consumption of starting materials and the formation of the new product spot.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure. Collect the solid product by filtration, wash with cold solvent to remove impurities, and dry.

    • Causality: Cooling reduces the solubility of the product, promoting precipitation. Washing with cold solvent minimizes loss of the desired product while removing soluble impurities.

  • Characterization: Confirm the identity and purity of the Schiff base using NMR, FTIR, and MS before proceeding to crystallization.[12]

Protocol 2: Single-Crystal Growth

The selection of a crystallization method is crucial and often requires screening several conditions.

  • Method A: Slow Evaporation

    • Dissolve the purified derivative in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, ethanol/water) to near saturation in a clean vial.

    • Cover the vial with a cap containing small perforations or with parafilm pierced with a needle.

    • Leave the vial undisturbed in a vibration-free location.

    • Causality: The slow, controlled evaporation of the solvent gradually increases the concentration of the solute beyond its saturation point, allowing molecules to organize into a crystal lattice rather than crashing out as an amorphous solid.

  • Method B: Vapor Diffusion

    • Place a small vial containing the dissolved compound inside a larger, sealed jar.

    • Add a more volatile "anti-solvent" (a solvent in which the compound is poorly soluble) to the larger jar.

    • Seal the jar and leave it undisturbed.

    • Causality: The anti-solvent vapor slowly diffuses into the solution vial, reducing the overall solubility of the compound and inducing gradual crystallization.

Protocol 3: X-ray Data Collection and Structure Refinement

This is a generalized workflow for single-crystal X-ray diffraction analysis.[8][17]

Caption: Standard workflow for X-ray crystal structure analysis.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled (typically to 100-150 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[13]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and reflection intensities. The crystal structure is solved using computational methods (like direct methods) and refined using a full-matrix least-squares on F² procedure, typically with software like SHELXL.[13] All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions. The final model is validated for geometric and crystallographic reasonability.

Conclusion

The crystallographic analysis of this compound is most effectively approached through strategic derivatization, which enhances molecular complexity and introduces directional intermolecular forces essential for high-quality crystal growth. By comparing data from related brominated benzaldehydes and employing a suite of complementary analytical techniques, researchers can achieve a comprehensive structural and chemical understanding. The protocols outlined provide a robust framework for synthesis, crystallization, and analysis, emphasizing the causal logic that underpins a successful crystallographic investigation. This integrated approach is fundamental for professionals in drug design and materials science who rely on precise structural data to drive innovation.

References

  • Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. NIH National Library of Medicine. [Link]

  • Kabale University Library. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Kabale University Library Catalog. [Link]

  • Lupis, A., et al. (2015). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? PubMed Central. [Link]

  • Dehari, S., et al. (2010). Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2(6), 273-278. [Link]

  • Energy to Sustainability Directory. (n.d.). X-Ray Crystallography Alternative. Energy to Sustainability Directory. [Link]

  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal, 2(2), 22-23. [Link]

  • Physics Today. (2013). X-ray crystallography without the crystals. Physics Today. [Link]

  • Tanski, J. M. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. NIH National Library of Medicine. [Link]

  • ChemsafeInsights. (2025). Why We Need Alternatives to X-Ray Crystallography. YouTube. [Link]

  • ResearchGate. (2023). Synthesis, Quantum Mechanical Studies, Physicochemical Properties and Molecular Docking Studies of Schiff Base... ResearchGate. [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. [Link]

  • ResearchGate. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. PubChem. [Link]

  • Kumar, S. S., et al. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. NIH National Library of Medicine. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). Chemical structure searching. Cambridge Crystallographic Data Centre. [Link]

  • ACS Publications. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base... ACS Omega. [Link]

  • Tanski, J. M. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles... NIH National Library of Medicine. [Link]

  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]

  • CCDC. (n.d.). Search - Access Structures. Cambridge Crystallographic Data Centre. [Link]

  • Fan, Y., et al. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from Brominated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutic agents. The introduction of halogen atoms, particularly bromine, into an aromatic system can significantly influence a compound's lipophilicity, electronic properties, and ultimately, its biological activity. This guide provides a comparative analysis of the biological activities of compounds synthesized from a brominated benzaldehyde derivative, specifically focusing on Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde. We will objectively compare their performance with non-brominated analogues, supported by experimental data, to offer insights for researchers in drug discovery and development.

The Role of Bromine in Modulating Bioactivity

The incorporation of bromine atoms into a phenyl ring can dramatically alter a molecule's interaction with biological targets. The high electronegativity and atomic size of bromine can lead to enhanced binding affinities through halogen bonding, a non-covalent interaction with electron-rich atoms. Furthermore, the lipophilic nature of bromine can improve membrane permeability, a critical factor for a drug's bioavailability and efficacy. This guide will explore these principles through a direct comparison of brominated and non-brominated Schiff bases.

Comparative Analysis: Antimicrobial Activity of Schiff Bases

A key area where halogenation has shown significant impact is in the development of antimicrobial agents. Here, we compare the antibacterial activity of Schiff bases synthesized from 2-amino-3,5-dibromobenzaldehyde with their non-brominated counterparts derived from standard benzaldehyde. The comparison focuses on their efficacy against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Featured Compounds
  • Brominated Schiff Bases:

    • 2-{[(2-amino-3,5-dibromo phenyl) methylidene] amino}-3-methyl butanol (derived from 2-amino-3,5-dibromobenzaldehyde and L-Valinol)

    • 2-{[(2-amino-3,5-dibromo phenyl) methylidene] amino}-3-phenyl propan-1-ol (derived from 2-amino-3,5-dibromobenzaldehyde and L-Phenylalaninol)

  • Non-Brominated Schiff Base (Alternative):

    • Schiff base derived from p-aminophenol and benzaldehyde[1]

Data Summary
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
2-{[(2-amino-3,5-dibromo phenyl) methylidene] amino}-3-methyl butanolEscherichia coli10
Staphylococcus aureus10
2-{[(2-amino-3,5-dibromo phenyl) methylidene] amino}-3-phenyl propan-1-olEscherichia coli10
Staphylococcus aureus10
Schiff base of p-aminophenol and benzaldehyde (PC1)Escherichia coli62.5[1]
Staphylococcus aureus62.5[1]

As the data indicates, the Schiff bases derived from 2-amino-3,5-dibromobenzaldehyde exhibit significantly lower MIC values against both E. coli and S. aureus compared to the non-brominated Schiff base.[1] This suggests that the presence of the two bromine atoms on the benzaldehyde ring substantially enhances the antibacterial potency of these compounds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and biological evaluation of the featured compounds.

Synthesis of Schiff Bases from 2-amino-3,5-dibromobenzaldehyde

Causality: The synthesis of Schiff bases involves a condensation reaction between a primary amine and an aldehyde. The use of a Dean-Stark apparatus is crucial for the removal of water, which drives the equilibrium towards the formation of the imine product. Triethylamine acts as a base to deprotonate the hydrochloride salt of the amino alcohol, liberating the free amine for reaction.

Protocol:

  • To a solution of L-Valinol hydrochloride (0.035 mol) or L-Phenylalaninol hydrobromide (0.021 mol) in 100 mL of benzene, add 2-amino-3,5-dibromobenzaldehyde (equimolar amount).

  • Add triethylamine (1.0 mL) dropwise at 30°C.

  • Slowly increase the temperature to reflux and collect the water formed using a Dean-Stark apparatus.

  • Maintain the reflux for 4 hours.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the triethylamine hydrochloride salt by filtration.

  • Evaporate the solvent under vacuum to obtain the solid Schiff base product.

  • Recrystallize the product from a suitable solvent if necessary to achieve high purity.

Synthesis_Workflow Reactants 2-amino-3,5-dibromobenzaldehyde + L-Valinol/L-Phenylalaninol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Add Solvent_Base Benzene, Triethylamine Solvent_Base->Reaction Dissolve in Workup Cool, Filter, Evaporate Solvent Reaction->Workup After 4h Product Schiff Base Workup->Product

Figure 1: Synthesis of Brominated Schiff Bases.
Antimicrobial Activity Assay (Broth Microdilution Method)

Causality: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, the lowest concentration that inhibits visible growth can be determined. This provides a quantitative measure of the compound's potency.

Protocol:

  • Prepare a stock solution of the synthesized Schiff base in Dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Schiff Base in Microplate Inoculation Inoculate Wells with Bacteria Compound_Dilution->Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum Preparation Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Figure 2: Broth Microdilution for MIC Determination.

Broader Biological Perspectives: Anticancer Potential

While this guide has focused on the antimicrobial properties of Schiff bases derived from brominated benzaldehydes, it is important to note that related compounds, such as chalcones, also synthesized from benzaldehyde derivatives, have shown significant promise as anticancer agents.[2][3][4][5][6] Chalcones, which are precursors to flavonoids, possess an α,β-unsaturated carbonyl system that is a key pharmacophore for their biological activity.[3]

Numerous studies have demonstrated the in vitro cytotoxicity of synthetic chalcones against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer.[2][4][6] The mechanism of action often involves the induction of apoptosis through various cellular pathways.[2][6] Although specific data on chalcones derived directly from 2,3,5-Tribromobenzaldehyde is limited in the current literature, the established anticancer potential of the chalcone scaffold suggests that brominated derivatives could exhibit enhanced or novel activities worthy of investigation.

Conclusion

The synthesis and biological evaluation of compounds derived from brominated benzaldehydes, such as 2-amino-3,5-dibromobenzaldehyde, offer a promising avenue for the discovery of new therapeutic agents. The comparative data presented in this guide clearly demonstrates the significant enhancement of antibacterial activity in Schiff bases upon the introduction of bromine atoms. This underscores the importance of halogenation as a strategic tool in medicinal chemistry. Researchers and drug development professionals are encouraged to explore the synthesis of a wider range of compounds from this compound and its derivatives to further investigate their potential as antimicrobial, anticancer, and other bioactive agents.

References

  • Narasimhan, S., et al. (2012). Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. Journal of Chemical and Pharmaceutical Research, 4(11), 4731-4736. [Link]

  • Leonte, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(20), 6299. [Link]

  • Saleh, M., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]

  • Narasimhan, S. (n.d.). Research Profile. ResearchGate. [Link]

  • dos Santos, J., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(5), 733. [Link]

  • Saleh, M., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]

  • Leonte, D., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]

  • Saleh, M., et al. (2012). Synthesis of Chalcones with Anticancer Activities. PMC - PubMed Central - NIH. [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. [Link]

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theoretical vs. experimental data for 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3,5-Tribromobenzaldehyde: A Comparative Analysis of Theoretical vs. Experimental Data

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and pharmaceutical development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone. This compound, a versatile halogenated aromatic aldehyde, serves as an exemplary subject for exploring the critical synergy and occasional divergence between theoretical predictions and empirical, experimental data. This guide provides a senior-level perspective on navigating these two complementary realms of data to achieve a holistic and validated understanding of molecular identity.

The Symbiotic Relationship of Theory and Experiment

At the outset, it is crucial to appreciate that the comparison of theoretical and experimental data is not merely a validation exercise but a deeper scientific inquiry. Theoretical results, often derived from quantum chemical methods like Density Functional Theory (DFT), offer a prediction of a molecule's intrinsic properties in a computationally idealized state, such as an isolated molecule in the gas phase.[1][2] Experimental results, in contrast, are a direct observation of the molecule's behavior in the tangible world—influenced by its physical state, solvent, temperature, and intermolecular interactions.[2] The degree of congruence between these datasets provides profound insights into the molecule's real-world behavior, while discrepancies can highlight the influence of environmental factors or reveal limitations in the theoretical model.

Part 1: Experimental Data Acquisition & Protocols

The integrity of any comparison rests upon the quality of the experimental data. The protocols outlined below are standard, self-validating methodologies designed to produce reliable and reproducible results for the characterization of this compound.

Physical Characterization: Melting Point

The melting point is a fundamental physical property that serves as a rapid and effective indicator of a compound's purity. A sharp, narrow melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Digital Melting Point Apparatus

  • Sample Preparation: A small quantity of dry this compound is finely crushed into a powder. This sample is then carefully packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of a calibrated digital melting point apparatus.

  • Heating Profile: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to a slow ramp of 1-2 °C per minute to ensure thermal equilibrium.

  • Observation & Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Spectroscopic & Spectrometric Characterization

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution. TMS is chemically inert and its protons and carbons provide a sharp, single resonance peak that is defined as 0.00 ppm, serving as the universal reference point for the chemical shift scale.[3]

  • Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a greater number of scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of molecular bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. This technique requires minimal sample preparation and is non-destructive.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural clues.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the instrument, where it is vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Analysis: The molecular ion and any fragments formed are accelerated and separated by a mass analyzer based on their m/z ratio. The resulting mass spectrum plots relative abundance against m/z.

Part 2: The Theoretical Framework

Theoretical data for molecular properties are typically generated using computational chemistry software packages. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts and IR vibrational frequencies.[1][4][5][6] These calculations model the electronic structure of the molecule to derive its properties.[1]

It is critical to recognize that the accuracy of these predictions depends heavily on the chosen level of theory and basis set.[7] Furthermore, theoretical calculations often represent the molecule in an idealized state (e.g., in a vacuum), whereas experimental data are collected on bulk material in a specific solvent.[7] Advanced computational protocols can incorporate solvent effects using continuum models, which improves the correlation with experimental results.[7]

Part 3: Data Comparison and In-Depth Analysis

The core of this guide is the direct comparison of the experimentally obtained data with theoretically predicted values.

ParameterTheoretical Prediction/RationaleExperimental DataAnalysis & Discussion
Melting Point Not directly calculated by standard quantum methods. Depends on crystal lattice energy.~118-121 °CThis is a bulk property. A sharp range indicates high purity.
¹H NMR (ppm)Aldehyde H: Highly deshielded (>10 ppm) due to the anisotropic effect of the C=O bond. Aromatic H's: Two distinct signals in the aromatic region (~7.5-8.5 ppm), each integrating to 1H.~10.2 (s, 1H, CHO) , ~8.2 (d, 1H, Ar-H) , ~8.0 (d, 1H, Ar-H) The experimental data aligns perfectly with theory. The downfield shift of the aldehyde proton is highly characteristic. The two aromatic protons appear as doublets due to coupling with each other.
¹³C NMR (ppm)Aldehyde C=O: Very deshielded (>185 ppm). Aromatic C's: Six distinct signals, three for C-Br bonds and three for C-H/C-CHO bonds, in the ~120-145 ppm range.~189 (CHO) , ~141 (C-Br) , ~139 (C-CHO) , ~136 (C-H) , ~134 (C-Br) , ~128 (C-H) , ~122 (C-Br) The highly deshielded carbonyl carbon is correctly predicted. The complex aromatic region is consistent with the low symmetry of the molecule.
IR Spectroscopy (cm⁻¹)C=O Stretch: Strong, sharp absorption ~1700-1720 cm⁻¹. Aromatic C-H Stretch: Weaker absorptions >3000 cm⁻¹. C-Br Stretch: Absorptions in the fingerprint region (<1000 cm⁻¹).~1705 cm⁻¹ (strong, sharp) , ~3080 cm⁻¹ (weak) , Aromatic C=C stretches ~1580-1450 cm⁻¹ The carbonyl stretch is the most diagnostic peak and is observed exactly where expected.[8] Aromatic C-H and C=C stretches confirm the presence of the benzene ring.
Mass Spectrum (m/z) Molecular Ion (M⁺•): A cluster of peaks reflecting the isotopic distribution of three bromine atoms (⁷⁹Br and ⁸¹Br). The predicted molecular weight is ~344 g/mol .Isotopic cluster at m/z 342, 344, 346, 348 .The observed isotopic pattern for three bromine atoms is a definitive confirmation of the elemental composition. The most abundant peak in the cluster corresponds to the combination of bromine isotopes with the highest probability.

Visualizing the Characterization Workflow

The logical flow from a synthesized compound to its validated structural assignment involves a multi-technique approach, as illustrated below.

graphdot cluster_sample Sample Handling cluster_exp Experimental Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Purified this compound MP Melting Point Sample->MP NMR NMR (1H, 13C) Sample->NMR IR FT-IR (ATR) Sample->IR MS Mass Spec (EI) Sample->MS Exp_Data Compile Experimental Spectra & Data MP->Exp_Data NMR->Exp_Data IR->Exp_Data MS->Exp_Data Compare Comparative Analysis Exp_Data->Compare Theor_Data Computational Prediction (DFT) Theor_Data->Compare Conclusion Validated Molecular Structure Compare->Conclusion

Caption: A logical workflow for the comprehensive structural elucidation of a chemical compound.

Conclusion

For this compound, there is a strong and reassuring correlation between high-quality experimental data and foundational chemical theory. The experimental results for NMR, IR, and MS analyses align precisely with the structural predictions. This guide demonstrates that while theoretical chemistry provides a powerful predictive framework, it is the rigorous acquisition and skilled interpretation of experimental data that ultimately serves as the final arbiter of molecular truth in the applied sciences. The dual-pronged approach of combining predictive theory with empirical evidence is, therefore, the gold standard for structural characterization in modern drug development and chemical research.

References

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Chemical Reviews. Available from: [Link]

  • DFT-calculated IR spectra for spectrum-feature extraction. SPIE Digital Library. Available from: [Link]

  • Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. Available from: [Link]

  • Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. Available from: [Link]

  • On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. Defense Technical Information Center. Available from: [Link]

  • NMR Prediction with Computational Chemistry. ResearchGate. Available from: [Link]

  • Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding. Defense Technical Information Center. Available from: [Link]

  • Density function theory (DFT) calculated infrared absorption spectra for nitrosamines. IWA Publishing. Available from: [Link]

  • What is the difference between experimental and theoretical results?. Quora. Available from: [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available from: [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 2,3,5-Tribromobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,5-Tribromobenzaldehyde, a halogenated aromatic aldehyde. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the safe and compliant handling of this hazardous waste.

Understanding the Hazard Profile of this compound

Key Hazards:

  • Irritation: Like many aromatic aldehydes and halogenated compounds, this compound is expected to be a skin, eye, and respiratory tract irritant.[1][3][4][5]

  • Toxicity: The toxicological properties of this specific compound have not been fully investigated.[1] However, it should be handled as a potentially harmful substance if ingested or inhaled.[4]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and should not be released into the ecosystem.[5][6]

The presence of bromine atoms classifies this compound as a halogenated organic waste .[7] This classification is critical as it dictates the specific disposal pathway required by environmental regulations. Halogenated wastes are typically incinerated at high temperatures in specialized facilities to ensure their complete destruction and prevent the formation of toxic byproducts.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne dust particles that can cause severe eye irritation.[3]
Hand Protection Nitrile rubber gloves. For extensive handling, consider double gloving or using thicker, chemical-resistant gloves.Provides a barrier against skin contact, which can cause irritation.[4]
Protective Clothing A fully buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if there is a risk of generating dust.Prevents inhalation of the compound, which can cause respiratory tract irritation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Waste Segregation and Container Selection
  • Designate a specific waste container for "Halogenated Organic Solids." Never mix halogenated waste with non-halogenated waste streams.[7][8] This is crucial because mixing can lead to dangerous reactions and complicates the disposal process.

  • Choose a compatible container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[9] Avoid metal containers, as some halogenated compounds can degrade to form acidic byproducts that corrode metal.[9]

  • Label the container clearly. Before adding any waste, the container must be labeled with:

    • "Hazardous Waste"

    • "Halogenated Organic Solids"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date of accumulation.

Step 2: Transferring the Waste
  • For Solid Waste:

    • Carefully sweep or scoop the solid this compound into the designated hazardous waste container.

    • Avoid generating dust.[1] If the material is a fine powder, consider gently moistening it with a small amount of a compatible, non-reactive solvent (like toluene, if permitted by your institution's waste management guidelines) to minimize dust generation.

  • For Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads, must also be placed in the same "Halogenated Organic Solids" waste container.

Step 3: Secure Storage
  • Seal the container tightly.

  • Store the container in a designated satellite accumulation area. This area should be a well-ventilated, secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.

  • Store away from incompatible materials. Keep the halogenated waste container segregated from acids, bases, and oxidizing agents.[9]

Step 4: Arrange for Professional Disposal
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Follow their instructions for pickup and final disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label 'Halogenated Organic Solid' Waste Container ppe->container transfer Carefully Transfer Waste (Minimize Dust) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage segregate Segregate from Incompatible Materials storage->segregate contact_ehs Contact EHS for Professional Disposal segregate->contact_ehs end End: Compliant Disposal contact_ehs->end

Sources

A Senior Application Scientist's Guide to Handling 2,3,5-Tribromobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel and reactive compounds demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven protocols for handling 2,3,5-Tribromobenzaldehyde, a halogenated aromatic aldehyde. While comprehensive toxicological data for this specific molecule is limited, by analyzing its structure and data from close analogs, we can establish a robust safety framework.[1][2] The core principle is to mitigate risk through engineering controls, meticulous personal protective equipment (PPE) protocols, and a clear, actionable emergency plan.

Hazard Assessment: Understanding the Risks

This compound is a solid, crystalline compound. Like many halogenated aromatic aldehydes, the primary risks stem from its irritant properties and the potential for adverse effects from inhalation of its dust or direct contact.[1][3] The toxicological properties have not been fully investigated, necessitating cautious handling.[1][2]

Key hazards are extrapolated from structurally similar compounds:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3][4][5]

  • Oral Toxicity: May be harmful if swallowed.[3][7]

Table 1: Physicochemical and Hazard Summary

Property Value / Information Source
Appearance Solid (Assumed) N/A
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2/2A), Respiratory Irritant [2][3][4]
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315, H319, H335 [3]

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. |[1][5] |

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Core PPE Requirements:

  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance against a broad range of chemicals for incidental contact ("splash protection").[8][9] For prolonged handling or in case of a spill, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[1][2][10] If there is a significant splash risk, a face shield should be worn in addition to safety goggles.[8][11]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[1][8]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an N95 (or better) particulate filter is necessary.[1]

Workflow for Donning and Doffing PPE

Proper sequencing is critical to avoid cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational Plan: From Storage to Use

A systematic workflow minimizes exposure and ensures operational efficiency.

A. Storage Protocol

  • Store this compound in a tightly closed container as received from the supplier.[1][2]

  • Keep the container in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

B. Safe Handling and Weighing Protocol

The primary challenge when handling the solid is preventing the generation and inhalation of dust.

  • Preparation: Ensure all required PPE is donned correctly. Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Transport: Carry the chemical container securely to the fume hood.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid tapping or dropping the material, which can create airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Transfer: Carefully add the weighed solid to your reaction vessel, which should also be within the fume hood.

  • Cleanup: Gently wipe down the spatula and any surfaces within the hood with a damp cloth or paper towel to collect any residual dust. Dispose of these cleaning materials as hazardous waste.

Handling_Workflow Start Start: Retrieve Chemical Prep Don Appropriate PPE Start->Prep Step 1 FumeHood Work Inside Certified Chemical Fume Hood Prep->FumeHood Step 2 Weigh Carefully Weigh Solid (Minimize Dust) FumeHood->Weigh Step 3 Transfer Transfer to Reaction Vessel Weigh->Transfer Step 4 Clean Clean Work Area & Tools Before Removal Transfer->Clean Step 5 End End: Proceed with Reaction Clean->End Step 6

Caption: Safe Handling Workflow for Solid Chemicals.

Emergency and Disposal Plan

Preparedness is paramount. Ensure an eyewash station and safety shower are immediately accessible.[1][2]

A. Exposure First Aid

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.[12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.

B. Spill Response

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid actions that create dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.[13]

    • If safe to do so, close the doors to the lab to contain the spill.

    • Contact your institution's emergency response team or environmental health and safety office immediately.[14]

    • Do not attempt to clean up a large spill without proper training and equipment.

C. Waste Disposal

  • All unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, cleaning materials) must be disposed of as hazardous chemical waste.[2][7]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.[3]

By adhering to these protocols, you establish a multi-layered defense system that protects you, your colleagues, and your research. Always prioritize safety through careful planning and execution.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Retrieved from Cole-Parmer.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde. Retrieved from Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromobenzaldehyde. Retrieved from Thermo Fisher Scientific.
  • University of Waterloo. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Emergency Response Protocols - Biosafety Program. Retrieved from [Link]

  • Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3,5-dibromobenzaldehyde. PubChem. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.